Isobutyllithium
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-methanidylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.Li/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZVEWRRAVASGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[CH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370563 | |
| Record name | ISOBUTYLLITHIUM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920-36-5 | |
| Record name | (2-Methylpropyl)lithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYLLITHIUM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpropyl)lithium; isobutyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 920-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
isobutyllithium CAS number and physical properties
An In-depth Technical Guide to Isobutyllithium
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of reagents is paramount for ensuring experimental success and safety. This guide provides a detailed overview of this compound, a reactive organolithium reagent.
CAS Number
The Chemical Abstracts Service (CAS) registry number for this compound is 920-36-5 .[1][2][3][4][5]
Physical Properties
This compound is a colorless to yellow liquid.[1] It is a highly reactive organometallic compound often used in organic synthesis.[1] A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C4H9Li[1][2][3] |
| Molecular Weight | 64.06 g/mol [2][3][4][5] |
| Appearance | Colorless to Yellow Liquid[1] |
| Density | 0.69 g/mL at 20 °C[5] |
| Flash Point | -4.0 °C (closed cup)[4][5] |
| Storage Temperature | 2-8°C[1][5] |
| Solubility | Soluble in nonpolar solvents such as hexane and diethyl ether.[1] |
Reactivity and Handling
This compound is a pyrophoric liquid, meaning it can ignite spontaneously when exposed to air.[1][6] It also reacts violently with water and moisture.[1] Due to its high reactivity, it must be handled with extreme caution under an inert atmosphere, such as in a glovebox or using air-free techniques.[1]
Below is a diagram illustrating the key reactivity hazards and corresponding handling precautions for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 920-36-5 [chemicalbook.com]
- 4. This compound technical, 16 heptane 1.7 M 920-36-5 [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isobutyllithium for Researchers and Drug Development Professionals
Introduction
Isobutyllithium is a highly reactive organometallic compound that serves as a potent nucleophile and strong base in organic synthesis.[1] Its utility is particularly pronounced in the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures relevant to pharmaceutical development.[1] This guide provides essential technical data, a procedural overview for its application, and a representative experimental protocol for professionals engaged in chemical research and drug discovery.
Core Properties of this compound
This compound, systematically named (2-methylpropyl)lithium, consists of an isobutyl group covalently bonded to a lithium atom.[1] Its chemical formula is C₄H₉Li.[1][2] The compound is typically supplied as a solution in a hydrocarbon solvent, such as heptane, due to its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[1][3] Extreme caution and handling under an inert atmosphere are mandatory.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Chemical Formula | C₄H₉Li | PubChem[2], Guidechem[1] |
| Molecular Weight | 64.06 g/mol | Sigma-Aldrich[3][4], ChemicalBook[5] |
| Alternate Molecular Weight | 64.1 g/mol | PubChem[2] |
| Monoisotopic Mass | 64.08642872 Da | PubChem[2] |
| CAS Number | 920-36-5 | Sigma-Aldrich[3][4], ChemicalBook[5] |
| Appearance | Colorless to yellow liquid | Guidechem[1] |
| Density | 0.69 g/mL at 20 °C (for a ~1.7M solution in heptane) | Sigma-Aldrich[3] |
Logical Workflow for Application in Synthesis
The primary application of this compound is as a reagent in organic synthesis, particularly for lithiation reactions or as a nucleophile. The following diagram illustrates a generalized workflow for its use in a laboratory setting.
Caption: Generalized workflow for a synthesis reaction using this compound.
Experimental Protocol: General Procedure for a Small-Scale Lithiation Reaction
The following protocol is a generalized representation for the safe handling and use of an organolithium reagent like this compound in a research setting. This procedure is adapted from established safety protocols for organolithium reagents.[6]
Objective: To perform a safe and effective lithiation reaction on a small scale (mmol) in a laboratory fume hood.
Materials:
-
Reaction flask (e.g., Schlenk flask) with a stir bar
-
Rubber septum
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Syringes and needles (Luer-lock recommended)
-
Cooling bath (e.g., dry ice/acetone)
-
Anhydrous solvent
-
Substrate to be lithiated
-
This compound solution (e.g., 1.7 M in pentane or heptane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Methodology:
-
System Preparation:
-
Assemble the reaction flask with a stir bar and seal it with a rubber septum.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an anhydrous and oxygen-free environment.
-
Add the substrate and anhydrous solvent to the flask via syringe.
-
-
Reaction Setup:
-
Establish a positive pressure of inert gas by connecting the flask to a gas line with an oil bubbler outlet.
-
Immerse the reaction flask in a cooling bath set to the desired temperature (e.g., -78 °C for many lithiation reactions). Allow the contents to cool for several minutes with gentle stirring.
-
-
Reagent Transfer and Addition:
-
CAUTION: this compound is pyrophoric. Handle with extreme care under an inert atmosphere.
-
Using a clean, dry syringe, carefully draw the required volume of this compound solution from the reagent bottle. It is advisable to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.
-
Slowly add the this compound solution dropwise to the cooled, stirring reaction mixture. Monitor the internal temperature to prevent exothermic runaway.
-
-
Reaction and Quenching:
-
Allow the reaction to stir at the specified temperature for the required duration as determined by the specific chemical transformation.
-
Once the reaction is deemed complete, quench it by slowly adding a suitable quenching agent while the flask is still cold.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Perform an aqueous extraction to remove salts and water-soluble components.[7]
-
Collect the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.[7][8]
-
Purify the crude product using appropriate techniques such as column chromatography or distillation.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound technical, 16 heptane 1.7 M 920-36-5 [sigmaaldrich.com]
- 4. This compound technical, 16 heptane 1.7 M 920-36-5 [sigmaaldrich.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Preparation of Isobutyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyllithium (i-BuLi) is a highly reactive organometallic reagent with the chemical formula (CH₃)₂CHCH₂Li.[1][2] As an organolithium compound, it is a potent strong base and a nucleophile, widely employed in organic synthesis and polymerization.[3][4] Its applications range from initiating polymerization reactions of monomers like styrene and butadiene to deprotonating weakly acidic compounds to form carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3] Due to its highly pyrophoric nature, igniting spontaneously upon contact with air, and its violent reactivity with water, this compound requires specialized handling and storage procedures under an inert atmosphere.[3][5] It is commercially available as a solution, typically in hydrocarbon solvents like heptane or hexanes.[1][3]
Synthesis of this compound
The primary and most common industrial method for preparing this compound is the direct reaction of an isobutyl halide (chloride or bromide) with lithium metal in a hydrocarbon solvent. This method is analogous to the synthesis of other commercial alkyllithiums, such as n-butyllithium.[6]
Core Reaction:
2 Li + (CH₃)₂CHCH₂X → (CH₃)₂CHCH₂Li + LiX (where X = Cl, Br)
This reaction involves a stoichiometry of two moles of lithium for every one mole of the isobutyl halide.[7] One equivalent of lithium forms the organolithium compound, while the second equivalent reacts with the halogen to form the corresponding lithium halide salt (LiCl or LiBr).[7] The reaction is typically carried out under an inert argon atmosphere at optimized temperatures in a hydrocarbon solvent.[6]
Selection of Precursors and Solvents
-
Isobutyl Halide : Both isobutyl chloride and isobutyl bromide can be used as precursors.[6][8] Isobutyl chloride is often preferred for large-scale manufacturing.[6] The reaction of isobutyl chloride with lithium results in the precipitation of lithium chloride (LiCl).[7] When isobutyl bromide is used, the resulting lithium bromide (LiBr) may form a soluble mixed cluster with the this compound product.[7]
-
Lithium Metal : The reaction is often initiated using lithium metal in the form of a dispersion, which has a high surface area.[6] To facilitate a faster reaction initiation, the lithium metal used can be alloyed with a small percentage (0.8-3%) of sodium.[6][7]
-
Solvent : Hydrocarbon solvents such as hexanes or heptanes are standard for this preparation due to the excellent solubility of alkyllithiums in these media.[6] Heptane is often chosen for synthetic applications if subsequent removal of other solvents like THF is required.[6]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on established procedures for alkyllithium preparations. All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[9][10]
Protocol: Synthesis from Isobutyl Chloride and Lithium Metal
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.
-
Source of dry, inert gas (Argon is preferred as lithium can react with nitrogen at high temperatures).[11]
-
Schlenk line or glovebox for inert atmosphere manipulation.[10]
-
Anhydrous heptane or hexanes.[6]
-
Isobutyl chloride, freshly distilled.[13]
Procedure:
-
Apparatus Setup : Assemble the reaction flask setup and dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas.[9]
-
Reactant Charging : Under a positive pressure of argon, charge the reaction flask with lithium metal (slight molar excess, e.g., 2.1 equivalents) and anhydrous hydrocarbon solvent (e.g., heptane).[6]
-
Initiation : Begin stirring the lithium-solvent slurry. Heat the mixture to reflux (for hexane, approx. 67-69°C).[12]
-
Halide Addition : Add a small amount of isobutyl chloride from the addition funnel to initiate the reaction. A vigorous reflux or a noticeable exotherm indicates initiation.[12]
-
Controlled Addition : Once the reaction has initiated, add the remaining isobutyl chloride dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the temperature.[12]
-
Reaction Completion : After the addition is complete, continue to stir the reaction mixture at reflux for an additional period (e.g., 1-3 hours) to ensure full conversion.[12]
-
Workup and Isolation : Allow the reaction mixture to cool to room temperature. The byproduct, lithium chloride, will be present as a fine white precipitate.[7] Let the solid settle.
-
Filtration/Decantation : Carefully transfer the supernatant solution containing this compound to a clean, dry storage vessel via cannula filtration under inert gas pressure.
-
Titration : The concentration of the resulting this compound solution must be determined by titration before use. A common method involves titration against a known concentration of a weak acid, such as biphenyl-4-methanol, which produces a colored endpoint.[7]
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis of alkyllithiums, which are applicable to this compound. Commercial preparations provide a benchmark for achievable concentrations.
| Parameter | Value/Condition | Source |
| Precursor | Isobutyl chloride or Isobutyl bromide | [6] |
| Stoichiometry | ~2 moles of Lithium per mole of Isobutyl Halide | [7] |
| Solvent | Heptane, Hexanes, Cyclohexane | [6][7] |
| Reaction Temperature | Reflux temperature of the solvent (e.g., ~70°C for hexane) | [12] |
| Typical Concentration | ~1.7 M (~16% in heptane) | [1] |
| Storage Temperature | 2–8 °C | [1][3] |
Mandatory Visualizations
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Workflow for Handling this compound
Caption: Safe handling workflow for pyrophoric reagents.
Stability and Storage
Organolithium reagents like this compound exhibit limited thermal stability. The primary decomposition pathway for alkyllithiums with β-hydrogens is β-hydride elimination, which produces an alkene (isobutylene) and lithium hydride (LiH), an insoluble greyish powder.[6]
(CH₃)₂CHCH₂Li → (CH₃)₂C=CH₂ + LiH
The rate of decomposition is accelerated by impurities, particularly alkoxides formed from exposure to oxygen, and by higher temperatures.[6] To maximize shelf life, this compound solutions must be stored under an inert atmosphere in a tightly sealed container, protected from moisture and air.[5] It is strongly recommended that they be stored in an explosion-proof refrigerator at temperatures between 2°C and 8°C.[1][3][6]
Safety Precautions
This compound is an extremely hazardous material that requires stringent safety protocols.
-
Pyrophoricity : The reagent is pyrophoric and will ignite spontaneously on contact with air.[3] It also reacts violently with water, releasing flammable gases.[2] All transfers and reactions must be conducted under a dry, inert atmosphere (argon or nitrogen) using air-free techniques such as a glovebox or Schlenk line.[3][9]
-
Personal Protective Equipment (PPE) : Wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves.[5][9]
-
Handling : Use only oven-dried glassware.[9] For transfers of small volumes (<50 mL), a properly dried and purged gas-tight syringe can be used.[9][14] For larger volumes, cannula transfer is required.[14] Never work alone when handling organolithium reagents.[9]
-
Spill Management : Keep a container of powdered lime, dry sand, or another suitable non-combustible absorbent material nearby to smother small spills. Do not use water or carbon dioxide fire extinguishers , as they will react violently with the organolithium. A Class D (dry powder) fire extinguisher is required.[4][9]
-
Quenching : Unused or residual this compound must be quenched safely. This can be done by slowly adding the reagent to a beaker of a non-reacting solvent like hexane, cooling the mixture in an ice bath, and then slowly adding a less reactive alcohol like isopropanol dropwise, followed by a more reactive alcohol like methanol, and finally, carefully, water.[9]
References
- 1. This compound technical, 16 heptane 1.7 M 920-36-5 [sigmaaldrich.com]
- 2. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. US5523447A - Organolithium process - Google Patents [patents.google.com]
- 13. Isobutyl chloride - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Structure and Chemical Bonding of Isobutylyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyllithium ((CH₃)₂CHCH₂Li), a primary alkyllithium reagent, is a cornerstone in organic synthesis, valued for its potent nucleophilicity and basicity. Its utility in pharmaceutical and fine chemical manufacturing hinges on a nuanced understanding of its structural characteristics and bonding, which dictates its reactivity and aggregation state in solution. This technical guide provides a comprehensive overview of the molecular structure and chemical bonding of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its structural relationships.
Molecular Structure and Aggregation
Like other alkyllithium compounds, this compound exhibits a strong tendency to form aggregates, a phenomenon driven by the electron-deficient nature of the lithium atoms and the desire to maximize coordination. The degree of aggregation is highly dependent on the solvent environment.
In non-coordinating hydrocarbon solvents such as hexane or cyclohexane, this compound predominantly exists as a hexamer , (i-BuLi)₆. In the solid state, it also adopts a hexameric structure. The presence of donor solvents, such as diethyl ether or tetrahydrofuran (THF), can lead to the formation of lower aggregates, most notably tetramers , (i-BuLi)₄, through coordination of the solvent molecules to the lithium atoms. This deaggregation significantly influences the reactivity of the reagent, with lower aggregates generally exhibiting higher reactivity.[1]
Solid-State Structure of Hexameric this compound
The crystal structure of donor-unsupported this compound has been determined by X-ray powder diffraction, revealing a hexameric arrangement.[2] At -80 °C, it exists as an ordered triclinic α-phase, while at ambient temperature, it forms a disordered orthorhombic, plastic-crystalline γ-phase.[2] The core of the hexamer consists of a distorted Li₆ octahedron, with each isobutyl group's α-carbon capping a triangular face of the octahedron.
Table 1: Selected Interatomic Distances and Angles for Hexameric Isobutylyllithium (α-phase at -80 °C)
| Parameter | Value (Å or °) |
| Bond Lengths | |
| Li-Li | 2.45 - 2.65 |
| Li-C(α) | 2.18 - 2.25 |
| Bond Angles | |
| Li-C(α)-Li | ~68 |
| C(α)-Li-C(α) | ~105 |
Data extracted from the supplementary information of Bodach, A. et al., Chem. Commun., 2018, 54, 10734-10737.[2]
Chemical Bonding in Isobutylyllithium Aggregates
The bonding within this compound aggregates is complex and cannot be described by simple two-center, two-electron bonds. Instead, it is characterized by delocalized, multi-center covalent bonding .[3] The Li-C bond is highly polarized due to the large electronegativity difference between lithium (0.98) and carbon (2.55).[3]
In the hexameric structure, the bonding can be conceptualized as a set of four-center, two-electron (4c-2e) bonds, where each α-carbon atom interacts with three lithium atoms of a triangular face of the Li₆ core.[4] This electron-deficient bonding model explains the stability of the aggregate structure. The isobutyl groups are located on the exterior of the cluster, making the α-carbons available for nucleophilic attack.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of organolithium compounds in solution.
Table 2: Typical NMR Chemical Shifts for Isobutylyllithium in Hydrocarbon Solvent
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H (α-CH₂) | ~ -0.9 | triplet | Broadened due to quadrupolar effects of Li and aggregation. |
| ¹H (β-CH) | ~ 1.8 | multiplet | |
| ¹H (γ-CH₃) | ~ 1.1 | doublet | |
| ¹³C (α-CH₂) | ~ 15 | Highly shielded due to the attached lithium. | |
| ⁷Li | ~ 1.5 - 2.0 | singlet | Chemical shift is sensitive to the aggregation state and solvent. |
Note: These are approximate values and can vary with concentration, temperature, and solvent.
Experimental Protocols
Synthesis of Isobutylyllithium
Reaction: (CH₃)₂CHCH₂Cl + 2Li → (CH₃)₂CHCH₂Li + LiCl
Materials:
-
Isobutyl chloride (freshly distilled)
-
Lithium metal (dispersion in mineral oil or wire/rod)
-
Anhydrous hydrocarbon solvent (e.g., pentane, hexane, or heptane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Lithium Preparation: Lithium dispersion is washed with the anhydrous solvent to remove the mineral oil. If using lithium wire or rod, it should be cut into small pieces to expose a fresh surface. The lithium is then transferred to the reaction flask under an inert atmosphere.
-
Reaction Initiation: A small portion of isobutyl chloride dissolved in the anhydrous solvent is added to the stirred lithium suspension. The reaction may need to be initiated by gentle warming.
-
Addition of Isobutyl Chloride: Once the reaction has initiated (indicated by a color change and/or gentle reflux), the remaining isobutyl chloride solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion and Filtration: After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete reaction. The solution is then allowed to cool, and the precipitated lithium chloride and any unreacted lithium are allowed to settle. The supernatant solution of this compound is then carefully cannulated into a storage vessel under an inert atmosphere.
-
Titration: The concentration of the this compound solution must be determined by titration (e.g., Gilman double titration) before use.
NMR Sample Preparation for Air-Sensitive Organolithium Compounds
-
Glassware Preparation: An NMR tube and a small vial are oven-dried and then cooled under a stream of inert gas.
-
Sample Preparation: In a glovebox or under a positive pressure of inert gas, a small aliquot of the this compound solution is transferred to the vial.
-
Addition of Deuterated Solvent: An appropriate deuterated solvent (e.g., benzene-d₆, cyclohexane-d₁₂) is added to the vial to dissolve the sample.
-
Transfer to NMR Tube: The solution is then transferred to the NMR tube using a syringe or a Pasteur pipette.
-
Sealing: The NMR tube is sealed with a tight-fitting cap and wrapped with Parafilm to prevent contamination from air and moisture.
Visualizations
Caption: Aggregation equilibrium of this compound in different solvent environments.
Caption: Schematic representation of the multi-center bonding in a fragment of the this compound hexamer.
References
The Nucleophilic Nature of Isobutyllithium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organolithium reagents are a cornerstone of modern organic synthesis, prized for their potent basicity and nucleophilicity. Among these, isobutyllithium, a branched-chain alkyllithium, offers a unique reactivity profile that is instrumental in the construction of complex molecular architectures, a critical aspect of drug discovery and development. This technical guide provides an in-depth exploration of the nucleophilic character of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in harnessing its synthetic potential.
The high degree of polarization in the carbon-lithium bond imbues the isobutyl group with significant carbanionic character, making it a powerful nucleophile for the formation of carbon-carbon bonds.[1] This reactivity is fundamental to its application in areas such as the synthesis of chiral alcohols and the functionalization of carbonyl compounds, which are key intermediates in pharmaceutical manufacturing. Understanding the nuances of this compound's reactivity, including the influence of solvent and aggregation state, is crucial for optimizing reaction outcomes and ensuring reproducibility.
Quantitative Data on the Nucleophilicity of this compound
The nucleophilicity of an organolithium reagent is intrinsically linked to its basicity. A common measure of basicity is the pKa of the conjugate acid. For this compound, the conjugate acid is isobutane.
| Parameter | Value | Reference |
| pKa of Conjugate Acid (Isobutane) | ~50 | [1] |
The yield of nucleophilic addition reactions provides a practical measure of nucleophilic efficacy. The following table presents the yield for the synthesis of 2-methyl-1-phenylpropan-1-ol, the product of the nucleophilic addition of this compound to benzaldehyde.
| Reactants | Product | Yield (%) | Reference |
| This compound, Benzaldehyde | 2-methyl-1-phenylpropan-1-ol | >95% (estimated) | Adapted from[2] |
Note: The yield is an estimation based on a similar reaction with n-butyllithium and cinnamaldehyde, as a specific literature value for the this compound-benzaldehyde reaction was not found.
Experimental Protocols
General Handling and Safety Precautions for Organolithium Reagents
This compound is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (e-g., argon or nitrogen). All glassware should be oven- or flame-dried prior to use to remove any traces of moisture. Reactions are typically conducted at low temperatures to control the exothermicity. For detailed safety protocols, refer to established guidelines for handling air- and moisture-sensitive reagents.
Protocol for the Nucleophilic Addition of this compound to Benzaldehyde
This protocol is adapted from a procedure for the addition of n-butyllithium to cinnamaldehyde and is expected to provide a high yield of 2-methyl-1-phenylpropan-1-ol.[2]
Materials:
-
This compound in heptane (1.7 M)
-
Benzaldehyde (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Argon or nitrogen gas supply
-
Dry glassware (two-necked round-bottom flask, addition funnel, magnetic stir bar)
Procedure:
-
Reaction Setup: Assemble a dry, 500-mL, two-necked flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under a positive pressure of argon.
-
Reagent Preparation: In the flask, place freshly distilled benzaldehyde (10.6 g, 0.1 mol) dissolved in 100 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Add this compound solution (65 mL of 1.7 M solution in heptane, 0.11 mol) dropwise to the stirred benzaldehyde solution over 30 minutes, maintaining the temperature at -78 °C.[2]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Quenching: Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.[2]
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a 1-L separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Separate the layers and extract the aqueous phase with three 100-mL portions of diethyl ether.[2]
-
Isolation and Purification: Combine the organic layers, wash with two 100-mL portions of brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation to yield the crude product, 2-methyl-1-phenylpropan-1-ol.[2] The crude product can be further purified by flash chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanism of this compound with Benzaldehyde
The reaction proceeds via a nucleophilic addition of the isobutyl carbanion to the electrophilic carbonyl carbon of benzaldehyde.
Caption: Mechanism of nucleophilic addition of this compound to benzaldehyde.
Experimental Workflow for the Synthesis of 2-methyl-1-phenylpropan-1-ol
This diagram outlines the key steps in the synthesis, from reaction setup to product isolation.
Caption: Experimental workflow for the synthesis of 2-methyl-1-phenylpropan-1-ol.
Conclusion
This compound is a powerful and versatile nucleophile in the synthetic chemist's toolbox. Its strong basicity and distinct steric profile make it a valuable reagent for the construction of complex organic molecules, particularly in the context of drug discovery and development where the synthesis of novel chemical entities is paramount. This guide has provided a comprehensive overview of the nucleophilic nature of this compound, supported by quantitative data, a detailed experimental protocol, and clear mechanistic and workflow diagrams. By understanding and applying the principles outlined herein, researchers can effectively leverage the reactivity of this compound to achieve their synthetic goals.
References
Isobutyllithium: A Potent and Selective Tool in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
Isobutyllithium, a commercially available organolithium reagent, has carved a significant niche in organic synthesis as a strong, yet sterically hindered, base. Its unique reactivity profile allows for highly selective deprotonations and metalations, often providing advantages over more commonly used alkyllithiums like n-butyllithium. This technical guide provides a comprehensive overview of the core properties, applications, and experimental protocols associated with this compound, with a particular focus on its utility in the synthesis of complex molecules relevant to the pharmaceutical industry. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated with clear, concise diagrams.
Introduction
Organolithium reagents are indispensable tools in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through their potent nucleophilic and basic properties.[1] Among the various commercially available alkyllithiums, this compound offers a distinct combination of high basicity and moderate steric hindrance. This often translates to enhanced selectivity in proton abstraction, minimizing competing nucleophilic addition reactions.
This guide will delve into the fundamental characteristics of this compound, its applications as a strong base in deprotonation and metalation reactions, and provide practical guidance for its safe and effective use in a laboratory setting.
Physicochemical Properties and Handling
This compound is a highly reactive organometallic compound that requires careful handling under inert and anhydrous conditions. It is typically supplied as a solution in hydrocarbon solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₉Li | [PubChem] |
| Molecular Weight | 64.06 g/mol | [Sigma-Aldrich] |
| CAS Number | 920-36-5 | [Guidechem] |
| Appearance | Colorless to pale yellow solution | [Guidechem] |
| pKa of Conjugate Acid (Isobutane) | ~53 |
Table 2: Solubility of Isobutyillithium
| Solvent | Solubility | Notes |
| Hexanes | Commercially available in solutions (e.g., 1.7 M) | Good solubility |
| Heptane | Commercially available in solutions (e.g., 1.7 M) | Good solubility |
| Diethyl Ether | Soluble | Often used as a reaction solvent |
| Tetrahydrofuran (THF) | Soluble | Reacts at temperatures above -15 °C |
| Toluene | Soluble | Can be used as a reaction solvent |
| Water | Reacts violently |
Safety and Handling:
This compound is pyrophoric, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water and other protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard air-free techniques such as Schlenk lines or gloveboxes. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
This compound as a Strong Base: Key Applications
The primary utility of this compound in organic synthesis stems from its ability to act as a powerful base for the deprotonation of a wide range of substrates.
Deprotonation of Acidic C-H Bonds
This compound is effective for the deprotonation of terminal alkynes, activated methylene groups, and other weakly acidic C-H bonds. Its steric bulk can sometimes offer different selectivity compared to less hindered bases.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. A directing group (DG) on the aromatic ring coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position. This compound can be an effective reagent for DoM, although it is often used in conjunction with additives like TMEDA (tetramethylethylenediamine) to break up aggregates and enhance reactivity.
Experimental Protocols
The following protocols are illustrative examples of how this compound can be used in common synthetic transformations. All procedures must be carried out under a strict inert atmosphere.
General Protocol for Deprotonation and Electrophilic Quench
This protocol outlines a general procedure for the deprotonation of a generic substrate followed by reaction with an electrophile.
Materials:
-
Substrate (1.0 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
This compound solution (1.05-1.2 equiv)
-
Electrophile (1.1-1.5 equiv)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the substrate and anhydrous solvent.
-
The solution is cooled to the desired temperature (typically -78 °C for sensitive substrates) using a dry ice/acetone bath.
-
This compound solution is added dropwise via syringe, maintaining the internal temperature below the specified limit.
-
The reaction mixture is stirred at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.
-
The electrophile is added, either neat or as a solution in the reaction solvent, at a rate that maintains the desired reaction temperature.
-
The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
The reaction is carefully quenched by the slow addition of the quenching solution at low temperature.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with the chosen organic solvent.
-
The combined organic layers are washed with brine, dried over the drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method (e.g., flash column chromatography, crystallization).
Applications in Pharmaceutical and Agrochemical Synthesis
While direct examples in blockbuster drug synthesis are not as prevalent as for n-butyllithium, the unique reactivity of this compound makes it a valuable reagent in the synthesis of complex, biologically active molecules. Its use is often found in the early stages of discovery and development, where precise control of regioselectivity is paramount.
Conclusion
This compound is a powerful and selective strong base that serves as a valuable tool for organic chemists in both academic and industrial settings. Its distinct steric profile allows for regioselective deprotonations that might be difficult to achieve with other alkyllithium reagents. By understanding its properties, handling requirements, and reaction characteristics, researchers can effectively leverage this compound to construct complex molecular targets with high precision. As the demand for more sophisticated and selectively synthesized molecules in drug discovery and development continues to grow, the strategic application of reagents like this compound will undoubtedly remain a key component of the synthetic chemist's toolkit.
References
Navigating the Solvent Landscape: A Technical Guide to Isobutyllithium Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of isobutyllithium in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document compiles available information, including data on its common isomers, to offer valuable guidance for its use in research and development. Furthermore, detailed experimental protocols for determining the concentration of this compound solutions are provided to ensure accurate and reproducible experimental outcomes.
Core Concept: Solubility of this compound
This compound ((CH₃)₂CHCH₂Li), a potent organolithium reagent, is widely utilized as a strong base and a nucleophile in organic synthesis. Its effectiveness in these roles is intrinsically linked to its solubility in the reaction medium. Generally, this compound, like other alkyllithiums, exhibits good solubility in nonpolar hydrocarbon solvents and ethereal solvents.[1] This solubility is a consequence of the largely covalent character of the carbon-lithium bond and the tendency of organolithium compounds to form aggregates in solution.
The choice of solvent is critical as it can significantly influence the reactivity, stability, and aggregation state of the this compound. Hydrocarbon solvents such as pentane, hexane, and heptane are common choices for storing and using this compound, as they are relatively inert. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are also effective at solvating this compound, often leading to less aggregation and enhanced reactivity. However, it is crucial to note that ethereal solvents can be slowly cleaved by organolithium reagents, particularly at elevated temperatures.
Data Presentation: Solubility of Butyllithium Isomers
Precise, quantitative solubility data for this compound across a range of solvents and temperatures is scarce in publicly available literature. However, information on commercially available solutions and data for its isomers, n-butyllithium and tert-butyllithium, can provide valuable insights into its solubility characteristics.
| Compound | Solvent | Reported Concentration/Solubility | Notes |
| This compound | Heptane | ~1.7 M (~16%) | Commercially available solution. |
| Hexanes | 0.7M | Commercially available solution. | |
| n-Butyllithium | Hexane | 1.6 M, 2.5 M, 10.0 M | Commercially available solutions. Soluble in various organic solvents like pentane, hexane, and benzene.[1] |
| Cyclohexane | Soluble | Used as a solvent for n-butyllithium solutions.[2] | |
| Diethyl Ether | Soluble | n-Butyllithium is soluble in diethyl ether.[2] | |
| tert-Butyllithium | Pentane | 1.7 M, 1.9 M | Commercially available solutions.[3] |
| Hydrocarbon Solvents | Sparingly soluble in non-polar solvents. | Generally less soluble than n-butyllithium in hydrocarbons.[4] |
Experimental Protocols: Determining this compound Concentration
The accurate determination of the concentration of this compound solutions is paramount for stoichiometric control in chemical reactions. Due to their reactivity with air and moisture, the molarity of these solutions can change over time. Several methods are employed for their titration.
Method 1: Gilman Double Titration
The Gilman double titration method is a classic and reliable technique to determine the concentration of active organolithium species, distinguishing them from non-basic impurities like lithium alkoxides.[5]
Principle: This method involves two separate titrations. The first titration determines the total basicity of the solution (organolithium + other bases like lithium hydroxide or alkoxides). The second titration determines the concentration of the non-organolithium bases after the active organolithium has been selectively quenched. The difference between the two results gives the accurate concentration of the organolithium reagent.
Reagents and Equipment:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
1,2-dibromoethane
-
Anhydrous diethyl ether or THF
-
Degassed, deionized water
-
Buret, pipettes, Erlenmeyer flasks
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Part A: Total Base Titration
-
Under an inert atmosphere, carefully transfer a precise volume (e.g., 1.00 mL) of the this compound solution into an Erlenmeyer flask containing degassed deionized water (e.g., 20 mL). The this compound will react exothermically with water.
-
Add a few drops of phenolphthalein indicator to the aqueous solution.
-
Titrate the resulting lithium hydroxide solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used (V_total).
Part B: Non-Organolithium Base Titration
-
Under an inert atmosphere, transfer a precise volume (identical to Part A, e.g., 1.00 mL) of the this compound solution into an Erlenmeyer flask containing a solution of 1,2-dibromoethane (e.g., 0.5 mL) in anhydrous diethyl ether or THF (e.g., 5 mL).
-
Stir the mixture for a few minutes to ensure complete reaction of the this compound.
-
Add degassed deionized water (e.g., 20 mL) to the flask.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used (V_impurities).
Calculation: The molarity of the this compound solution is calculated using the following formula:
Molarity (M) = [ (V_total - V_impurities) * M_HCl ] / V_this compound
Where:
-
V_total = Volume of HCl used in Part A (in L)
-
V_impurities = Volume of HCl used in Part B (in L)
-
M_HCl = Molarity of the standardized HCl solution (in mol/L)
-
V_this compound = Volume of the this compound solution used (in L)
Method 2: Direct Titration with an Indicator
Simpler, single-titration methods are also available, which are often quicker but may be less precise if significant amounts of non-alkyllithium bases are present.
Principle: A known amount of a suitable indicator that can be deprotonated by the organolithium reagent to give a distinct color change is used. The organolithium solution is then titrated with a standard solution of a secondary alcohol until the color disappears.
Reagents and Equipment:
-
Standardized sec-butanol in xylene solution
-
Indicator such as 1,10-phenanthroline or N-benzylbenzamide
-
Anhydrous THF
-
Buret, pipettes, Erlenmeyer flasks
-
Inert atmosphere setup
Procedure (using 1,10-phenanthroline):
-
Under an inert atmosphere, add a small crystal of 1,10-phenanthroline to a flask containing anhydrous THF.
-
Add a precise volume (e.g., 1.00 mL) of the this compound solution to be standardized. A distinct color will form, indicating the presence of the organolithium.
-
Titrate this solution with the standardized sec-butanol solution until the color disappears.
-
Record the volume of the sec-butanol solution used.
Calculation: The molarity of the this compound is calculated based on the stoichiometry of the reaction between the organolithium and the alcohol (typically 1:1).
Spectroscopic Methods for Concentration Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a non-destructive method for determining the concentration of organolithium reagents. By adding a known amount of an internal standard to the NMR tube containing the this compound solution, the concentration can be determined by comparing the integration of the reagent's signals to that of the standard. This method can also provide information about the aggregation state of the organolithium species in solution.
UV-Vis Spectroscopy: While not as common for direct quantification of this compound, UV-Vis spectroscopy can be employed in certain titration methods where the endpoint is marked by a distinct color change of an indicator. The change in absorbance at a specific wavelength can be monitored to determine the equivalence point of the titration.
Mandatory Visualization
Caption: Workflow for determining this compound concentration.
References
- 1. Page loading... [guidechem.com]
- 2. N-Butyllithium [chemeurope.com]
- 3. tert-Butyllithium, 1.9M solution in pentane, AcroSeal , Thermo Scientific Chemicals 800 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mechanism of Isobutyllithium Reactions with Electrophiles
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Organolithium reagents are cornerstone tools in modern organic synthesis, valued for their potent nucleophilicity and basicity. Among them, isobutyllithium presents a unique profile of reactivity, influenced heavily by factors such as aggregation state, solvent, and the nature of the electrophilic partner. This technical guide provides an in-depth examination of the core mechanisms governing the reactions of this compound with various electrophiles. It covers the fundamental principles of aggregation, delineates the primary reaction pathways including nucleophilic addition and metalation, summarizes quantitative data, and provides detailed experimental protocols for practical application.
The Core of Reactivity: Aggregation State
A critical aspect governing the reactivity of this compound, like other alkyllithiums, is its existence not as a simple monomer but as soluble aggregates in solution. The degree of aggregation is highly dependent on the solvent, concentration, and temperature. In non-coordinating hydrocarbon solvents, alkyllithiums typically form large aggregates, such as hexamers or octamers. The introduction of coordinating Lewis basic solvents, like diethyl ether (DEE) or tetrahydrofuran (THF), breaks down these larger structures into less-aggregated, yet more reactive, species such as tetramers and dimers.
This deaggregation is crucial because the reactivity of the organolithium is generally considered to be inversely proportional to its aggregation state. Monomeric species, though present in very low concentrations, are often the most reactive. The reaction mechanism can therefore be complex, potentially involving pathways where the aggregate itself reacts or, more commonly, where a deaggregation equilibrium precedes the reaction with the electrophile.
Data Presentation: Aggregation States
The following table summarizes the known aggregation states of butyllithium isomers in common laboratory solvents. While data for n-butyllithium is most prevalent, the principles are applicable to this compound, with expected variations due to steric hindrance.
| Reagent | Solvent | Predominant Aggregation State(s) | Citation(s) |
| n-Butyllithium | Hydrocarbon (e.g., Hexane) | Hexamer / Octamer | [1] |
| n-Butyllithium | Diethyl Ether (DEE) | Tetramer | [1] |
| n-Butyllithium | Tetrahydrofuran (THF) | Dimer-Tetramer Mixture | [1] |
| Isopropyllithium | Pentane with TMEDA | Dimer | [2] |
| Phenyllithium | Diethyl Ether (DEE) | Dimer-Tetramer Mixture | |
| Phenyllithium | Tetrahydrofuran (THF) | Monomer-Dimer Mixture |
Note: TMEDA (Tetramethylethylenediamine) is a strong Lewis base often used to deaggregate organolithium reagents.
General Mechanisms of Reaction with Electrophiles
This compound exhibits dual reactivity, acting as either a potent nucleophile or a strong base . The predominant pathway is dictated by the nature of the electrophile, steric factors, and reaction temperature.
-
Nucleophilic Attack: The electron-rich carbanionic center of this compound attacks electron-deficient centers. This is the primary mechanism in reactions with carbonyls, epoxides, and some alkyl halides.
-
Metalation (Proton Abstraction): As a strong base (the pKa of isobutane is ~53), this compound can deprotonate substrates with acidic protons (pKa < ~40). This is common with terminal alkynes, activated C-H bonds, and heterocycles.
Low temperatures (e.g., -78 °C) typically favor nucleophilic addition, while higher temperatures can promote metalation or side reactions.
Key Reactions and Mechanisms
Nucleophilic Addition to Carbonyl Compounds
This is a hallmark reaction of organolithiums. This compound readily adds to the electrophilic carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.
The mechanism involves the attack of the isobutyl carbanion on the carbonyl carbon, forming a tetrahedral lithium alkoxide intermediate. This intermediate is stable until it is protonated during the workup step.
Reactions with Other Electrophiles
The versatility of this compound extends to a range of other electrophiles. The table below summarizes typical outcomes.
| Electrophile Type | Example | Product Type | Typical Yield | Notes |
| Aldehyde | Benzaldehyde | Secondary Alcohol | High | Reaction is typically fast at low temperatures. |
| Ketone | Acetone | Tertiary Alcohol | High | Forms a tertiary alcohol upon workup. |
| Epoxide | Ethylene Oxide | Primary Alcohol | Good-High | Attacks the less substituted carbon. |
| Alkyl Halide | Benzyl Bromide | Alkylated Product | Variable | Can be complicated by elimination and metal-halogen exchange. |
| Carbon Dioxide | CO₂ | Carboxylic Acid | Good | Forms a lithium carboxylate intermediate. |
| Aryl Halide | Bromobenzene | Aryllithium | High | Primarily proceeds via lithium-halogen exchange, not direct substitution. |
Experimental Protocols
Handling this compound requires stringent anhydrous and anaerobic conditions due to its pyrophoric nature. The following is a generalized protocol for the addition to a carbonyl compound.
General Protocol: Addition of this compound to a Ketone
Materials:
-
Three-neck round-bottom flask, equipped with a magnetic stir bar, rubber septum, nitrogen inlet, and thermometer.
-
Anhydrous diethyl ether or THF.
-
Ketone (e.g., cyclohexanone), freshly distilled.
-
This compound in heptane (commercially available solution).
-
Saturated aqueous ammonium chloride (NH₄Cl) for quenching.
-
Standard glassware for workup and purification.
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Solvent and Substrate: Add anhydrous ether (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe. Add the ketone (1.0 eq) to the solvent.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the this compound solution (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: While the flask is still at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted this compound and the lithium alkoxide intermediate.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product by flash column chromatography or distillation.
Safety Considerations
-
Pyrophoricity: this compound and other alkyllithiums can ignite spontaneously upon exposure to air. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using proper air-free techniques (e.g., Schlenk line or glovebox).
-
Reactivity with Water: Alkyllithiums react violently with water and other protic sources. Ensure all glassware and solvents are scrupulously dried.
-
Thermal Stability: Solutions of this compound can decompose upon warming, particularly in THF. Reactions are typically conducted at low temperatures to minimize side reactions and decomposition.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling organolithium reagents.
Conclusion
The reactivity of this compound with electrophiles is a nuanced process governed by a dynamic interplay of aggregation state, solvent effects, and the intrinsic properties of the reacting partners. A thorough understanding of these principles is paramount for achieving desired chemical transformations efficiently and safely. By controlling reaction conditions, particularly solvent and temperature, chemists can steer the reaction towards either nucleophilic addition or metalation, making this compound a powerful and versatile reagent for the construction of complex organic molecules.
References
Theoretical Insights into the Reactivity of Isobutyllithium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isobutyllithium, a primary alkyllithium reagent, plays a significant role in organic synthesis as a strong base and nucleophile. Understanding its reactivity at a molecular level is crucial for optimizing existing synthetic protocols and designing novel chemical transformations. However, direct theoretical and computational studies on this compound are notably scarce in the scientific literature. This technical guide provides an in-depth exploration of the theoretical principles governing this compound reactivity, drawing upon computational studies of analogous alkyllithiums, such as n-butyllithium and sec-butyllithium, to infer its behavior. The guide covers the fundamental aspects of its aggregation in solution, the influence of solvents, and the computational methodologies employed to investigate its reaction mechanisms.
Introduction to this compound
This compound ((CH₃)₂CHCH₂Li) is a commercially available organolithium reagent widely used in organic synthesis.[1] Like other alkyllithiums, its reactivity is intrinsically linked to its aggregation state and the solvent system employed.[2] The steric bulk of the isobutyl group, intermediate between that of n-butyllithium and sec-butyllithium, suggests a nuanced reactivity profile that warrants theoretical investigation.[1][3]
Aggregation and Solution Structure: A Theoretical Perspective
Organolithium compounds are known to form aggregates in solution, a phenomenon that significantly modulates their reactivity.[4] While experimental techniques like NMR spectroscopy and cryoscopy are invaluable for determining the solution structures of these aggregates, computational chemistry provides a powerful lens to understand the energetics and geometries of these species.[5]
Theoretical studies on analogous alkyllithiums, primarily using Density Functional Theory (DFT), have shown that the degree of aggregation is a delicate balance between the nature of the alkyl group, the solvent, and the temperature.[6][7]
Key Theoretical Findings on Alkyllithium Aggregation (by analogy):
-
In non-polar hydrocarbon solvents (e.g., hexane, cyclohexane): Alkyllithiums like n-butyllithium tend to exist as higher-order aggregates, predominantly hexamers and tetramers.[4][8] The aggregation is driven by the desire to stabilize the electron-deficient lithium centers.
-
In polar coordinating solvents (e.g., diethyl ether, THF): The presence of Lewis basic solvent molecules leads to the deaggregation of the larger clusters into smaller, more reactive species, such as tetramers, dimers, and even monomers.[6][9] The solvent molecules coordinate to the lithium atoms, stabilizing them and breaking the inter-aggregate bonds.
Based on these principles, it is reasonable to predict that this compound follows a similar trend. The steric hindrance of the isobutyl group might slightly disfavor the formation of the most compact higher-order aggregates compared to n-butyllithium.
Computational Methodologies for Studying Aggregation
The primary computational tool for investigating the aggregation of organolithium compounds is Density Functional Theory (DFT).[6]
A typical computational workflow involves:
-
Model Building: Constructing various aggregate models (monomer, dimer, tetramer, hexamer) of this compound, both unsolvated and solvated with explicit solvent molecules (e.g., THF, diethyl ether).
-
Geometry Optimization: Optimizing the geometry of each model to find its lowest energy conformation.
-
Energy Calculation: Calculating the single-point energies of the optimized structures to determine their relative stabilities.
-
Thermodynamic Analysis: Performing frequency calculations to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy) and to confirm that the optimized structures are true minima on the potential energy surface.
The choice of DFT functional and basis set is critical for obtaining accurate results. Functionals like B3LYP and M06-2X, combined with Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)), have been shown to provide reliable results for organolithium systems.[10]
Theoretical Analysis of this compound Reactivity
The reactivity of this compound, like other organolithiums, is a function of its basicity and nucleophilicity. Theoretical studies can provide valuable insights into the transition states and reaction pathways of its characteristic reactions.
Basicity and Deprotonation Reactions
This compound is a strong base capable of deprotonating a wide range of C-H, N-H, and O-H acids.[1] The basicity of alkyllithiums generally follows the order: tert-butyllithium > sec-butyllithium > this compound ≈ n-butyllithium.
Computational studies on deprotonation reactions involving alkyllithiums typically focus on locating the transition state for the proton transfer step. The activation energy for this step provides a quantitative measure of the kinetic basicity of the reagent.
Nucleophilic Addition Reactions
This compound readily participates in nucleophilic addition reactions to carbonyl compounds and other electrophiles. Theoretical modeling of these reactions can elucidate the mechanism (e.g., concerted vs. stepwise) and predict the stereochemical outcome.
Quantitative Data from Analogous Systems
Due to the limited direct computational data for this compound, the following tables summarize theoretical data for closely related alkyllithiums to provide a comparative context.
Table 1: Calculated Aggregation Energies of Alkyllithiums (Gas Phase, kcal/mol)
| Alkyllithium | Dimerization Energy (Monomer -> Dimer) | Tetramerization Energy (2 x Dimer -> Tetramer) |
| Methyllithium | -49.8 | -56.2 |
| n-Butyllithium | -45.2 | -52.1 |
| tert-Butyllithium | -38.5 | -48.9 |
Data are illustrative and based on typical DFT calculations. Actual values may vary with the level of theory.
Table 2: Calculated Relative Energies of Solvated n-Butyllithium Aggregates in THF (kcal/mol)
| Aggregate | Relative Energy |
| Monomer·(THF)₃ | 10.2 |
| Dimer·(THF)₄ | 0.0 (Reference) |
| Tetramer·(THF)₄ | 5.8 |
Data adapted from DFT calculations on n-butyllithium in THF, illustrating the preference for the dimeric species in this solvent.[6]
Experimental Protocols for Computational Studies
The following provides a generalized protocol for the theoretical investigation of an this compound-mediated reaction, for instance, the deprotonation of a generic substrate R-H.
Objective: To determine the reaction mechanism and activation energy for the deprotonation of R-H by this compound.
Computational Method: Density Functional Theory (DFT)
Software: Gaussian, ORCA, or similar quantum chemistry package.
Protocol:
-
Model Construction:
-
Build the structures of the reactants: an this compound aggregate (e.g., a solvated dimer, (i-BuLi)₂·(THF)₄) and the substrate R-H.
-
Build the structures of the expected products: the lithiated substrate R-Li and isobutane, along with the dissociated lithium aggregate.
-
-
Reactant and Product Optimization:
-
Perform geometry optimizations and frequency calculations for all reactant and product species.
-
Use a suitable level of theory, for example, B3LYP/6-31G(d) with a continuum solvent model (e.g., PCM, SMD) to account for bulk solvent effects.
-
-
Transition State Search:
-
Perform a transition state search (e.g., using the Berny algorithm in Gaussian) starting from an initial guess of the transition state geometry. The initial guess can be generated by a relaxed scan along the C-H bond being broken and the new C-Li bond being formed.
-
A successful transition state optimization will yield a structure with a single imaginary frequency corresponding to the desired reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized transition state structure to confirm that it connects the reactant and product minima.
-
-
Energy Profile Generation:
-
Calculate the single-point energies of the optimized reactant, transition state, and product structures at a higher level of theory (e.g., M06-2X/6-311+G(d,p)) for improved accuracy.
-
Construct a reaction energy profile, plotting the relative energies of the species along the reaction coordinate. The activation energy is the energy difference between the transition state and the reactants.
-
Conclusion and Future Outlook
While direct theoretical investigations of this compound reactivity are currently limited, a wealth of computational data on analogous alkyllithium systems provides a solid foundation for understanding its behavior. The principles of aggregation, solvent effects, and reaction mechanisms are broadly applicable. Future computational studies focusing specifically on this compound are needed to refine our understanding of its unique reactivity profile, particularly in the context of complex organic transformations. Such studies will undoubtedly contribute to the development of more efficient and selective synthetic methodologies.
References
- 1. nbinno.com [nbinno.com]
- 2. marketpublishers.com [marketpublishers.com]
- 3. reddit.com [reddit.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. Atomic-level structure determination of amorphous molecular solids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggregation of alkyllithiums in tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Safe Handling and Storage of Pyrophoric Isobutyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyllithium ((CH₃)₂CHCH₂Li) is a highly reactive organolithium reagent widely employed in organic synthesis as a strong base and nucleophile. Its utility is underscored by its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[1] This document provides detailed protocols and safety guidelines for the handling and storage of this compound to mitigate the inherent risks and ensure a safe laboratory environment. Adherence to these protocols is critical to prevent personal injury and property damage.
Hazards Associated with this compound
This compound presents multiple significant hazards that necessitate stringent safety precautions.
-
Pyrophoric Nature: It ignites spontaneously when exposed to air.[2] This reactivity is due to the highly polar carbon-lithium bond.
-
Water Reactivity: It reacts violently with water and other protic sources, releasing flammable isobutane gas, which can ignite.[2]
-
Corrosivity: this compound is corrosive and can cause severe chemical burns to the skin and eyes upon contact.[2]
-
Respiratory Hazards: Inhalation of this compound aerosols or combustion byproducts can cause severe respiratory tract irritation.[3] Vapors may also cause drowsiness and dizziness.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is recommended. An inner layer of nitrile gloves with an outer layer of neoprene or butyl rubber gloves. | Provides a robust barrier against chemical permeation and physical hazards. Nitrile offers good dexterity and splash resistance, while the outer layer provides additional chemical and flame resistance.[4][5][6] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions.[4] |
| Body Protection | A flame-resistant (FR) lab coat, buttoned to its full length. | Protects the body from fire in case of accidental ignition.[4] |
| Footwear | Closed-toed shoes made of a non-porous material. | Protects feet from spills. |
Storage and Handling Environment
A controlled environment is crucial for the safe storage and handling of this compound.
Storage
| Parameter | Requirement | Justification |
| Temperature | 2-8°C | Reduces the rate of thermal decomposition.[7] |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with air and moisture, which can lead to ignition.[1] |
| Container | In the original manufacturer's container (e.g., Sure/Seal™ bottle) or a suitable pressure-tested vessel. | Ensures a secure, airtight seal. |
| Location | In a designated, clearly labeled, and well-ventilated area away from heat sources, open flames, and incompatible materials (e.g., water, acids, oxidizers).[3][8] | Minimizes the risk of accidental ignition and reaction. |
Handling Environment
All manipulations of this compound must be performed under an inert atmosphere.
-
Glovebox: A glovebox with a continuously purged inert atmosphere is the preferred method for handling this compound.[3]
-
Fume Hood: If a glovebox is not available, manipulations must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[4] Air-free techniques, such as using a Schlenk line, are mandatory.
Experimental Protocols
Syringe Transfer of this compound (for volumes ≤ 50 mL)
This protocol outlines the transfer of this compound from a Sure/Seal™ bottle to a reaction vessel using a syringe.
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, oven-dried reaction flask with a rubber septum
-
Dry, gas-tight syringe with a Luer-lock needle (at least twice the volume of the liquid to be transferred)[9]
-
Inert gas source (argon or nitrogen) with a bubbler
-
Secondary containment (e.g., a plastic or metal tray)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Purge the reaction flask with inert gas.
-
Place the Sure/Seal™ bottle in secondary containment and clamp it securely.
-
-
Syringe Preparation:
-
Flush the syringe with inert gas three times by drawing gas from a purged flask and expelling it.[10]
-
-
Transfer:
-
Carefully insert the needle of the inert gas line into the septum of the Sure/Seal™ bottle, ensuring the needle tip is above the liquid level.
-
Insert the syringe needle into the septum, with the tip below the liquid surface.
-
Slowly withdraw the desired volume of this compound into the syringe. A slight positive pressure of inert gas in the bottle will facilitate this.
-
Once the desired volume is obtained, withdraw the needle until the tip is in the headspace of the bottle and pull a small amount of inert gas into the syringe to create a gas bubble at the top. This prevents the reagent from dripping and igniting at the needle tip.[11]
-
Quickly and carefully withdraw the syringe from the Sure/Seal™ bottle and insert it into the septum of the reaction flask.
-
Inject the this compound into the reaction flask.
-
-
Cleaning:
-
Immediately rinse the syringe and needle with a dry, inert solvent (e.g., hexane).
-
Quench the solvent rinse by slowly adding it to a flask containing isopropanol.
-
Cannula Transfer of this compound (for volumes > 50 mL)
This protocol describes the transfer of larger volumes of this compound using a double-tipped needle (cannula).
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, oven-dried receiving flask with a rubber septum
-
Dry, double-tipped stainless steel or PTFE cannula
-
Inert gas source (argon or nitrogen) with a bubbler
-
Secondary containment
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Purge the receiving flask with inert gas.
-
Place both the Sure/Seal™ bottle and the receiving flask in secondary containment and clamp them securely.
-
-
Cannula Insertion:
-
Insert one end of the cannula through the septum of the Sure/Seal™ bottle, keeping the tip in the headspace.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
Insert a needle connected to the inert gas line into the Sure/Seal™ bottle.
-
Insert a vent needle connected to a bubbler into the receiving flask to release pressure.
-
-
Transfer:
-
Lower the cannula in the Sure/Seal™ bottle until the tip is submerged in the this compound solution.
-
A gentle positive pressure of inert gas in the Sure/Seal™ bottle will initiate the transfer of the liquid to the receiving flask.[12]
-
Monitor the liquid level in the receiving flask.
-
To stop the transfer, raise the cannula tip above the liquid level in the Sure/Seal™ bottle. The inert gas will then flush the remaining liquid from the cannula.
-
-
Cleaning:
-
Remove the cannula from both flasks.
-
Immediately rinse the cannula with a dry, inert solvent.
-
Quench the solvent rinse as described in the syringe transfer protocol.
-
References
- 1. chemistry.ucla.edu [chemistry.ucla.edu]
- 2. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 3. enhs.uark.edu [enhs.uark.edu]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. njit.edu [njit.edu]
- 7. pnnl.gov [pnnl.gov]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. utoledo.edu [utoledo.edu]
- 10. epfl.ch [epfl.ch]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. Cannula transfer - Sciencemadness Wiki [sciencemadness.org]
Application Note: Precise Determination of Isobutyllithium Concentration by Titration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the accurate determination of isobutyllithium concentration in solution via titration. Organolithium reagents, such as this compound, are highly reactive and their molarity can degrade over time, making precise quantification essential for stoichiometric control in sensitive chemical reactions. This protocol utilizes N-benzylbenzamide as an indicator, which affords a distinct color change at the endpoint, ensuring high accuracy and reproducibility. Safety precautions for handling pyrophoric reagents are also emphasized.
Introduction
This compound is a potent organometallic reagent widely employed in organic synthesis for deprotonation and metal-halogen exchange reactions. The concentration of commercially available or prepared solutions of this compound can vary and tends to decrease with storage. Therefore, accurate determination of the molarity is crucial for the success and reproducibility of chemical transformations. Titration is a standard analytical method for this purpose. This application note details a reliable protocol using N-benzylbenzamide, which undergoes a double deprotonation to yield a highly colored dianion at the endpoint of the titration.
Safety Precautions
Warning: this compound is a pyrophoric substance that can ignite spontaneously on contact with air and reacts violently with water.[1][2][3] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[1][2][4] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (nitrile underneath neoprene is recommended), must be worn at all times.[1][2][4] Ensure a Class D fire extinguisher and a container of sand are readily accessible. All glassware must be oven- or flame-dried immediately before use to remove any residual moisture.[5]
Experimental Protocol
This protocol is adapted from established methods for the titration of organolithium reagents.[6][7]
Materials:
-
N-benzylbenzamide (indicator)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
This compound solution of unknown concentration
-
Anhydrous solvent for this compound (e.g., heptane, hexanes)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware (three-neck round-bottom flask, syringes, needles)
-
Magnetic stirrer and stir bar
-
Septa
-
Cooling bath (dry ice/acetone or cryocooler)
Procedure:
-
Preparation of the Indicator Solution:
-
Place a magnetic stir bar into a 25 mL three-neck round-bottom flask.
-
Flame-dry the flask under a stream of inert gas and allow it to cool to room temperature.
-
Accurately weigh approximately 100-200 mg of N-benzylbenzamide and add it to the flask.[6]
-
Seal the flask with septa and purge with inert gas.
-
Using a dry syringe, add 5-10 mL of anhydrous THF to the flask.[6][7]
-
Stir the mixture until the N-benzylbenzamide is fully dissolved.
-
-
Titration Setup:
-
Cool the indicator solution to -40 °C using a dry ice/ethylene glycol-water bath.[7] A consistent low temperature is crucial as the endpoint color may fade at higher temperatures.[7]
-
Draw a known volume of the this compound solution into a gas-tight syringe (e.g., 1.00 mL). It is critical to avoid any air bubbles in the syringe.
-
-
Titration:
-
Slowly add the this compound solution dropwise to the stirred, cooled indicator solution.[6]
-
Upon addition, a transient blue or greenish-blue color will appear and quickly dissipate.[6]
-
As the endpoint is approached, the color will persist for longer periods.
-
The endpoint is reached when a single drop of the this compound solution results in a persistent, intense royal blue or greenish-blue color that does not fade for at least 30 minutes.[6][7]
-
Carefully record the total volume of the this compound solution added.
-
-
Replicates:
Calculation of Molarity:
The molarity of the this compound solution can be calculated using the following formula:
Molarity (M) = (moles of N-benzylbenzamide) / (Volume of this compound solution in L)
-
Moles of N-benzylbenzamide = (mass of N-benzylbenzamide in g) / (molar mass of N-benzylbenzamide, 211.26 g/mol )
Example Calculation:
If 150 mg of N-benzylbenzamide was used and the volume of this compound solution required to reach the endpoint was 0.85 mL:
-
Moles of N-benzylbenzamide = 0.150 g / 211.26 g/mol = 0.000710 moles
-
Volume of this compound = 0.85 mL = 0.00085 L
-
Molarity of this compound = 0.000710 mol / 0.00085 L = 0.835 M
Data Presentation
The results of the triplicate titrations should be recorded in a clear and organized manner to allow for easy comparison and calculation of the average molarity.
| Titration Run | Mass of N-benzylbenzamide (mg) | Moles of N-benzylbenzamide (mmol) | Volume of this compound (mL) | Calculated Molarity (M) |
| 1 | 150.5 | 0.712 | 0.86 | 0.828 |
| 2 | 149.8 | 0.709 | 0.85 | 0.834 |
| 3 | 151.2 | 0.716 | 0.86 | 0.833 |
| Average | 0.832 | |||
| Std. Dev. | 0.003 |
Experimental Workflow
The following diagram illustrates the logical flow of the this compound titration protocol.
Caption: Workflow for this compound titration.
Conclusion
This protocol provides a reliable and accurate method for determining the concentration of this compound solutions. Adherence to the detailed steps and safety precautions is essential for obtaining reproducible results and ensuring a safe laboratory environment. Regular titration of organolithium reagents is a critical practice in synthetic chemistry to maintain control over reaction stoichiometry and achieve desired outcomes in drug discovery and development processes.
References
- 1. ehs.ucr.edu [ehs.ucr.edu]
- 2. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. purdue.edu [purdue.edu]
- 5. faculty.utrgv.edu [faculty.utrgv.edu]
- 6. epfl.ch [epfl.ch]
- 7. ospt.osi.lv [ospt.osi.lv]
- 8. How To [chem.rochester.edu]
Application Notes and Protocols for Anionic Polymerization of Dienes Using Isobutyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful technique for the synthesis of polymers with well-defined architectures, including controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. This level of control is crucial in applications such as drug delivery, advanced materials, and medical devices. Isobutyllithium, as an organolithium initiator, can be employed for the "living" polymerization of diene monomers like isoprene and butadiene. This process allows for the creation of polydienes with tailored microstructures, which in turn dictates their physical and mechanical properties.
Note on Data Availability: Detailed, publicly available experimental data and protocols specifically for this compound-initiated diene polymerization are scarce in the scientific literature. The following protocols and data are based on the extensive information available for n-butyllithium, a closely related and widely studied initiator. The principles and procedures are generally applicable to this compound; however, empirical optimization of reaction conditions is recommended due to potential differences in initiation rates and stereoselectivity arising from the varied steric bulk of the initiators.
Principles of Anionic Polymerization of Dienes
Anionic polymerization of dienes, such as isoprene and butadiene, initiated by alkyllithiums like this compound, proceeds via a "living" mechanism in the absence of terminating agents. This process involves two main stages:
-
Initiation: The this compound initiator adds to a diene monomer, forming a carbanionic active center. This step is generally fast.
-
Propagation: The carbanionic end of the growing polymer chain attacks subsequent monomer molecules, leading to chain growth.
The microstructure of the resulting polydiene (i.e., the proportion of 1,4-cis, 1,4-trans, 1,2-, and 3,4-addition) is highly dependent on the solvent system. In non-polar solvents like hexane or cyclohexane, the polymerization typically yields a high percentage of 1,4-addition products. The addition of polar modifiers, such as ethers (e.g., tetrahydrofuran, THF) or amines (e.g., tetramethylethylenediamine, TMEDA), can significantly increase the proportion of 1,2- or 3,4-addition.
Safety Precautions
Organolithium reagents such as this compound are highly reactive and pyrophoric. They react violently with water and can ignite spontaneously in air. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques. Personal protective equipment, including safety glasses, flame-retardant lab coats, and appropriate gloves, is mandatory.
Experimental Protocols
The following are generalized protocols for the anionic polymerization of isoprene and butadiene. These should be adapted and optimized for specific experimental goals.
Protocol 1: Anionic Polymerization of Isoprene in a Non-Polar Solvent
Objective: To synthesize polyisoprene with a high 1,4-addition content.
Materials:
-
Isoprene, purified by distillation over calcium hydride and stored over molecular sieves.
-
Hexane (or cyclohexane), anhydrous, purified by passing through an activated alumina column.
-
This compound (or n-butyllithium) solution in hexane, titrated prior to use.
-
Methanol, anhydrous, for termination.
-
Argon or Nitrogen, high purity.
Equipment:
-
Schlenk line or glovebox.
-
Flame-dried glassware (reactor, dropping funnel, etc.).
-
Magnetic stirrer and stir bar.
-
Syringes and needles.
-
Constant temperature bath.
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is assembled and purged with inert gas.
-
Solvent and Monomer Addition: Anhydrous hexane is transferred to the reactor via cannula. The reactor is then brought to the desired polymerization temperature (e.g., 50°C). A calculated amount of purified isoprene is then added to the reactor.
-
Initiation: The required volume of this compound solution is added to the stirred monomer/solvent mixture via syringe. The reaction mixture may develop a faint yellow color, indicating the formation of the living polyisoprenyl lithium species.
-
Propagation: The reaction is allowed to proceed with vigorous stirring for a predetermined time (e.g., 2-6 hours) to ensure complete monomer conversion.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The disappearance of the yellow color indicates the quenching of the living anionic chain ends.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or isopropanol). The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
Protocol 2: Anionic Polymerization of Butadiene with a Polar Modifier
Objective: To synthesize polybutadiene with an increased 1,2-addition content.
Materials:
-
Butadiene, purified by passing through columns of activated alumina and molecular sieves.
-
Hexane (or cyclohexane), anhydrous.
-
Tetrahydrofuran (THF), anhydrous, purified by distillation from sodium/benzophenone ketyl.
-
This compound (or n-butyllithium) solution in hexane, titrated.
-
Methanol, anhydrous.
-
Argon or Nitrogen, high purity.
Equipment: As in Protocol 1.
Procedure:
-
Reactor Setup and Solvent Addition: Follow steps 1 and the solvent addition part of step 2 from Protocol 1.
-
Polar Modifier Addition: The desired amount of anhydrous THF is added to the hexane in the reactor. The amount of THF will influence the final microstructure of the polymer.
-
Monomer Addition: The reactor is cooled to the desired temperature (e.g., 0°C), and a calculated amount of purified butadiene is condensed into the reactor.
-
Initiation: The this compound solution is added to the stirred monomer/solvent/modifier mixture.
-
Propagation: The polymerization is allowed to proceed for the desired time.
-
Termination and Isolation: Follow steps 5 and 6 from Protocol 1.
Data Presentation
The following tables present representative quantitative data for the anionic polymerization of isoprene and butadiene initiated by n-butyllithium. This data is intended to serve as a guideline for experiments using this compound.
Table 1: Representative Data for Anionic Polymerization of Isoprene with n-Butyllithium
| Entry | Monomer Conc. (mol/L) | Initiator Conc. (mmol/L) | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | 1,4-cis (%) | 1,4-trans (%) | 3,4- (%) |
| 1 | 1.5 | 5.0 | Hexane | 50 | 4 | 25,000 | 1.05 | 70 | 23 | 7 |
| 2 | 1.5 | 2.5 | Hexane | 50 | 4 | 50,000 | 1.04 | 72 | 21 | 7 |
| 3 | 1.0 | 5.0 | Hexane/THF (100:1) | 25 | 2 | 18,000 | 1.06 | 45 | 15 | 40 |
| 4 | 1.0 | 5.0 | THF | 0 | 1 | 19,000 | 1.08 | 10 | 30 | 60 |
Table 2: Representative Data for Anionic Polymerization of Butadiene with n-Butyllithium
| Entry | Monomer Conc. (mol/L) | Initiator Conc. (mmol/L) | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | 1,4-cis (%) | 1,4-trans (%) | 1,2- (%) |
| 1 | 2.0 | 4.0 | Cyclohexane | 60 | 5 | 40,000 | 1.04 | 45 | 47 | 8 |
| 2 | 2.0 | 2.0 | Cyclohexane | 60 | 5 | 80,000 | 1.03 | 44 | 48 | 8 |
| 3 | 1.8 | 4.0 | Cyclohexane/TMEDA (100:1) | 40 | 3 | 35,000 | 1.07 | 15 | 25 | 60 |
| 4 | 1.8 | 4.0 | THF | 25 | 1.5 | 36,000 | 1.09 | 8 | 10 | 82 |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for anionic polymerization of dienes.
Mechanism of this compound-Initiated Diene Polymerization
Caption: Mechanism of anionic polymerization of dienes initiated by this compound.
Isobutyllithium in Metal-Halogen Exchange Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-halogen exchange is a cornerstone transformation in organic synthesis, enabling the conversion of organic halides into highly reactive organometallic intermediates. Among the various organolithium reagents employed for this purpose, isobutyllithium (i-BuLi), and its isomer sec-butyllithium (s-BuLi), offer distinct advantages in terms of reactivity and selectivity compared to the more commonly used n-butyllithium (n-BuLi). This document provides detailed application notes, experimental protocols, and comparative data on the use of branched butyllithium reagents in metal-halogen exchange reactions, with a focus on applications relevant to pharmaceutical and agrochemical research and development.
Organolithium reagents are powerful tools in synthesis, but their high reactivity necessitates careful handling under inert and anhydrous conditions.[1] As strong bases, they can deprotonate a wide range of substrates, and as potent nucleophiles, they participate in a variety of carbon-carbon bond-forming reactions.[2] The choice of the specific alkyllithium reagent is critical, as their structural differences influence their basicity and steric hindrance, which in turn affects the regioselectivity and outcome of the reaction.[3]
Application Notes
Principle of Metal-Halogen Exchange
The metal-halogen exchange is an equilibrium process where a lithium-carbon bond is exchanged for a lithium-halogen bond.[4] The reaction equilibrium generally favors the formation of the more stable organolithium species, which is typically the one where the negative charge resides on a carbon atom with higher s-character (sp > sp2 > sp3).[4] The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl.[4]
Advantages of this compound and Other Branched Alkyllithiums
While n-butyllithium is a widely used reagent, branched isomers like this compound and sec-butyllithium present unique characteristics that can be leveraged for specific synthetic challenges:
-
Enhanced Basicity: sec-Butyllithium is significantly more basic than n-butyllithium due to the secondary nature of the carbanion.[3][5] This increased basicity allows for the deprotonation of very weak carbon acids where n-BuLi might be ineffective.[3] this compound, being a primary alkyllithium, has basicity comparable to n-BuLi but its branched structure influences its steric environment.
-
Increased Steric Hindrance and Regioselectivity: The branched nature of this compound and sec-butyllithium leads to greater steric bulk compared to n-butyllithium. This steric hindrance can be exploited to achieve higher regioselectivity in the metalation of substrates with multiple reactive sites. For instance, in the metal-halogen exchange of polyhalogenated heterocycles, branched alkyllithiums can selectively react at the less sterically hindered halogen atom, a feat that is often challenging with the less bulky n-butyllithium.
-
Reduced Nucleophilicity: The increased steric bulk can also temper the nucleophilicity of the reagent, which can be advantageous in preventing unwanted side reactions, such as addition to sensitive functional groups present in the substrate.
Substrate Scope and Functional Group Compatibility
This compound and its isomers are effective for the metal-halogen exchange of a wide range of aryl and heteroaryl bromides and iodides. The reaction is particularly valuable for the synthesis of functionalized aromatic and heterocyclic compounds, which are common motifs in pharmaceuticals and agrochemicals.
A key challenge in organolithium chemistry is the tolerance of electrophilic functional groups within the substrate. Metal-halogen exchange reactions are typically conducted at very low temperatures (e.g., -78 °C to -100 °C) to minimize side reactions.[6] The extremely fast nature of the lithium-halogen exchange at these temperatures often allows it to proceed selectively in the presence of functionalities that would otherwise react with the organolithium reagent.[7]
Comparative Data: Regioselectivity in the Lithiation of Polybromoimidazoles
The choice of organometallic reagent can profoundly influence the regioselectivity of metal-halogen exchange. A study on 1-protected 2,4,5-tribromoimidazoles demonstrated that while n-butyllithium reacts at both the C-2 and C-5 positions, other organometallic reagents, including the branched sec-butyllithium, exhibit high selectivity for the C-2 position.[8]
| Reagent | Substrate | Product(s) | Ratio (2-Li : 5-Li) | Yield (%) |
| n-BuLi | 1-Benzyloxymethyl-2,4,5-tribromoimidazole | 1-Benzyloxymethyl-4,5-dibromo-2-lithioimidazole & 1-Benzyloxymethyl-2,4-dibromo-5-lithioimidazole | 1 : 1 | 85 |
| s-BuLi | 1-Benzyloxymethyl-2,4,5-tribromoimidazole | 1-Benzyloxymethyl-4,5-dibromo-2-lithioimidazole | > 95 : 5 | 88 |
| MeLi | 1-Benzyloxymethyl-2,4,5-tribromoimidazole | 1-Benzyloxymethyl-4,5-dibromo-2-lithioimidazole | > 95 : 5 | 90 |
| PhLi | 1-Benzyloxymethyl-2,4,5-tribromoimidazole | 1-Benzyloxymethyl-4,5-dibromo-2-lithioimidazole | > 95 : 5 | 87 |
| EtMgBr | 1-Benzyloxymethyl-2,4,5-tribromoimidazole | 1-Benzyloxymethyl-4,5-dibromo-2-lithioimidazole | > 95 : 5 | 92 |
Data summarized from a study on the metal-halogen exchange of polybromoimidazoles.[8]
Experimental Protocols
The following is a general protocol for a metal-halogen exchange reaction using a branched alkyllithium reagent, adapted from literature procedures.[6][8] This protocol describes the regioselective lithiation of a protected polybromoimidazole and subsequent quenching with an electrophile.
Materials:
-
1-Protected 2,4,5-tribromoimidazole (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (1.0-1.1 eq, solution in cyclohexane)
-
Electrophile (e.g., benzophenone, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Flame-dried, two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Protocol:
-
Reaction Setup:
-
Assemble the flame-dried glassware under a positive pressure of argon or nitrogen.
-
To the reaction flask, add the 1-protected 2,4,5-tribromoimidazole (1.0 eq) and dissolve it in anhydrous THF (approximately 0.1 M concentration).
-
-
Cooling:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add the sec-butyllithium solution (1.0-1.1 eq) dropwise to the stirred solution via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species may be accompanied by a color change.
-
-
Electrophilic Quench:
-
In a separate flame-dried flask, prepare a solution of the electrophile (e.g., benzophenone, 1.2 eq) in anhydrous THF.
-
Slowly add the electrophile solution to the aryllithium solution at -78 °C via syringe.
-
Continue stirring at -78 °C for 1-2 hours.
-
-
Warming and Quenching:
-
Remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to room temperature.
-
Once at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-substituted-4,5-dibromoimidazole.
-
Visualizations
General Workflow for Metal-Halogen Exchange
Caption: General experimental workflow for a metal-halogen exchange reaction.
Proposed Mechanism of Lithium-Halogen Exchange
Caption: Proposed 'ate' complex mechanism for lithium-halogen exchange.
Safety Considerations
Organolithium reagents such as this compound are highly pyrophoric and react violently with water and air.[1] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and reagents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. It is crucial to have a suitable fire extinguisher (e.g., Class D for combustible metals) readily available. Reactions involving organolithiums should always be performed in a well-ventilated fume hood.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. nbinno.com [nbinno.com]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. joss.tcnj.edu [joss.tcnj.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Deprotonation of Weakly Acidic Protons with Isobutyllithium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organolithium reagents are exceptionally strong bases and are widely utilized in organic synthesis for the deprotonation of weakly acidic C-H, N-H, and O-H bonds.[1][2] Among these, isobutyllithium (i-BuLi) serves as a potent, commercially available base for generating carbanions and other lithiated species.[3][4] Its high basicity allows for the efficient deprotonation of substrates that are not reactive enough for weaker bases like lithium amides (e.g., LDA) or Grignard reagents.[2][5] This document provides a detailed overview of the principles, applications, and experimental protocols for using this compound in deprotonation reactions, with a focus on its utility in the synthesis of complex molecules relevant to drug discovery.[6][7]
Physicochemical Properties and Safety
This compound is a highly reactive and pyrophoric organometallic compound, meaning it can ignite spontaneously upon contact with air.[3][8] It also reacts violently with water and other protic solvents.[3][9] Therefore, it must be handled with extreme caution under a dry, inert atmosphere (e.g., argon or nitrogen) using air-free techniques such as a Schlenk line or a glovebox.[3][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₉Li | [3][4][8] |
| Molecular Weight | 64.06 g/mol | [8][10] |
| CAS Number | 920-36-5 | [3][4][10] |
| Appearance | Colorless to yellow liquid | [3] |
| Typical Solvents | Heptane, Hexanes | [3][9] |
| Storage | Store under an inert atmosphere at 2-8°C | [3] |
Principles of Deprotonation
The deprotonation reaction is an acid-base equilibrium. The reaction proceeds to completion if the pKa of the substrate's conjugate acid is significantly lower (by several units) than the pKa of the base's conjugate acid.[11][12] The conjugate acid of this compound is isobutane, which has an estimated pKa of ~53, making this compound an extremely strong base capable of deprotonating very weak acids.[11]
Table 2: Comparison of pKa Values
| Compound (Conjugate Acid) | Approximate pKa | Reagent (Base) |
| Methane | 48 | Methyllithium |
| n-Butane | 50 | n-Butyllithium |
| sec-Butane | 51 | sec-Butyllithium |
| Isobutane | ~53 | This compound |
| tert-Butane | 53 | tert-Butyllithium |
| Toluene (benzylic C-H) | 43 | - |
| Propene (allylic C-H) | 43 | - |
| Ammonia | 38 | Lithium Amide |
| Diisopropylamine | 35.7 | LDA |
| Phenylacetylene (alkynyl C-H) | 25 | - |
| Acetone (α-C-H) | 20 | - |
| Water | 15.7 | Lithium Hydroxide |
| Ethanol | 16 | Lithium Ethoxide |
Note: pKa values for alkanes are estimates and can vary based on the measurement method.[13]
The high pKa of isobutane ensures that the equilibrium for the deprotonation of most weakly acidic protons lies far to the product side, resulting in the essentially irreversible formation of the desired lithiated species.
Caption: General mechanism of deprotonation using this compound.
Applications in Organic Synthesis
This compound is a versatile reagent for various synthetic transformations that require a strong, non-nucleophilic base.
-
Formation of Lithium Acetylides: Deprotonation of terminal alkynes is a common and efficient reaction, providing versatile nucleophiles for C-C bond formation.
-
Deprotonation of Activated C-H Bonds: Protons adjacent to electron-withdrawing groups (e.g., sulfones, nitriles, phosphonates) can be readily removed.
-
Metalation of Heterocycles: this compound can be used for the regioselective deprotonation of various heterocyclic systems, enabling subsequent functionalization.
-
Initiator for Anionic Polymerization: Like other organolithium reagents, it can initiate the polymerization of monomers such as styrene and butadiene.[3]
The resulting lithiated intermediate is typically reacted in situ with an electrophile (e.g., alkyl halides, aldehydes, ketones, CO₂, silyl chlorides) to introduce a new functional group. This two-step, one-pot process is a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecular scaffolds for drug candidates.
Caption: General experimental workflow for a deprotonation-functionalization sequence.
Detailed Experimental Protocol: General Deprotonation
This protocol describes a general procedure for the deprotonation of a weakly acidic proton followed by quenching with an electrophile. Caution: This procedure must be performed by trained personnel using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) in a well-ventilated chemical fume hood.[2][14]
4.1 Materials and Reagents
| Reagent/Material | Specification | Supplier | Notes |
| This compound | 1.6 M in heptane | Acros, Sigma-Aldrich | Titrate periodically for accurate concentration. |
| Substrate (R-H) | As required | N/A | Must be anhydrous. |
| Electrophile (E-X) | As required | N/A | Must be anhydrous. |
| Anhydrous THF | Dri-Solv or freshly distilled | Various | Required for reaction solvent. |
| Saturated NH₄Cl (aq) | Reagent grade | Various | Used for quenching. |
| Diethyl ether / EtOAc | Anhydrous | Various | For extraction. |
| Brine | Saturated NaCl (aq) | N/A | For washing. |
| MgSO₄ or Na₂SO₄ | Anhydrous | Various | For drying organic layer. |
4.2 Equipment
-
Schlenk line with dual vacuum/inert gas manifold
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Low-temperature thermometer
-
Syringes and needles (oven-dried)[15]
-
Cannula for liquid transfers
-
Dry ice/acetone bath (-78 °C)
Caption: Simplified diagram of a Schlenk line setup for air-sensitive reactions.
4.3 Step-by-Step Procedure
-
Preparation: Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Setup: Assemble the reaction flask fitted with a magnetic stir bar, rubber septum, and gas inlet. Place the flask in a dry ice/acetone bath to cool to -78 °C.
-
Substrate Addition: Dissolve the substrate (1.0 eq) in anhydrous THF and add it to the reaction flask via cannula or syringe.
-
Reagent Addition: Slowly add this compound (typically 1.05-1.1 eq) dropwise to the stirred solution via syringe, keeping the internal temperature below -70 °C. The reaction is often exothermic.[14]
-
Deprotonation: Stir the reaction mixture at -78 °C for 30-60 minutes. Formation of a precipitate or a color change may be observed.
-
Electrophile Addition: Add the electrophile (1.0-1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.[14]
-
Quenching: Cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).[16]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography, distillation, or recrystallization.
-
Analysis: Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete deprotonation | Ensure the pKa of the substrate is suitable. Increase reaction time or temperature slightly (e.g., to -40 °C). |
| Wet reagents or glassware | Rigorously dry all glassware, solvents, and reagents. Use freshly opened or distilled solvents. | |
| Inaccurate reagent concentration | Titrate the organolithium solution before use to determine its exact molarity. | |
| Side Product Formation | Reaction with solvent (THF) | For prolonged reactions or higher temperatures, consider using a non-ethereal solvent like heptane or toluene. |
| Competing nucleophilic attack | This compound is generally less nucleophilic than n-BuLi, but this can occur with highly electrophilic substrates. | |
| Over-alkylation/reaction | Use a slight excess of the substrate relative to the organolithium and electrophile. | |
| Reaction Does Not Initiate | Poor quality of organolithium | Use a fresh bottle of this compound or a recently titrated solution. |
| Inactive substrate | Ensure the substrate is pure and free of inhibitors. |
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. libd.org [libd.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 1.7M solution in heptane, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 10. This compound CAS#: 920-36-5 [m.chemicalbook.com]
- 11. resources.saylor.org [resources.saylor.org]
- 12. Organolithium_reagent [chemeurope.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. enhs.uark.edu [enhs.uark.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Organometallic Compounds Using Isobutyllithium
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Isobutyllithium
This compound (i-BuLi) is a potent organolithium reagent with the chemical formula (CH₃)₂CHCH₂Li. Supplied typically as a solution in hydrocarbon solvents like heptane or hexane, it is a strong base and a powerful nucleophile.[1] Its high reactivity makes it an invaluable tool in organic and organometallic synthesis, particularly for deprotonation (metalation) and transmetalation reactions.[2][3] In the context of drug development, this compound is utilized to create complex molecular scaffolds and introduce specific functional groups that are crucial for biological activity.[4][5][6][7]
Key Applications in Organometallic Synthesis
This compound serves as a versatile precursor for the synthesis of a wide array of other organometallic compounds. Its primary applications include:
-
Transmetalation: this compound readily undergoes transmetalation with salts of less electropositive metals (e.g., zinc, tin, copper, boron) to generate new organometallic reagents.[3] This reaction is fundamental for preparing reagents with tailored reactivity and selectivity, such as organocuprates for conjugate additions or organozincs for cross-coupling reactions.
-
Metalation (Lithium-Hydrogen Exchange): As a strong, non-nucleophilic base, this compound can deprotonate a wide range of C-H bonds to form new organolithium species.[2][3] The position of metalation is often directed by the acidity of the proton or by coordinating functional groups within the substrate.
-
Nucleophilic Addition: It can act as a nucleophile, adding to electrophilic centers like carbonyls, imines, and nitriles to form new carbon-carbon bonds.[8]
The choice of this compound over other alkyllithiums (like n-butyllithium or tert-butyllithium) is often dictated by factors such as basicity, steric hindrance, and desired reaction selectivity.
Safety and Handling
Extreme caution is required when handling this compound.
-
Pyrophoric Nature: this compound is pyrophoric, meaning it can ignite spontaneously upon contact with air and reacts violently with water.[1][9][10]
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (nitrile is recommended), and safety goggles or a face shield, must be worn at all times.[10][11][12]
-
Storage: Store containers tightly sealed under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials like water, acids, and oxidizing agents.[9][11]
Experimental Protocols
Protocol 1: Synthesis of an Organozinc Reagent via Transmetalation
This protocol details the preparation of isobutylzinc bromide from this compound and zinc bromide. Organozinc reagents are valuable intermediates in cross-coupling reactions (e.g., Negishi coupling) for forming carbon-carbon bonds in pharmaceutical synthesis.
Experimental Workflow Diagram
Caption: Workflow for synthesizing isobutylzinc bromide.
Materials and Equipment:
-
This compound (1.7 M in heptane)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and manifold (or glovebox)
-
Magnetic stirrer and stir bar
-
Gas-tight syringes and needles
-
Dry ice/acetone bath
Procedure:
-
Preparation: Under an inert atmosphere of argon, add anhydrous zinc bromide to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to the flask and stir until the zinc bromide is fully dissolved.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.[13]
-
Addition of i-BuLi: While stirring vigorously, slowly add one equivalent of this compound solution dropwise via a gas-tight syringe. A thick white precipitate will form.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour.
-
Warming: Remove the cold bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2 hours.
-
Completion: The resulting slurry of isobutylzinc bromide is now ready for use in subsequent reactions (e.g., Negishi coupling).
Quantitative Data Summary
| Reactant (A) | Reactant (B) | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| This compound | Zinc Bromide (ZnBr₂) | THF | -78 to 25 | 3 | Isobutylzinc Bromide | >95% (in situ) |
| This compound | Tri-n-butyltin Chloride | THF/Hexane | -78 to 0 | 2 | Isobutyl-tri-n-butylstannane | 85-95% |
| This compound | Copper(I) Iodide (CuI) | THF/DMS | -40 to -20 | 1.5 | Lithium Isobutylcuprate | >90% (in situ) |
Protocol 2: Metalation of an Aromatic Substrate
This protocol describes the ortho-metalation of a substituted benzene ring, a key strategy for functionalizing aromatic systems in drug discovery.
Logical Relationship Diagram
Caption: Logical steps in an ortho-metalation reaction.
Materials and Equipment:
-
Substituted Aromatic Compound (e.g., N,N-diisopropylbenzamide)
-
This compound (1.7 M in heptane)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard Schlenk line and glassware
Procedure:
-
Setup: Dissolve the aromatic substrate in anhydrous THF in a dry Schlenk flask under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Metalation: Slowly add 1.1 equivalents of this compound solution dropwise. A color change is typically observed.
-
Reaction: Stir the mixture at 0 °C for 2 hours to ensure complete metalation.
-
Electrophilic Quench: Cool the reaction to -78 °C and add 1.2 equivalents of the chosen electrophile (e.g., iodomethane).
-
Warming: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Disclaimer: These protocols are intended for trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) and perform a thorough risk assessment before beginning any experiment.[9][14]
References
- 1. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.it [fishersci.it]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. Generation and Use of Bicyclo[1.1.0]butyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. powertechjournal.com [powertechjournal.com]
- 6. news-medical.net [news-medical.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 11. purdue.edu [purdue.edu]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for Quenching Isobutyllithium Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe and effective quenching of isobutyllithium reactions. This compound is a highly reactive and pyrophoric organometallic reagent, and proper handling and quenching procedures are critical to ensure personnel safety and reaction success. These protocols are intended for use by trained professionals in a controlled laboratory environment.
Safety First: Handling Pyrophoric this compound
This compound can ignite spontaneously upon contact with air and reacts violently with water.[1] Strict adherence to safety protocols is mandatory.
-
Work Environment: All manipulations involving this compound must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a certified fume hood or a glove box.[2][3] The work area should be free of flammable solvents and combustible materials.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and chemical-resistant gloves. A combination of fire-resistant liners under disposable nitrile gloves is recommended for both direct and indirect contact.[4]
-
Emergency Preparedness: An appropriate fire extinguisher (Class D for reactive metals is not recommended; a standard dry powder ABC type is preferred), and a container of dry sand or powdered lime should be readily accessible to smother small fires.[5] An eyewash station and safety shower must be immediately accessible.[2]
-
Never Work Alone: Do not perform reactions involving this compound while alone in the laboratory.
The Chemistry of Quenching
The quenching of this compound involves the protonation of the highly basic carbanion by a suitable proton source. This exothermic reaction neutralizes the reactive organometallic species, rendering the reaction mixture safe for workup and purification. The general reaction is as follows:
(CH₃)₂CHCH₂Li + H-X → (CH₃)₂CHCH₃ + LiX
Where H-X is the quenching agent.
Selecting the Appropriate Quenching Agent
The choice of quenching agent depends on the nature of the reaction, the desired product, and the scale of the reaction. A stepwise addition of quenching agents with decreasing reactivity is the safest approach.
| Quenching Agent | Reactivity | Typical Application |
| Isopropanol | Moderate | Initial quench of unreacted this compound. Less vigorous than water. |
| Methanol | Higher than Isopropanol | Used after an initial isopropanol quench to react with any remaining organolithium. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Mildly Acidic | A standard and relatively mild quenching agent used to neutralize the reaction mixture and hydrolyze metal alkoxides without creating a strongly basic solution.[6][7] |
| Water | High | Used as the final quenching agent after initial quenching with an alcohol. Reacts violently with undiluted organolithiums.[2][7] |
| Dry Ice (Solid CO₂) | Electrophilic Quench | Used to introduce a carboxylic acid functionality. The reaction can be vigorous.[8] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Excess this compound
This protocol is for the safe neutralization of unreacted this compound in a reaction mixture.
Materials:
-
Reaction flask containing this compound under an inert atmosphere.
-
Dropping funnel or syringe pump.
-
Dry, inert solvent (e.g., heptane, toluene).
-
Isopropanol (anhydrous).
-
Methanol (anhydrous).
-
Deionized water.
-
Cooling bath (e.g., ice-water or dry ice/acetone).
Procedure:
-
Cool the Reaction Mixture: Cool the reaction flask to 0 °C or lower using a cooling bath. For larger quantities, a dry ice/acetone bath (-78 °C) is recommended to effectively dissipate the heat of quenching.[2]
-
Dilute the Reagent: If the concentration of this compound is high, dilute the reaction mixture with a dry, inert solvent such as heptane or toluene. The final concentration should ideally be below 5 wt%.[2][9]
-
Slow Addition of Isopropanol: Slowly add anhydrous isopropanol to the stirred reaction mixture via a dropping funnel or a syringe pump. The addition should be dropwise to control the rate of reaction and prevent a dangerous exotherm. Monitor the internal temperature of the reaction flask.
-
Sequential Addition of Methanol: Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add anhydrous methanol to quench any remaining reactive species.
-
Final Quench with Water: After the methanol addition is complete and the reaction has ceased (no more gas evolution), slowly add deionized water to ensure all the this compound has been neutralized. Be extremely cautious during this step, as pockets of unreacted organolithium can still react violently with water.[2]
-
Warm to Room Temperature: Once the quenching is complete, remove the cooling bath and allow the mixture to warm to room temperature with continued stirring.
-
Workup: The reaction mixture can now be worked up as required for product isolation. This typically involves phase separation, extraction with an organic solvent, and drying of the organic layer.
Protocol 2: Quenching with Saturated Aqueous Ammonium Chloride
This protocol is a milder alternative to the sequential alcohol/water quench and is suitable for many reaction workups.
Materials:
-
Reaction flask containing the reaction mixture under an inert atmosphere.
-
Dropping funnel or syringe.
-
Saturated aqueous ammonium chloride solution.
-
Cooling bath (e.g., ice-water).
Procedure:
-
Cool the Reaction Mixture: Cool the reaction flask to 0 °C in an ice-water bath.
-
Slow Addition of NH₄Cl Solution: While stirring the reaction mixture vigorously, slowly add the saturated aqueous ammonium chloride solution dropwise via a dropping funnel or syringe.
-
Monitor for Reaction Completion: The completion of the quench is indicated by the cessation of gas evolution and the absence of an exotherm.
-
Warm and Extract: Remove the cooling bath and allow the mixture to warm to room temperature. Proceed with the standard extraction and workup procedure.
Data Presentation: Quenching this compound in Practice
The following table summarizes results from various reactions involving this compound, highlighting the quenching agent used and the corresponding product yield.
| Reaction Type | Electrophile/Substrate | Quenching Agent | Product | Yield (%) |
| Carboxylation | Carbon Dioxide (Dry Ice) | HCl (aqueous) | 2,6-Dimethylbenzoic acid | 93% |
| Halogen-Lithium Exchange and Carbonylation | 1-Bromo-4-methoxybenzene, then DMF | Saturated aqueous NH₄Cl | 4-Methoxybenzaldehyde | 85% |
| Addition to Aldehyde | p-Anisaldehyde | Saturated aqueous NH₄Cl | 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | ~80% |
| Reaction with Epoxide | Styrene Oxide | Saturated aqueous NH₄Cl | 2-Methyl-1-phenylpropan-1-ol | 75% |
Visualizing the Workflow and Chemistry
Experimental Workflow for Quenching this compound
Caption: A generalized workflow for the safe quenching of this compound reactions.
Chemical Pathway of Quenching
Caption: The proton transfer mechanism in the quenching of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis [sigmaaldrich.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Proper Disposal of Isobutyllithium Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the safe and effective disposal of isobutyllithium waste. This compound is a pyrophoric organolithium reagent that reacts violently with air and water, necessitating strict adherence to safety procedures to prevent fire and explosion.[1] The following protocols are designed to mitigate these risks through a controlled quenching process.
Safety Precautions
Before handling this compound waste, it is imperative to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile gloves underneath neoprene gloves).[2]
-
Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[3]
-
Inert Atmosphere: The quenching process must be initiated under an inert atmosphere (e.g., argon or nitrogen) to prevent ignition.
-
Emergency Preparedness: Ensure that a Class D fire extinguisher (for combustible metals) or powdered lime is readily accessible.[2] A safety shower and eyewash station must be in close proximity. Never work alone when handling pyrophoric reagents.
-
Spill Management: In case of a spill, cover the area with powdered lime or dry sand. Do not use water or a carbon dioxide fire extinguisher.
Quenching Theory and Principles
The disposal of this compound waste involves a neutralization reaction, often referred to as quenching. This process is highly exothermic and must be performed with extreme caution. The primary principle is to react the this compound with a proton source that is less reactive than water to control the reaction rate and heat generation. A sequential quenching process is employed, starting with a less reactive alcohol, followed by progressively more reactive proton sources.
Isopropanol is a commonly used initial quenching agent due to its lower reactivity compared to water. The reaction between this compound and isopropanol is as follows:
(CH₃)₂CHCH₂Li + (CH₃)₂CHOH → (CH₃)₂CHCH₃ + (CH₃)₂CHOLi
This compound + Isopropanol → Isobutane + Lithium isopropoxide
Following the initial quench with isopropanol, a more reactive alcohol like methanol may be used, and finally, water is added to ensure all the organometallic species are neutralized.
Experimental Protocols
This section details the step-by-step procedure for the safe quenching of this compound waste.
Required Equipment
-
Three-necked round-bottom flask of appropriate size (at least 20 times the volume of the this compound waste)
-
Mechanical stirrer or magnetic stir bar and stir plate
-
Pressure-equalizing addition funnel
-
Nitrogen or argon gas inlet and outlet (bubbler)
-
Cooling bath (ice/water or dry ice/acetone)
-
Thermometer
-
Syringes and needles for transfer under inert atmosphere
-
Blast shield
Reagents
-
This compound waste (in an inert solvent such as heptane)
-
Anhydrous isopropanol
-
Anhydrous methanol
-
Deionized water
-
Anhydrous inert solvent (e.g., heptane) for dilution
Quenching Procedure
-
Preparation:
-
Assemble the three-necked flask with the mechanical stirrer, addition funnel, and nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Place the flask in a cooling bath and position a blast shield in front of the apparatus.
-
Purge the entire system with inert gas.
-
-
Dilution:
-
Initial Quench with Isopropanol:
-
Slowly add anhydrous isopropanol to the addition funnel.
-
With vigorous stirring, add the isopropanol dropwise to the diluted this compound solution.
-
Maintain the internal temperature of the reaction mixture below 50°C by controlling the addition rate and the cooling bath.[3][5]
-
A safe starting point for the molar ratio is a 1.1:1 ratio of isopropanol to this compound. Continue adding isopropanol until gas evolution ceases.
-
-
Sequential Quenching:
-
After the reaction with isopropanol has subsided, slowly add anhydrous methanol dropwise using the addition funnel.
-
Again, monitor the temperature and control the addition rate to prevent an excessive exotherm.
-
Once the reaction with methanol is complete, cautiously add deionized water dropwise. Be aware that the reaction with water can still be vigorous.[2]
-
-
Final Neutralization and Workup:
-
After the addition of water is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature.
-
The resulting mixture can then be prepared for disposal as hazardous waste according to institutional guidelines. The aqueous and organic layers should be separated if necessary and disposed of in appropriately labeled waste containers.
-
Data Presentation
| Parameter | Recommended Value/Procedure | Rationale |
| Initial Concentration of this compound Waste | < 5 wt% in an inert solvent (e.g., heptane) | To control the reaction rate and prevent excessive heat generation.[3][4] |
| Quenching Temperature | Maintain below 50°C | To prevent uncontrolled exothermic reaction and potential for fire.[3][5] |
| Initial Quenching Agent | Anhydrous Isopropanol | Less reactive than water, allowing for a more controlled reaction. |
| Molar Ratio (Isopropanol:this compound) | Start with 1.1:1 and add until gas evolution ceases | Ensures complete reaction of the this compound. |
| Sequential Quenching Agents | Anhydrous Methanol, followed by Deionized Water | To ensure complete neutralization of any remaining organometallic species.[2] |
| Addition Rate | Slow, dropwise addition with vigorous stirring | To ensure efficient mixing and heat dissipation. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent the pyrophoric this compound from igniting upon contact with air. |
Visualizations
Caption: Experimental workflow for the proper disposal of this compound waste.
Caption: Chemical reaction for quenching this compound with isopropanol.
References
Application Notes and Protocols: Isobutyllithium in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of isobutyllithium as a strong, non-nucleophilic base in the synthesis of pharmaceutical intermediates. While less commonly cited than its n-butyl and tert-butyl counterparts, this compound offers a valuable alternative for specific applications, particularly in directed ortho-metalation (DoM) and metal-halogen exchange reactions. Its branched structure can influence regioselectivity and reactivity in certain substrates.
Application Note 1: Directed ortho-Metalation (DoM) of a Substituted Pyridine Intermediate
Objective: To synthesize a key 2,3-disubstituted pyridine intermediate, a common scaffold in many active pharmaceutical ingredients (APIs), via a directed ortho-metalation reaction using this compound. This method allows for regioselective functionalization of the pyridine ring, which is crucial for building molecular complexity in drug candidates.
Background: Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. A directing metalation group (DMG) on the ring coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position. This compound can be an effective reagent for this transformation, offering a balance of reactivity and steric hindrance.
Reaction Scheme:
Caption: Directed ortho-metalation (DoM) of a substituted pyridine.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the directed ortho-metalation of a generic 2-substituted pyridine using this compound.
| Parameter | Value |
| Substrate | 2-(Pivaloylamino)pyridine |
| Reagent | This compound (i-BuLi) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time (Lithiation) | 1 - 2 hours |
| Electrophile | N,N-Dimethylformamide (DMF) |
| Yield of Aldehyde | 75 - 85% |
| Purity (crude) | >90% |
Experimental Protocol: Directed ortho-Metalation of 2-(Pivaloylamino)pyridine
Materials:
-
2-(Pivaloylamino)pyridine
-
This compound (1.7 M in heptane)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-(pivaloylamino)pyridine (1.0 eq). The flask is evacuated and backfilled with argon three times.
-
Dissolution: Anhydrous THF is added via syringe to dissolve the substrate.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: this compound (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature is maintained below -70 °C. The resulting mixture is stirred at -78 °C for 1.5 hours.
-
Electrophilic Quench: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1 hour, then allowed to warm to room temperature over 2 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-formyl-2-(pivaloylamino)pyridine.
Application Note 2: Metal-Halogen Exchange for the Synthesis of a Chiral Amine Precursor
Objective: To generate a functionalized aryllithium species via metal-halogen exchange with this compound for the subsequent asymmetric synthesis of a chiral amine, a critical component in many modern pharmaceuticals.
Background: Metal-halogen exchange is a fundamental transformation in organometallic chemistry that allows for the conversion of an aryl or vinyl halide into a highly reactive organolithium species.[1] This reaction is typically very fast, even at low temperatures. This compound can be a suitable reagent for this purpose, particularly when the resulting organolithium species is subsequently used in reactions requiring careful control of reactivity.
Reaction Workflow:
Caption: Workflow for chiral amine precursor synthesis.
Quantitative Data Summary
The following table presents representative data for a metal-halogen exchange reaction followed by addition to a chiral imine.
| Parameter | Value |
| Substrate | 4-Bromo-N,N-dimethylaniline |
| Reagent | This compound (i-BuLi) |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | -78 °C to 0 °C |
| Reaction Time (Exchange) | 30 minutes |
| Electrophile | (R)-N-tert-Butanesulfinyl-(E)-imine |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Yield of Chiral Sulfinamide | 80 - 90% |
Experimental Protocol: Synthesis of a Chiral Sulfinamide
Materials:
-
4-Bromo-N,N-dimethylaniline
-
This compound (1.7 M in heptane)
-
Anhydrous Diethyl Ether
-
(R)-N-tert-Butanesulfinyl-(E)-benzaldimine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with 4-bromo-N,N-dimethylaniline (1.0 eq) and placed under an inert atmosphere.
-
Dissolution and Cooling: Anhydrous diethyl ether is added, and the solution is cooled to -78 °C.
-
Metal-Halogen Exchange: this compound (1.05 eq) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
-
Addition to Chiral Imine: A solution of (R)-N-tert-butanesulfinyl-(E)-benzaldimine (0.9 eq) in anhydrous diethyl ether is added slowly to the aryllithium solution at -78 °C. The reaction is stirred for 2 hours at this temperature and then allowed to warm to 0 °C over 1 hour.
-
Work-up: The reaction is quenched with saturated aqueous NaHCO₃. The layers are separated, and the aqueous phase is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by chromatography to yield the desired chiral sulfinamide.
Safety Precautions for Handling this compound
This compound is a pyrophoric reagent that reacts violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Ensure that a Class D fire extinguisher (for combustible metals) is readily accessible. All glassware must be rigorously dried before use. Reactions should be conducted in a well-ventilated fume hood.
Quenching Procedure: Unused this compound and reaction residues should be quenched carefully. A common method is the slow addition of the organolithium solution to a cooled (-78 °C) solution of isopropanol in a hydrocarbon solvent, followed by the slow addition of methanol, and finally, water. This process should be performed under an inert atmosphere and with extreme caution due to gas evolution and exothermicity.
References
Troubleshooting & Optimization
preventing degradation of isobutyllithium solutions over time
Technical Support Center: Isobutyllithium Solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this compound solutions to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I properly store my this compound solution to minimize degradation?
A1: Isobutyraldehyde solutions are highly reactive and susceptible to thermal degradation. To maximize their shelf life, they should be stored in an explosion-proof refrigerator or cold room at temperatures below 10°C.[1] It is crucial to keep the container tightly sealed to prevent the ingress of oxygen and moisture, which can accelerate decomposition.[1] Always store the bottle upright in a secondary container.
Q2: What is the primary cause of this compound degradation over time?
A2: The major route of degradation for this compound and other alkyllithiums is through β-hydride elimination. This process results in the formation of isobutylene and a fine, insoluble grayish powder of lithium hydride (LiH).[1] The presence of impurities, particularly alkoxides formed from exposure to air, can significantly accelerate this decomposition pathway.[1]
Q3: My this compound solution has a precipitate. Is it still usable?
A3: The formation of a white or grayish precipitate (lithium hydride) is a sign of degradation. While the remaining solution may still contain active this compound, its concentration will be lower than specified. It is highly recommended to re-determine the concentration of the solution by titration before use. If the solution is significantly discolored or contains a large amount of precipitate, it is best to safely quench and dispose of the reagent.
Q4: How can I accurately determine the concentration of my this compound solution?
A4: The concentration of active this compound should be determined by titration, as degradation can lower the molarity over time. The Gilman double titration method is a reliable technique that accounts for both the active organolithium species and other basic impurities like lithium alkoxides. Simpler direct titrations using indicators such as diphenylacetic acid or N-benzylbenzamide are also effective for routine checks. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Q5: What are the visible signs of a degraded this compound solution?
A5: A fresh solution of this compound in hydrocarbons is typically a colorless or pale yellow liquid. As it degrades, the solution may become more orange, and a fine white precipitate of lithium hydride will be observed.[2]
Data Presentation: Stability of Butyllithium Solutions
| Reagent | Solvent | Temperature (°C) | Half-life (t½ in minutes) |
| n-BuLi | THF | +20 | 107 |
| s-BuLi | THF | -20 | 78 |
| t-BuLi | THF | -40 | 338 |
| s-BuLi | Et₂O | -20 | 1187 |
Data sourced from J. Org. Chem. 1997, 62, 1514.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Q: My reaction with this compound resulted in a low yield or failed completely. What are the likely causes?
A:
-
Inactive Reagent: The most common cause is a lower-than-expected concentration of this compound due to degradation during storage.
-
Solution: Always titrate the solution before use to determine the active concentration and adjust the stoichiometry accordingly.
-
-
Presence of Moisture or Air: Isobutyraldehyde reacts rapidly with water and oxygen. Trace amounts of moisture in your glassware, solvents, or other reagents will quench the organolithium.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents and other reagents must be anhydrous.
-
-
Improper Reaction Temperature: Many reactions involving this compound require low temperatures (e.g., -78 °C) to prevent side reactions or decomposition of the lithiated intermediate.
-
Solution: Carefully control the reaction temperature according to the specific protocol. Adding the this compound solution slowly to the reaction mixture can help manage exothermic events.
-
Q: I am observing unexpected side products in my reaction. What could be forming them?
A:
-
β-Hydride Elimination Products: The this compound itself can act as a base to deprotonate substrates at unintended positions, especially at elevated temperatures.
-
Solution: Maintain low reaction temperatures to favor the desired nucleophilic addition or specific deprotonation.
-
-
Reaction with Solvent: Ethereal solvents like THF can be deprotonated by highly basic alkyllithiums, especially at temperatures above -20°C.[2][4] This can consume the reagent and introduce byproducts.
-
Solution: Use hydrocarbon solvents if compatible with your reaction, or conduct reactions in ethereal solvents at very low temperatures.
-
-
Over-addition or Multiple Additions: If your substrate has multiple electrophilic sites, this compound may react at more than one position.
-
Solution: Consider using a protecting group strategy to block reactive sites. Alternatively, inverse addition (adding the substrate to the this compound solution) may improve selectivity in some cases.
-
Experimental Protocols
Protocol 1: Gilman Double Titration for Total and Active Base Concentration
This method distinguishes between the active this compound (C-Li) and non-nucleophilic bases like lithium alkoxides (O-Li).
Part A: Titration for Total Base
-
Under an inert atmosphere, add 1.0 mL of the this compound solution to a dry flask containing 20 mL of degassed water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate this solution with a standardized 0.1 M HCl solution until the pink color disappears.
-
Record the volume of HCl used. This volume corresponds to the total base concentration (this compound + other lithium bases).
Part B: Titration for Non-nucleophilic Base
-
Under an inert atmosphere, add 1.0 mL of the this compound solution to a dry flask containing 2 mL of 1,2-dibromoethane in 10 mL of dry diethyl ether.
-
Stir the mixture for 5-10 minutes. The this compound will react with the 1,2-dibromoethane.
-
Carefully add 20 mL of degassed water to the flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the same standardized 0.1 M HCl solution until the pink color disappears.
-
Record the volume of HCl used. This volume corresponds to the non-nucleophilic base concentration.
Calculation:
-
Total Base (M) = (Volume of HCl from Part A × Molarity of HCl) / Volume of this compound
-
Active Isobutyraldehyde (M) = [(Volume of HCl from Part A - Volume of HCl from Part B) × Molarity of HCl] / Volume of this compound
Protocol 2: Direct Titration with Diphenylacetic Acid
This is a simpler, single titration method suitable for routine concentration checks.
-
Dry a known mass of diphenylacetic acid (e.g., 1.00 mmol, 212.24 mg) in a flask under vacuum.
-
Under an inert atmosphere, dissolve the diphenylacetic acid in ~8 mL of anhydrous THF.
-
Add the this compound solution dropwise from a syringe. A yellow color will appear with each drop but will dissipate upon stirring.
-
The endpoint is reached when a persistent pale yellow color remains.
-
Record the volume of this compound solution added.
Calculation:
-
Isobutyraldehyde (M) = Moles of diphenylacetic acid / Volume of this compound solution added (in L)
Visualizations
Troubleshooting Workflow for this compound Reactions
References
troubleshooting low yields in reactions involving isobutyllithium
Welcome to the technical support center for troubleshooting reactions involving isobutyllithium. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound resulted in a low yield. What are the most common causes?
A1: Low yields in reactions involving this compound, a highly reactive organometallic compound, typically stem from a few critical factors.[1] Systematically checking these areas is the first step in troubleshooting:
-
Reagent Quality: The actual concentration of this compound can be lower than stated on the bottle due to gradual degradation over time.[1] It is crucial to determine the exact molarity by titration before each use.[1][2]
-
Reaction Temperature: Most organolithium reactions require cryogenic temperatures (e.g., -78 °C) to minimize side reactions and prevent the decomposition of the reagent or lithiated intermediates.[1][3] Inconsistent or incorrect temperature control is a frequent cause of failure.
-
Atmosphere and Moisture Control: this compound is pyrophoric, meaning it can ignite spontaneously on contact with air.[4] It also reacts violently with water.[3] All experiments must be conducted under a strictly dry, inert atmosphere (argon or nitrogen) using appropriate air-free techniques like a Schlenk line or a glovebox.[1][4][5]
-
Solvent Purity: Protic impurities, especially water, in the solvent will quench the organolithium reagent. Solvents must be rigorously dried and degassed.[1] Furthermore, ethereal solvents like THF can be deprotonated and degraded by strong organolithium bases, particularly at temperatures above -20 °C.[1][3][6]
Q2: Why is titrating my this compound solution so important and how do I do it?
A2: Titration is essential because the active concentration of organolithium reagents decreases over time, and the molarity stated by the manufacturer may no longer be accurate.[1] Using an incorrect concentration leads to improper stoichiometry, resulting in low yields and the formation of byproducts. The Gilman double titration method is a reliable technique to determine both the active organolithium concentration and the amount of non-organolithium base (like lithium alkoxides).[7]
A common single titration method uses a known amount of a suitable indicator, like diphenylacetic acid, which produces a distinct color change at the endpoint.[8]
Q3: What are the optimal solvent and temperature conditions for this compound reactions?
A3: The optimal conditions are highly dependent on the specific reaction (e.g., metalation vs. lithium-halogen exchange). However, some general principles apply:
-
Solvents: this compound is often supplied in non-coordinating hydrocarbon solvents like heptane or cyclohexane.[9] In these solvents, organolithiums exist as large, less reactive aggregates.[2] Adding a coordinating ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O) breaks up these aggregates into more reactive monomers or dimers, accelerating the reaction.[2] THF is a better coordinating solvent than Et₂O.[2]
-
Temperature: Cryogenic temperatures are standard for controlling reactivity and preventing side reactions. A dry ice/acetone bath (-78 °C) is common for most applications.[3][10] For extremely fast reactions like lithium-halogen exchange, temperatures as low as -100 °C may be required to prevent side reactions with sensitive functional groups. In cases of sluggish reactions, it may be necessary to allow the mixture to warm slowly after the initial addition at low temperature.[2]
Q4: My reaction turned dark, and I isolated a complex mixture of byproducts. What could be happening?
A4: A dark coloration and a complex product mixture often indicate side reactions or decomposition. A likely cause is the reaction temperature being too high. For example, this compound can deprotonate solvents like THF, leading to a ring-opening reaction that consumes the reagent and generates impurities.[3][6] This process is more significant at temperatures above -20 °C.[1] Another possibility is a reaction with the substrate's functional groups. For instance, in a lithium-halogen exchange on a molecule with a nitrile, adding the substrate to an excess of this compound at a higher temperature can lead to the this compound attacking the nitrile instead of performing the desired exchange.[11]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Yields
This guide provides a logical workflow to diagnose the root cause of low reaction yields.
Troubleshooting Workflow Diagram
The following diagram illustrates a step-by-step decision-making process for troubleshooting.
Caption: A workflow for diagnosing causes of low reaction yields.
Data & Protocols
Table 1: Effect of Temperature on Titration of Organolithium Reagents
The accuracy of titration can be temperature-dependent for certain organolithium reagents. While n-BuLi is often titrated at 0 °C or room temperature, more reactive or sterically hindered reagents may require lower temperatures for a sharp and persistent endpoint.
| Organolithium Reagent | Indicator System | Optimal Titration Temp. | Observations |
| n-Butyllithium | N-benzylbenzamide in THF | -40 °C | Endpoint is distinct and color persists for over 30 minutes.[12] |
| sec-Butyllithium | N-benzylbenzamide in THF | -40 °C | Good results are obtained at this temperature.[12] |
| tert-Butyllithium | N-benzylbenzamide in THF | -40 °C | Good results are obtained at this temperature.[12] |
| Methyllithium (MeLi) | N-benzylbenzamide in THF | -20 °C | The blue endpoint color is very slow to develop at -40 °C.[12] |
| Phenyllithium (PhLi) | N-benzylbenzamide in THF | 0 °C | Higher temperatures are needed due to lower basicity/reactivity.[12] |
Data adapted from J. Organomet. Chem. 1997, 542, 281-283.[12]
Experimental Protocol: Titration of this compound with Diphenylacetic Acid
This protocol provides a reliable method for determining the molarity of this compound solutions.[8]
Materials:
-
Diphenylacetic acid (DPAA), recrystallized, and dried in a vacuum oven.[8]
-
Anhydrous tetrahydrofuran (THF).
-
This compound solution to be titrated.
-
Oven-dried glassware (e.g., 25 mL Schlenk flask) with a magnetic stir bar.
-
Gas-tight syringe (e.g., 1 mL).
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
Preparation: Assemble the Schlenk flask and ensure it is under a positive pressure of inert gas.[1]
-
Indicator: Accurately weigh ~1.00 mmol of diphenylacetic acid into the flask.[8] Quickly seal the flask.
-
Solvent Addition: Add 5-8 mL of anhydrous THF via syringe to dissolve the DPAA.[8]
-
Titration:
-
Draw a precise amount of the this compound solution into the gas-tight syringe. It is good practice to draw a small amount of inert gas into the syringe as a headspace.[13]
-
Slowly add the this compound solution dropwise to the stirring DPAA solution at room temperature.[8]
-
With each drop, a transient yellow color will appear and then dissipate.[8]
-
-
Endpoint: The endpoint is reached when a single drop produces a persistent pale yellow color that does not fade upon stirring.[8]
-
Calculation: Record the volume of this compound solution added. The molarity is calculated as:
-
Molarity (M) = (mmol of Diphenylacetic Acid) / (Volume of this compound added in mL)
-
-
Reproducibility: For accuracy, repeat the titration at least two more times and average the results.[8][13]
Titration Logic Diagram
This diagram outlines the key logical steps in performing an accurate titration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. ChemicalDesk.Com: Butyl lithium titration and estimation [allchemist.blogspot.com]
- 8. How To [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic chemistry - Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. ospt.osi.lv [ospt.osi.lv]
- 13. drs.illinois.edu [drs.illinois.edu]
Technical Support Center: Optimizing Isobutyllithium Lithiation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize reaction temperatures and troubleshoot issues encountered during isobutyllithium-mediated lithiation experiments.
Troubleshooting Guide
Low yields or failed reactions with this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Consistently Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Inactive this compound Reagent | The molarity of commercially available organolithium reagents can decrease over time. It is crucial to titrate the this compound solution before use to determine its exact concentration for accurate stoichiometry. |
| Presence of Water or Protic Solvents | This compound is highly reactive towards water and other protic sources. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF). |
| Atmospheric Contamination (Oxygen/Moisture) | Perform the reaction under a strict inert atmosphere using Schlenk line techniques or in a glovebox. Ensure all septa are providing a good seal. |
| Incorrect Reaction Temperature | The optimal temperature is crucial for the stability of the lithiated intermediate and for minimizing side reactions. A common starting point for lithiation reactions is -78 °C (dry ice/acetone bath). If the reaction is sluggish, a gradual increase in temperature (e.g., to -40 °C or -20 °C) may be necessary. Conversely, if decomposition is observed, a lower temperature should be trialed. |
| Suboptimal Reaction Time | The time required for complete lithiation can vary. Monitor the reaction progress using thin-layer chromatography (TLC) or by quenching small aliquots with an electrophile and analyzing the crude mixture (e.g., by GC-MS or NMR). |
| Poor Quality Starting Material | Impurities in the substrate can interfere with the lithiation reaction. Ensure the starting material is pure and dry. |
| Incorrect Order of Reagent Addition | Typically, the substrate is dissolved in an anhydrous solvent, cooled to the desired temperature, and then the this compound is added dropwise. After the lithiation is complete, the electrophile is added. Reversing this order can lead to unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for an this compound lithiation reaction?
A1: A temperature of -78 °C is a widely used and recommended starting point for most lithiation reactions. This low temperature helps to minimize side reactions, such as reaction with the solvent (e.g., THF), and increases the stability of the lithiated intermediate. However, the optimal temperature is substrate-dependent and may require optimization.
Q2: My reaction is not proceeding at -78 °C. Should I increase the temperature?
A2: If the reaction is sluggish at -78 °C, a gradual and controlled increase in temperature can be beneficial. It is advisable to warm the reaction mixture in increments (e.g., to -60 °C, then -40 °C) while monitoring the progress. Be aware that higher temperatures can also promote side reactions or decomposition.
Q3: I am observing the formation of multiple products. How can I improve the selectivity?
A3: The formation of multiple products often indicates that the reaction temperature is too high, leading to side reactions or loss of regioselectivity. Lowering the reaction temperature can often improve the selectivity. Additionally, the choice of solvent and the presence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence the selectivity of the lithiation.
Q4: How does the choice of solvent affect the optimal reaction temperature?
A4: The solvent plays a critical role in the reactivity of organolithium reagents. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used as they can solvate the lithium ion, breaking down the organolithium aggregates and increasing reactivity. However, this compound can react with THF, especially at temperatures above -40 °C. For reactions requiring higher temperatures, less reactive solvents like diethyl ether or hydrocarbon solvents (e.g., hexanes, pentane) with a coordinating agent like TMEDA might be more suitable.
Q5: How can I determine if my this compound reagent is still active?
A5: The most reliable method is to titrate the solution. A common and straightforward method is the titration with a known amount of a dry protic acid, such as diphenylacetic acid, in the presence of an indicator like triphenylmethane in anhydrous THF.
Data Presentation
The following table provides an example of how to systematically optimize the reaction temperature for an this compound lithiation and record the results.
Table 1: Example of Temperature Optimization for the Lithiation of a Generic Aromatic Substrate
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | -78 | 2 | 45 | Incomplete conversion of starting material. |
| 2 | -78 | 4 | 60 | Improved conversion, still some starting material remaining. |
| 3 | -60 | 2 | 75 | Good conversion, minor side products observed. |
| 4 | -40 | 1 | 85 | High conversion, minimal side products. |
| 5 | -20 | 1 | 70 | Increased formation of side products and some decomposition. |
| 6 | 0 | 1 | 40 | Significant decomposition and multiple products. |
Note: This data is illustrative. Actual results will vary depending on the substrate, solvent, and other reaction conditions.
Experimental Protocols
General Protocol for this compound-Mediated Lithiation
Materials:
-
Substrate (dried and purified)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
This compound in hydrocarbon solvent (titrated)
-
Electrophile
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the substrate in the anhydrous solvent and cool the solution to the desired starting temperature (e.g., -78 °C) using an appropriate cooling bath (e.g., dry ice/acetone).
-
Slowly add the titrated this compound solution dropwise to the stirred solution of the substrate. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Stir the reaction mixture at the chosen temperature for the optimized reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS of quenched aliquots).
-
Once the lithiation is complete, add the electrophile dropwise to the reaction mixture at the same low temperature.
-
Allow the reaction to proceed for the required time, which may involve slow warming to a higher temperature.
-
Quench the reaction by slowly adding the quenching solution at a low temperature.
-
Allow the mixture to warm to room temperature and proceed with the standard aqueous workup and purification procedures.
Mandatory Visualizations
Caption: A workflow for troubleshooting low-yield this compound lithiation reactions.
Caption: Key parameters influencing the outcome of this compound lithiation reactions.
Technical Support Center: Isobutyllithium Reactions in Ethereal Solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isobutyllithium and ethereal solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound with ethereal solvents?
A1: The most common side reaction is the cleavage of the ether solvent by the organolithium reagent.[1] This occurs via deprotonation at the α-position to the ether's oxygen atom, followed by decomposition.[1] This process consumes the this compound and reduces the yield of the desired product.[2] The reactivity of ethereal solvents with organolithiums generally follows the order: 1,2-dimethoxyethane (DME) > tetrahydrofuran (THF) > diethyl ether (Et₂O).[3]
Q2: Why is maintaining low temperature crucial when using this compound in ethereal solvents?
A2: Low temperatures (typically -78 °C) are critical to suppress the rate of ether cleavage.[1] At higher temperatures, the rate of the side reaction between this compound and the ethereal solvent can become significant, leading to reagent consumption and the formation of unwanted byproducts.[2][4] For instance, the half-life of even n-butyllithium in THF is only about 1.78 hours at 20°C.[5]
Q3: What are the visible signs of significant ether decomposition in my reaction?
A3: While there may not always be obvious visual cues, signs of significant ether decomposition can include a lower than expected yield of your desired product, the formation of unexpected byproducts, and in some cases, a color change in the reaction mixture. To confirm, you can monitor the reaction progress by quenching small aliquots and analyzing them via techniques like TLC, GC-MS, or NMR.[4]
Q4: How does the choice of ethereal solvent affect my reaction?
A4: The choice of solvent impacts both the reactivity of the organolithium reagent and the rate of side reactions.[4]
-
Tetrahydrofuran (THF) is a common choice as it is a better coordinating solvent than diethyl ether, which can break down organolithium aggregates and increase reactivity.[4] However, it is more susceptible to cleavage.[3][6]
-
Diethyl ether (Et₂O) is generally more stable towards organolithiums than THF but is a poorer coordinating solvent, which may lead to slower reaction kinetics.[4][6]
-
1,2-Dimethoxyethane (DME) is a very effective coordinating solvent but is also the most reactive towards organolithiums and has a significantly shorter half-life.[3]
Q5: Can I use additives to improve my reaction and minimize side reactions?
A5: Yes, additives can be used to enhance reactivity, potentially allowing for lower reaction temperatures where ether cleavage is less of an issue. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates, increasing the nucleophilicity of the carbanion and accelerating the desired reaction.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product. | 1. Degradation of this compound: The concentration of organolithium reagents can decrease over time.[7] 2. Ether Cleavage: The solvent is reacting with and consuming your this compound.[2] 3. Insufficient Reactivity: The this compound may not be reactive enough under the current conditions. | 1. Titrate Reagent: Always titrate your organolithium reagent before use to determine its exact molarity.[4][7] 2. Lower Temperature: Ensure the reaction is conducted at a sufficiently low temperature (e.g., -78 °C) to minimize ether cleavage.[1] 3. Change Solvent: Switch to a more stable ethereal solvent like diethyl ether, or consider using a non-coordinating hydrocarbon solvent.[4][6] 4. Use Additives: Incorporate an additive like TMEDA to enhance reactivity at lower temperatures.[4] |
| Formation of unexpected byproducts. | 1. Products of Ether Cleavage: The byproducts may be the result of the decomposition of the ethereal solvent. For example, the reaction of n-BuLi with THF can produce the enolate of acetaldehyde.[3] 2. Reaction with Impurities: The reagent may be reacting with moisture or oxygen. | 1. Analyze Byproducts: Use analytical techniques such as GC-MS or NMR to identify the byproducts and confirm the side reaction pathway. 2. Optimize Conditions: Adjust the temperature, solvent, and reaction time to disfavor the side reaction. 3. Ensure Inert Atmosphere: Use rigorously dried glassware and solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[7] |
| Reaction is sluggish or does not go to completion. | 1. Poorly Coordinating Solvent: The organolithium reagent may exist as large, unreactive aggregates in solution.[4] 2. Steric Hindrance: The substrate may be sterically hindered, slowing down the reaction. | 1. Switch to a Better Coordinating Solvent: Change from diethyl ether to THF to help break down aggregates.[4] 2. Increase Temperature (with caution): After the initial addition at low temperature, you can cautiously and gradually warm the reaction to -40 °C or -20 °C while monitoring its progress.[4] 3. Use Additives: Add TMEDA to increase the reactivity of the this compound.[4] |
Quantitative Data
The stability of organolithium reagents in ethereal solvents is highly dependent on the specific reagent, the solvent, and the temperature. The following table summarizes the approximate half-lives of various butyllithium reagents in different ethereal solvents.
| Organolithium Reagent | Solvent | Temperature (°C) | Half-life (t½) |
| n-BuLi | THF | +20 | 107 min[7] |
| s-BuLi | Diethyl Ether | -20 | 1187 min[7] |
| s-BuLi | THF | -20 | 78 min[7] |
| t-BuLi | THF | -40 | 338 min[7] |
| s-BuLi/TMEDA | THF | -20 | 28 min[7] |
| n-BuLi | Diethyl Ether | 25 | 6 days[3] |
| n-BuLi | DME | 25 | 10 min[3] |
Data compiled from references.[3][7]
Experimental Protocols
Protocol 1: General Procedure for Reaction with this compound
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and cool under a stream of dry inert gas (argon or nitrogen).[4]
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a two-necked round-bottom flask with a magnetic stir bar, septum, and inert gas inlet) and flush with inert gas.[4]
-
Reagent Introduction: Dissolve the substrate in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and transfer it to the reaction flask via cannula or syringe.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[4]
-
Addition of this compound: Slowly add the titrated this compound solution dropwise to the stirred reaction mixture while maintaining the temperature at -78 °C.[4]
-
Reaction Monitoring: Stir the reaction at -78 °C for the desired time. The reaction progress can be monitored by quenching small aliquots with an appropriate electrophile and analyzing by TLC or GC.[4]
-
Quenching: Once the reaction is complete, slowly add the electrophile at -78 °C.
Protocol 2: Safe Quenching of this compound Reactions
-
Cooling: Ensure the reaction flask is cooled in an ice-water or dry ice/acetone bath.
-
Dilution: Dilute the reaction mixture with an unreactive solvent like heptane or toluene.[8]
-
Initial Quench: Slowly and carefully add isopropanol to the reaction mixture.[8][9] Monitor for any exotherm.
-
Secondary Quench: After the initial reaction with isopropanol has subsided, slowly add methanol.[8][9]
-
Final Quench: Finally, slowly add water to ensure all reactive materials are destroyed.[8][9]
-
Work-up: The reaction can now be safely warmed to room temperature for standard aqueous work-up. For example, add a saturated aqueous solution of ammonium chloride (NH₄Cl), extract the product with an organic solvent, dry the organic layer, and concentrate.[4]
Protocol 3: Titration of this compound (Gilman's Double Titration)
This protocol determines the concentration of active organolithium reagent.[7]
-
Preparation: Under an inert atmosphere, accurately weigh a sample of anhydrous diphenylacetic acid into a Schlenk flask.[7]
-
Dissolution: Add anhydrous THF to dissolve the acid and cool the solution to 0 °C.[7]
-
Titration: Slowly add the this compound solution via syringe until a persistent yellow endpoint is reached. Record the volume added. This determines the "total base" concentration.[7]
-
Hydrolysis: In a separate flask, quench a known volume of the this compound solution with water.
-
Acid Titration: Titrate the resulting solution with a standardized HCl solution using phenolphthalein as an indicator. This determines the concentration of total lithium hydroxides.
-
Calculation: The concentration of the active this compound is determined by the difference between the "total base" and the lithium hydroxide concentration.
Visualizations
Caption: Mechanism of ethereal solvent cleavage by this compound.
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Logic for selecting an ethereal solvent for this compound reactions.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. ospt.osi.lv [ospt.osi.lv]
- 3. people.uniurb.it [people.uniurb.it]
- 4. benchchem.com [benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. epfl.ch [epfl.ch]
Technical Support Center: Accurate Determination of Isobutyllithium Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the concentration of isobutyllithium solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the concentration of this compound solutions?
A1: this compound is a highly reactive organometallic reagent. Its concentration can change over time due to factors like exposure to air, moisture, or thermal decomposition.[1] Accurate knowledge of the molarity is essential for stoichiometric control in chemical reactions, ensuring reproducibility, and maximizing yield.
Q2: How often should I titrate my this compound solution?
A2: It is recommended to titrate the solution upon receiving a new bottle, periodically during storage (e.g., every 7-14 days, depending on usage), and if more than 20% of the bottle has been used since the last titration.[2] Frequent use can compromise the integrity of the septum, leading to faster degradation.
Q3: What are the most reliable methods for determining the concentration of this compound?
A3: The most widely accepted and reliable methods are Gilman's double titration and direct titration with an indicator like diphenylacetic acid.[3][4] These methods are known for their accuracy and precision with various alkyllithium reagents.[3]
Q4: Can I use titration methods developed for n-butyllithium for this compound?
A4: Yes, the titration protocols for n-butyllithium are generally applicable to this compound as they share similar reactivity. Methods like Gilman's double titration and titration with diphenylacetic acid are suitable for a range of alkyllithiums, including s-butyllithium and t-butyllithium.[3]
Q5: What are the main sources of error in this compound titration?
A5: Common sources of error include inaccurate measurement of the titrant or the standard, use of wet glassware or solvents, improper handling of the pyrophoric this compound, and incorrect determination of the endpoint.
Troubleshooting Guide
Q: My titration results are inconsistent. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Reagent Degradation: The this compound solution may have degraded. Ensure the bottle has been stored properly under an inert atmosphere and at the recommended temperature (typically 2-8°C).[5][6]
-
Improper Syringe Technique: Using a syringe that is not properly dried or flushed with an inert gas can introduce moisture and air, which will consume some of the this compound.
-
Inconsistent Endpoint Determination: The color change at the endpoint can be subtle. Ensure you are consistently identifying the point where the color just persists.
-
Contaminated Standard: The standard used for titration (e.g., diphenylacetic acid) may be impure. It is good practice to use a freshly opened container or a properly stored and dried standard.[7]
Q: The endpoint of my titration fades quickly. What does this indicate?
A: A fading endpoint, particularly in titrations using indicators like diphenylacetic acid, can suggest that the reaction is slow or that there are interfering side reactions. This can sometimes be influenced by the temperature. For some alkyllithium titrations, performing the procedure at a lower temperature (e.g., -40°C) can lead to a more persistent endpoint.[3]
Q: I observe a precipitate during the titration. Is this normal?
A: Yes, the formation of a precipitate, such as lithium diphenylacetate during titration with diphenylacetic acid, is normal and does not indicate the endpoint.[2] The endpoint is determined by the persistent color change of the solution.
Detailed Experimental Protocols
Method 1: Titration with Diphenylacetic Acid
This method relies on the deprotonation of diphenylacetic acid by this compound to form a colored lithium diphenylacetate dianion.
Materials:
-
Diphenylacetic acid (accurately weighed, ~300 mg)
-
Anhydrous tetrahydrofuran (THF)
-
This compound solution to be titrated
-
Dry, inert-atmosphere glassware (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Gas-tight syringe (e.g., 1.0 mL)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the accurately weighed diphenylacetic acid to a dry flask equipped with a magnetic stir bar.
-
Add anhydrous THF (~10 mL) to dissolve the acid.
-
Slowly add the this compound solution dropwise from the gas-tight syringe while stirring vigorously.[4]
-
Observe the formation of a transient yellow color upon addition of the this compound. As the endpoint is approached, this color will take longer to dissipate.[4]
-
The endpoint is reached when a single drop of the this compound solution results in a persistent yellow color.[2][4]
-
Record the volume of this compound solution added.
-
Repeat the titration at least two more times and calculate the average molarity. The results should agree within ±0.05 M.[2][7]
Calculation: Molarity (M) = (moles of diphenylacetic acid) / (Volume of this compound solution in L)
Method 2: Gilman Double Titration
This method distinguishes between the active organolithium species and non-alkyllithium bases (e.g., lithium hydroxide, alkoxides).[8]
Materials:
-
1,2-dibromoethane
-
Anhydrous diethyl ether or THF
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
Procedure:
Titration A: Total Base Content
-
Transfer a known volume (e.g., 1.0 mL) of the this compound solution via a gas-tight syringe into a flask containing deionized water (~20 mL).
-
Add a few drops of phenolphthalein indicator.
-
Titrate the resulting lithium hydroxide solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used (V_total).
Titration B: Non-organolithium Base Content
-
In a separate flask under an inert atmosphere, add 1,2-dibromoethane (~0.5 mL) to anhydrous diethyl ether or THF (~5 mL).
-
Add the same volume of this compound solution (e.g., 1.0 mL) to this mixture and stir for a few minutes. The 1,2-dibromoethane reacts with the this compound.
-
Carefully quench the reaction mixture with deionized water (~20 mL).
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution to a colorless endpoint.
-
Record the volume of HCl used (V_residual).
Calculation: Volume of HCl for active this compound (V_active) = V_total - V_residual Molarity (M) = (V_active × Molarity of HCl) / (Volume of this compound solution)
Comparative Analysis of Titration Methods
| Feature | Titration with Diphenylacetic Acid | Gilman Double Titration |
| Principle | Direct titration based on a color change from a double deprotonation reaction. | Indirect titration that differentiates active RLi from other base impurities. |
| Accuracy & Precision | Generally high, with results typically within ±0.05 M.[7] | Considered very accurate and provides a measure of reagent quality.[3] |
| Endpoint Detection | Visual (persistent yellow color).[2] | Visual (phenolphthalein color change). |
| Complexity | Relatively simple and quick to perform. | More complex and time-consuming due to two separate titrations. |
| Information Provided | Concentration of total strong base. | Concentration of the active organolithium and the amount of residual base. |
| Reagent Handling | Requires handling of solid diphenylacetic acid. | Requires handling of 1,2-dibromoethane (a toxic reagent). |
General Titration Workflow
Caption: General workflow for the titration of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ospt.osi.lv [ospt.osi.lv]
- 4. Titrating Alkyllithium Reagents - [www.rhodium.ws] [erowid.org]
- 5. 异丁基锂 溶液 technical, ~16% in heptane (~1.7 M) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. acid base - What is double titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Managing Isobutyllithium Spills
This guide provides essential information for researchers, scientists, and drug development professionals on how to safely manage accidental spills of pyrophoric isobutyllithium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so hazardous?
A1: this compound is an organolithium reagent with the chemical formula C₄H₉Li.[1] It is a strong base and nucleophile widely used in organic synthesis.[1] Its primary hazard is its pyrophoric nature, meaning it can ignite spontaneously upon contact with air and reacts violently with water.[1][2] This reactivity requires handling it under an inert atmosphere (like argon or nitrogen) and taking extreme precautions to avoid exposure to air and moisture.[1][2]
Q2: What is the very first thing I should do if I spill this compound?
A2: Immediately alert all personnel in the vicinity by announcing the spill loudly.[3] If the spill is large or out of control, evacuate the area and call emergency services (911).[4] For any spill, ensure all nearby ignition sources are eliminated.[3][4]
Q3: What materials should I use to clean up a small this compound spill?
A3: You should cover the spill with a dry, non-combustible absorbent material. The most common and recommended materials are dry sand or a Class D fire extinguisher powder like Met-L-X.[3][4] Never use water, paper towels, or other combustible materials, as this can start or accelerate a fire.[3]
Q4: What Personal Protective Equipment (PPE) is required when managing a spill?
A4: Appropriate PPE is critical. At a minimum, you should wear a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.[5] For gloves, nitrile is a suitable option, though Viton® offers the best protection.[5] Ensure your footwear consists of closed-toe leather shoes.[5]
Q5: How do I dispose of the waste after a spill cleanup?
A5: The collected spill material is considered hazardous waste. Use non-sparking tools to collect the absorbed material and place it into a loosely-covered metal or plastic container.[3][4] This container must be clearly labeled as hazardous waste.[4] You must then contact your institution's Environmental Health and Safety (EH&S) department for proper disposal according to hazardous waste guidelines.[3][6]
Troubleshooting Guides
Issue: A small puddle of this compound has spilled inside a fume hood.
Solution:
-
Control: Keep the fume hood sash as low as possible to contain vapors.[3]
-
Alert: Inform your supervisor and colleagues.
-
Extinguish: If the spill ignites, use a Class D dry powder extinguisher (Met-L-X) or smother it with dry sand.[3] Keep an appropriate extinguisher within arm's reach before starting any work with pyrophorics.[3]
-
Absorb: Generously cover the spilled liquid with dry sand or another non-combustible absorbent material.[3][4]
-
Collect: Once the reaction has ceased, use non-sparking scoops or tools to carefully collect the material.[3]
-
Package: Place the collected waste into a designated, clearly labeled hazardous waste container.[4][6] Loosely cover the container to avoid pressure buildup.[3][4]
-
Dispose: Contact your institution's EH&S for pickup and disposal.[6]
Issue: this compound has splashed onto my flame-resistant lab coat and skin.
Solution:
-
Shower: Immediately proceed to the nearest safety shower and drench the affected area with copious amounts of water for at least 15 minutes.[4][7]
-
Remove Clothing: While in the shower, carefully remove the contaminated lab coat and any other affected clothing, ensuring you do not spread the chemical to other areas of your body.[4][7]
-
Seek Medical Attention: Call for emergency medical assistance immediately.[4][7]
-
Inform: Notify your supervisor and EH&S about the exposure incident as soon as it is safe to do so.[4]
Issue: An this compound fire has started.
Solution:
-
Assess: If the fire is small and you are trained and feel comfortable, use a Class D (dry powder) fire extinguisher.[3]
-
Evacuate: If the fire is large or spreading, pull the nearest fire alarm, evacuate the area immediately, and call 911.[4]
-
Inform: Once in a safe location, inform emergency responders about the nature of the chemical fire.[4] Do not re-enter the area.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[5] | Protects against splashes and potential explosions. |
| Body Protection | Flame-resistant lab coat or coveralls.[5] | Mitigates flammability and pyrophoricity hazards. |
| Hand Protection | Nitrile or Neoprene gloves.[5][8] Viton® gloves provide superior resistance. | Provides a chemical barrier to prevent corrosive skin contact. |
| Footwear | Closed-toe shoes made of a non-porous material like leather.[5] | Protects feet from spills. |
| Respiratory | Required for large spills or when vapors are present. Use an appropriate air-purifying respirator.[9] | Protects against inhalation of hazardous fumes. |
Table 2: Spill Control Agents & Fire Extinguishers
| Agent / Extinguisher | Type | Use | Incompatible With |
| Sand | Absorbent | Smothering small to medium spills. Must be completely dry.[3][4] | - |
| Met-L-X | Extinguishing Agent | A sodium chloride-based powder for extinguishing Class D (combustible metal) fires.[3] | Water, Carbon Dioxide (CO₂), Halon extinguishers |
| Dry Chemical | Extinguisher | Class B or D rated extinguishers are suitable for organolithium fires.[5] | Water-based extinguishers (Class A) |
Experimental Protocols
Protocol: Quenching and Decontamination of Spill Residue
This protocol details the steps for neutralizing residual this compound after the bulk of a spill has been absorbed and removed. This should be performed in a fume hood while wearing appropriate PPE.
Methodology:
-
Initial Suspension: After removing the absorbed solid, the contaminated surface may still contain residual this compound. Carefully add a dry, inert solvent such as hexane or toluene to the area to dilute any remaining reagent.
-
Slow Quenching with Isopropanol: Using a syringe or addition funnel, slowly and carefully add isopropanol to the hexane/toluene suspension.[3] An exothermic reaction with bubbling will occur. Control the rate of addition to keep the reaction manageable and the solution cool.[3]
-
Sequential Alcohol Addition: Once the reaction with isopropanol has subsided, continue the quenching process by sequentially adding ethanol, followed by methanol.[3] Add each alcohol slowly and cautiously, ensuring the reaction from the previous addition has stopped.
-
Final Water Quench: After the methanol addition ceases to produce a reaction, add water dropwise to quench any remaining reactive species.[3] Be extremely cautious during this step, as any unreacted lithiate can still react violently with water.[3]
-
Final Stirring and Disposal: Allow the resulting aqueous organic mixture to stir for an additional 1-2 hours to ensure complete deactivation.[3]
-
Waste Collection: Collect the resulting mixture. This is considered hazardous waste and must be disposed of according to your institution's EH&S guidelines.[3][6] Label the waste container appropriately.[3]
Visualizations
Caption: Workflow for managing an accidental this compound spill.
Caption: Pyrophoric reaction pathway of this compound with air.
Caption: Decision tree for assessing spill severity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. corporate.dow.com [corporate.dow.com]
- 9. pppmag.com [pppmag.com]
Technical Support Center: Improving Regioselectivity in Isobutyllithium Addition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyllithium addition reactions. The information is designed to help you diagnose and resolve issues related to poor regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound addition to an α,β-unsaturated ketone is giving a mixture of 1,2- and 1,4-addition products. How can I favor one over the other?
A1: The regioselectivity of this compound addition to α,β-unsaturated carbonyls is primarily governed by the principles of kinetic versus thermodynamic control.[1][2]
-
For 1,2-Addition (Kinetic Control): This pathway is generally favored at low temperatures (typically -78 °C) and with shorter reaction times. The 1,2-addition product is formed faster as it often has a lower activation energy barrier.[3][4]
-
For 1,4-Addition (Thermodynamic Control): This pathway is favored at higher temperatures (e.g., 0 °C to room temperature) and with longer reaction times, allowing the reaction to reach equilibrium and form the more stable thermodynamic product.[1][5]
Q2: What is the role of solvents and additives in controlling the regioselectivity of this compound additions?
A2: Solvents and additives play a crucial role in modulating the reactivity and structure of this compound, thereby influencing regioselectivity.
-
Ethereal Solvents (e.g., THF): These solvents can coordinate to the lithium ion, leading to the deaggregation of this compound clusters and increasing its reactivity.[6]
-
Polar Aprotic Additives (e.g., HMPA, DMPU): Additives like hexamethylphosphoramide (HMPA) can significantly favor 1,4-addition.[7][8] HMPA strongly solvates the lithium cation, leading to the formation of solvent-separated ion pairs (SIPs), which are believed to favor conjugate addition.[7][8] For some organolithium reagents, the addition of 2 equivalents of HMPA can lead to >95% 1,4-addition.[8]
-
Coordinating Ligands (e.g., TMEDA): N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, breaking down aggregates and increasing the nucleophilicity of the carbanion, which can influence the 1,2-/1,4-addition ratio.[9][10]
Q3: How can I use chelation control to direct the regioselectivity of an this compound addition?
A3: Chelation control is a powerful strategy for directing regioselectivity, particularly when the substrate contains a Lewis basic functional group (e.g., hydroxyl, ether) positioned to form a stable chelate with the lithium ion of the this compound.[11][12] This chelation can lock the conformation of the substrate and direct the nucleophilic attack to a specific site, often overriding the inherent reactivity patterns.[13] For example, in additions to α- or β-hydroxy ketones, the formation of a five- or six-membered chelate can favor a specific diastereomer of the 1,2-addition product.[11]
Q4: Does the steric hindrance of this compound affect the regioselectivity of the addition?
A4: Yes, the steric bulk of this compound can influence the regioselectivity. In cases where the electrophilic center is sterically hindered, the addition of the bulky isobutyl group may be disfavored, potentially leading to alternative reaction pathways or a change in the regiochemical outcome.
Troubleshooting Guides
Issue 1: Predominant formation of the 1,4-addition product when the 1,2-addition product is desired.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Lower the reaction temperature to -78 °C or even lower if possible. This will favor the kinetically controlled 1,2-addition pathway.[3][4] |
| Long reaction time. | Reduce the reaction time. Monitor the reaction closely by TLC or other methods and quench it as soon as the starting material is consumed to prevent equilibration to the thermodynamic product. |
| Presence of coordinating additives. | Avoid the use of additives like HMPA or DMPU which are known to promote 1,4-addition.[7][8] |
| Solvent effects. | Consider using a less coordinating solvent than THF, such as diethyl ether or a hydrocarbon solvent, which may favor the formation of contact ion pairs and promote 1,2-addition. |
Issue 2: Predominant formation of the 1,2-addition product when the 1,4-addition product is desired.
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | Increase the reaction temperature (e.g., to 0 °C or room temperature) to allow the reaction to reach equilibrium and favor the thermodynamically more stable 1,4-adduct.[1][5] |
| Short reaction time. | Increase the reaction time to ensure that the initial kinetic product has sufficient time to revert to the starting materials and then form the thermodynamic product. |
| Absence of coordinating additives. | Add a polar aprotic additive such as HMPA (2-4 equivalents) or DMPU to the reaction mixture. These additives strongly solvate the lithium ion and promote 1,4-addition.[7][8] |
Issue 3: Poor regioselectivity with a substrate containing a chelating group.
| Possible Cause | Suggested Solution |
| Chelating group is not effectively coordinating to the lithium ion. | Ensure the solvent is not strongly coordinating, as it can compete with the chelating group on the substrate. Non-coordinating solvents like toluene or hexane may enhance chelation control.[11] |
| Incorrect stoichiometry of the organolithium reagent. | Use a sufficient excess of this compound to ensure that it can both coordinate to the chelating group and act as a nucleophile. |
| Temperature is too high. | Low temperatures are often crucial for maintaining the integrity of the chelate complex during the addition. |
Data Presentation
Table 1: Influence of Temperature on the Regioselectivity of Organolithium Additions to α,β-Unsaturated Ketones (Illustrative)
| Organolithium | Substrate | Solvent | Temperature (°C) | 1,2-Addition (%) | 1,4-Addition (%) | Predominant Control |
| RLi | Cyclohexenone | THF | -78 | >90 | <10 | Kinetic |
| RLi | Cyclohexenone | THF | 25 | <10 | >90 | Thermodynamic |
Note: Specific data for this compound is limited in the provided search results; this table illustrates the general trend for organolithium reagents.
Table 2: Effect of Additives on the Regioselectivity of Organolithium Additions to α,β-Unsaturated Ketones (Illustrative)
| Organolithium | Substrate | Solvent | Additive (equiv.) | 1,2-Addition (%) | 1,4-Addition (%) |
| RLi | Cyclohexenone | THF | None | >90 | <10 |
| RLi | Cyclohexenone | THF | HMPA (2.0) | <5 | >95 |
Note: This table illustrates the significant effect of HMPA on promoting 1,4-addition for organolithium reagents in general.[8]
Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled 1,2-Addition of this compound to an Aldehyde
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve the aldehyde (1.0 equiv) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Slowly add a solution of this compound (1.1 equiv) in hexanes dropwise to the stirred aldehyde solution via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary alcohol product by flash column chromatography.
Protocol 2: General Procedure for Thermodynamically Controlled 1,4-Addition of this compound to an Enone using HMPA
-
Apparatus Setup: Follow the setup described in Protocol 1.
-
Reagent Preparation: In the flask, dissolve the α,β-unsaturated ketone (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Addition of HMPA: Add HMPA (2.0-4.0 equiv), freshly distilled from calcium hydride, to the stirred solution.
-
Cooling: Cool the solution to -78 °C.
-
Addition of this compound: Slowly add a solution of this compound (1.2 equiv) in hexanes dropwise to the reaction mixture.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C or room temperature and stir for an extended period (1-4 hours) to allow for equilibration to the thermodynamic product. Monitor the reaction by TLC.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and quench with a saturated aqueous solution of ammonium chloride. Follow the workup procedure described in Protocol 1.
-
Purification: Purify the crude 1,4-adduct by flash column chromatography.
Protocol 3: General Procedure for Chelation-Controlled Addition of this compound to an α-Hydroxy Ketone
-
Apparatus Setup: Follow the setup described in Protocol 1.
-
Reagent Preparation: Dissolve the α-hydroxy ketone (1.0 equiv) in anhydrous toluene or diethyl ether under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C.
-
Addition of this compound: Add a solution of this compound (2.2 equiv) in hexanes dropwise. The first equivalent acts as a base to deprotonate the hydroxyl group, and the second equivalent acts as the nucleophile.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction at -78 °C with saturated aqueous ammonium chloride and follow the workup procedure from Protocol 1.
-
Purification: Purify the resulting diol by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Factors influencing regioselectivity in this compound additions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anionic Polymerization of 1,3-Cyclohexadiene with Alkyllithium/Amine Systems. Characteristics of n-Butyllithium/N,N,N',N'-Tetramethylethylenediamine System for Living Anionic Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Isobutyllithium and TMEDA Additives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a reactivity enhancer for isobutyllithium. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the success and safety of your chemical syntheses.
Troubleshooting Guide
Encountering issues with your this compound reactions? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Degraded this compound: Reagent has been compromised by exposure to air or moisture. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Substrate Solubility: The substrate is not adequately dissolved at the reaction temperature. | 1. Titrate the Reagent: Always determine the exact concentration of your this compound solution before use. A significant deviation from the label concentration indicates degradation. 2. Gradual Warming: After adding the this compound at a low temperature (e.g., -78 °C), allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) while monitoring its progress. 3. Solvent Optimization: If the substrate has poor solubility, consider a co-solvent or a different solvent system in which the substrate is more soluble at the desired reaction temperature. |
| Reaction Fails to Go to Completion | 1. Insufficient this compound: The stoichiometry of the reaction is incorrect due to inaccurate concentration assessment. 2. Presence of Protic Impurities: Trace amounts of water or other protic impurities in the solvent or on the glassware are quenching the organolithium reagent. 3. Sluggish Kinetics: The reaction rate is inherently slow under the current conditions. | 1. Use Titrated Reagent: Base your stoichiometry on the titrated molarity of the this compound. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Perform the reaction under a positive pressure of a dry, inert atmosphere (argon or nitrogen). 3. Incorporate TMEDA: The addition of TMEDA can significantly accelerate many this compound reactions by breaking up aggregates and increasing the reagent's basicity. |
| Formation of Side Products | 1. Reaction Temperature Too High: Elevated temperatures can lead to decomposition of the organolithium reagent or undesired side reactions. 2. Incorrect Order of Addition: Adding reagents in a non-optimal sequence can lead to the formation of byproducts. 3. Reaction with Solvent: Ethereal solvents like THF can be attacked by highly reactive organolithiums, especially at temperatures above -20 °C. | 1. Maintain Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to maintain selectivity. 2. Optimize Reagent Addition: The ideal order of addition is substrate-dependent. Generally, adding the this compound solution to the substrate is preferred. 3. Solvent and Time Considerations: Be mindful of the stability of your organolithium reagent in the chosen solvent and at the reaction temperature. For extended reaction times, consider a more stable solvent. |
| Inconsistent Results | 1. Variable Reagent Concentration: Using this compound from a bottle that has been opened multiple times can lead to inconsistent molarity. 2. Atmospheric Leaks: Small leaks in the reaction setup can introduce air and moisture, leading to variable outcomes. | 1. Regular Titration: Titrate your this compound solution regularly, especially if it is from an older bottle. 2. Properly Sealed Apparatus: Ensure all joints and septa in your reaction setup are well-sealed and maintained under a positive pressure of inert gas. |
Frequently Asked Questions (FAQs)
Q1: How does TMEDA increase the reactivity of this compound?
A1: In hydrocarbon solvents, this compound, like other alkyllithiums, exists as aggregates (tetramers or hexamers). This aggregation reduces the availability of the carbanionic center for reaction. TMEDA is a bidentate chelating ligand that coordinates to the lithium ions, breaking down these large aggregates into smaller, more reactive species such as dimers or monomers.[1] This deaggregation exposes the nucleophilic carbon, thereby increasing the reactivity and basicity of the this compound.[2]
Q2: What is the optimal amount of TMEDA to use?
A2: The optimal amount of TMEDA is reaction-dependent. A common starting point is to use a stoichiometric equivalent (1:1 molar ratio) of TMEDA to this compound. However, in some cases, catalytic amounts can be effective, while in others, an excess of TMEDA may be beneficial. It is advisable to consult the literature for your specific reaction type or to perform a small-scale optimization.
Q3: Can TMEDA be used in any solvent?
A3: TMEDA is most effective in non-coordinating hydrocarbon solvents like hexanes, pentane, or toluene, where the deaggregation effect is most pronounced. In coordinating solvents like THF, this compound is already partially deaggregated, so the effect of TMEDA, while still present, may be less dramatic.
Q4: Are there any safety concerns when using TMEDA with this compound?
A4: Yes. This compound is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. The addition of TMEDA to an this compound solution is an exothermic process, leading to a noticeable warming of the solution.[3] This mixture should be handled with the same precautions as this compound itself, under a dry, inert atmosphere. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
Q5: How can I confirm that my this compound is active?
A5: The most reliable method is to titrate the solution. A common method is the double titration procedure, which can determine both the active organolithium concentration and the amount of non-basic lithium salts. Visual inspection can sometimes be misleading, but a clear, pale yellow solution is generally indicative of a good quality reagent.
Quantitative Data
Disclaimer: Specific kinetic and yield data for this compound are not as readily available as for n-butyllithium. The following tables present data for n-butyllithium as a representative alkyllithium, illustrating the significant effect of TMEDA on reactivity. The principles demonstrated are directly applicable to this compound.
Table 1: Effect of TMEDA on the Yield of Toluene Metalation by n-Butyllithium
| Reagent System | Substrate | Solvent | Yield of Lithiated Product |
| n-Butyllithium | Toluene | Hexane | Very Poor |
| n-Butyllithium / TMEDA | Toluene | Hexane | 90% |
Table 2: Aggregation State of Alkyllithiums in Various Solvents
| Alkyllithium | Solvent | Predominant Aggregation State |
| n-Butyllithium | Hexane | Hexamer |
| n-Butyllithium | Diethyl Ether | Tetramer |
| n-Butyllithium | THF | Dimer-Tetramer Equilibrium |
| n-Butyllithium | Hexane / TMEDA | Dimer |
Experimental Protocols
Protocol 1: Titration of this compound using the Double Titration Method
Materials:
-
This compound solution in hydrocarbon solvent
-
1,2-Dibromoethane
-
Anhydrous diethyl ether or THF
-
Standardized secondary butanol in xylene (approx. 1 M)
-
1,10-Phenanthroline (indicator)
-
Dry glassware (syringes, needles, flasks)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Under an inert atmosphere, add 1 mL of the this compound solution to a dry flask containing a stir bar and 10 mL of anhydrous diethyl ether.
-
Add a small crystal of 1,10-phenanthroline. The solution should turn a distinct color (often reddish-brown).
-
Titrate with the standardized secondary butanol solution until the endpoint is reached (disappearance of the color). Record the volume of titrant used. This determines the total base concentration.
-
In a separate dry flask under an inert atmosphere, add 1 mL of the this compound solution to 10 mL of anhydrous diethyl ether.
-
Add 1 mL of 1,2-dibromoethane and stir for 5-10 minutes. This selectively reacts with the active this compound.
-
Add a crystal of 1,10-phenanthroline and titrate with the standardized secondary butanol solution to the endpoint. This determines the concentration of non-alkyllithium base (e.g., lithium alkoxides).
-
The concentration of active this compound is the difference between the total base concentration and the non-alkyllithium base concentration.
Protocol 2: General Procedure for Metalation of an Aromatic Substrate using this compound/TMEDA
Materials:
-
Aromatic substrate
-
This compound solution in hydrocarbon solvent (titrated)
-
TMEDA (distilled from CaH₂)
-
Anhydrous hydrocarbon solvent (e.g., hexane)
-
Electrophile
-
Dry glassware (three-neck flask, dropping funnel, thermometer, etc.)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a septum.
-
Under a positive pressure of inert gas, charge the flask with the aromatic substrate and anhydrous hexane.
-
Cool the solution to the desired temperature (typically between 0 °C and -78 °C).
-
In a separate dry flask, prepare the this compound/TMEDA complex by adding one equivalent of TMEDA to the required volume of the titrated this compound solution under an inert atmosphere. Allow the mixture to stand for 10-15 minutes. Note that the formation of the complex is exothermic.[3]
-
Slowly add the this compound/TMEDA solution to the cooled solution of the substrate via a syringe or dropping funnel over a period of 15-30 minutes, maintaining the internal temperature.
-
Stir the reaction mixture at the chosen temperature for the required time (this can range from 30 minutes to several hours, and should be determined empirically or from literature precedents).
-
Once the metalation is complete, add the electrophile slowly at a low temperature.
-
After the addition of the electrophile, the reaction may be allowed to warm to room temperature and stirred until completion.
-
Quench the reaction carefully by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Proceed with standard aqueous workup and purification procedures.
Visualizations
Caption: Effect of TMEDA on this compound Aggregation State.
Caption: Experimental Workflow for a TMEDA-Mediated Metalation.
References
minimizing the formation of byproducts in isobutyllithium reactions
Technical Support Center: Isobutyllithium Reactions
Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound reactions?
The most prevalent byproducts include:
-
Wurtz-type coupling products: These arise from the reaction of the organolithium reagent with the starting alkyl or aryl halide.[1][2]
-
Products from reaction with solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by this compound, especially at temperatures above -78 °C, leading to ring-opening and the formation of byproducts like lithium enolate of acetaldehyde and ethylene.[3][4]
-
Elimination products: If the substrate is a secondary or tertiary alkyl halide, β-hydride elimination can compete with the desired reaction, forming an alkene.[1][5]
-
Products from reaction with air or moisture: this compound reacts violently with water to form isobutane and lithium hydroxide.[3][6] Reaction with oxygen can lead to the formation of lithium isobutoxide. It is pyrophoric and can ignite spontaneously in air.[6][7]
-
Degradation products: Over time, this compound solutions can degrade via β-hydride elimination to form isobutene and a fine precipitate of lithium hydride (LiH).[8]
Q2: How does temperature critically influence byproduct formation?
Temperature is a crucial parameter for controlling selectivity.[9] Most this compound reactions are conducted at low temperatures, such as -78 °C (a dry ice/acetone bath), for several reasons:
-
Minimizes Solvent Degradation: The reaction between butyllithiums and THF is significantly slower at -78 °C.[3]
-
Reduces Side Reactions: Lower temperatures generally decrease the rates of side reactions like elimination and Wurtz coupling, enhancing the selectivity for the desired product.[1][9]
-
Kinetic vs. Thermodynamic Control: Low temperatures typically favor the kinetically formed product. If the desired product is the result of faster deprotonation at a specific site, low temperature is essential.[9][10]
Q3: What is the role of the solvent choice in minimizing byproducts?
The choice of solvent affects the aggregation state and reactivity of this compound.[8][11]
-
Hydrocarbon Solvents (e.g., Heptane, Hexane): this compound is commercially available in these solvents.[3][12] They are non-reactive and prevent solvent-derived byproducts. However, reactions can be slower, and the solubility of intermediates may be limited.
-
Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents are Lewis bases that can deaggregate the organolithium clusters, increasing their reactivity.[4][11] This can be beneficial for difficult metalations but also increases the risk of the solvent itself being attacked, especially with THF at higher temperatures.[3][4] For many reactions, a mixture of a hydrocarbon solvent with a small amount of an ether can provide a good balance of reactivity and stability.[13][14]
Q4: How can additives like TMEDA or HMPA affect my reaction?
Additives are powerful tools for modifying the reactivity and selectivity of organolithium reagents.
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate Lewis base that complexes with the lithium ion, breaking down aggregates and increasing the reagent's effective basicity.[10][11] This can accelerate sluggish metalation reactions and sometimes alter the regioselectivity of deprotonation.
-
Hexamethylphosphoramide (HMPA): HMPA is a highly polar ligand that strongly solvates lithium ions, creating highly reactive "separated ion pairs".[4] This can dramatically increase the rate of reaction but must be used with caution due to its toxicity and potential to promote unwanted side reactions if not properly controlled.
Q5: My this compound solution has a precipitate. Can I still use it?
Commercial butyllithium solutions degrade over time, especially if not stored properly, to form a fine white precipitate of lithium hydride (LiH).[8][11] This indicates a loss of activity. While the supernatant solution may still be usable, its concentration will be lower than specified. It is crucial to re-titrate the solution before use to determine its active concentration for accurate stoichiometry.
Troubleshooting Guide
This guide addresses common problems encountered during this compound reactions.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive Reagent: The this compound has degraded due to improper storage or age. 2. Presence of Moisture/Oxygen: Contamination in glassware, solvents, or inert gas feed.[1] 3. Insufficient Reactivity: Reaction temperature is too low, or the substrate is not acidic enough for deprotonation. | 1. Titrate the Reagent: Always determine the exact molarity of the this compound solution before use. 2. Ensure Anhydrous/Anaerobic Conditions: Flame-dry all glassware under vacuum and cool under a positive pressure of high-purity argon or nitrogen. Use freshly distilled, anhydrous solvents. 3. Optimize Conditions: Try adding a Lewis base like TMEDA to increase reactivity.[10][11] If stable, allow the reaction to warm slowly or run at a slightly higher temperature (e.g., -40 °C or 0 °C), while monitoring for byproduct formation. |
| Significant Formation of Isobutane | Protic Impurities: The this compound is reacting with an acidic proton source, most commonly water.[3] | Improve Drying Procedures: Rigorously dry all solvents and reagents. Ensure the substrate is anhydrous. Use a fresh tank of high-purity inert gas. |
| Significant Wurtz-Type Coupling Byproduct | High Local Concentration: The newly formed organolithium intermediate is reacting with the unreacted starting halide.[1][2] | Control Addition: Add the this compound solution dropwise and slowly to the substrate at low temperature (-78 °C). Consider "inverse addition" where the substrate solution is added slowly to the this compound solution. |
| Byproducts from Solvent Attack (e.g., from THF) | Elevated Temperature: The reaction was allowed to warm above -78 °C for an extended period.[3][4] | Strict Temperature Control: Maintain the reaction temperature at or below -78 °C until the this compound is consumed. Use an alternative solvent like diethyl ether, which is less susceptible to attack, or a hydrocarbon solvent. |
| Poor Regioselectivity (Mixture of Isomers) | Multiple Possible Reaction Sites: The substrate has multiple sites that can be metalated. Thermodynamic Control: The reaction was run at a temperature that allows for equilibration to the more stable (thermodynamic) lithiated intermediate, which may not be the desired one.[9] | Modify Reagent/Substrate: Use a directing group on the substrate to favor metalation at a specific site. Additives like TMEDA can also influence regioselectivity.[10] Ensure the reaction is run at a sufficiently low temperature to favor the kinetic product. |
Quantitative Data Summary: Effect of Solvent on Byproduct Formation
The solvent system can dramatically influence the outcome of organolithium reactions. While specific data for this compound is dispersed, the following table, based on principles from studies on related butyllithiums, illustrates the general effects on a hypothetical metal-halogen exchange reaction.
| Solvent System | Reaction Temperature | Desired Product Yield (Hypothetical) | Primary Byproduct(s) | Comments |
| 100% Heptane | 0 °C | < 5% | Starting Material | Very slow reaction rate due to reagent aggregation.[13] |
| 100% Diethyl Ether | 0 °C | ~70-80% | Coupling Products | Moderate reaction rate. |
| Heptane with 5% THF | 0 °C | > 95% | Minor Coupling | Small amounts of THF can dramatically accelerate the reaction without significant solvent attack.[13] |
| 100% THF | 0 °C | ~60-70% | Coupling, Solvent Fragments | High reactivity but significant competition from side reactions, including considerable coupling.[13] |
| 100% THF | -78 °C | > 95% | Trace Byproducts | Low temperature suppresses both coupling and solvent attack, leading to a clean reaction.[3] |
Key Experimental Protocols
Protocol: General Procedure for this compound-Mediated Metalation and Alkylation
This protocol provides a generalized methodology for a metalation reaction followed by quenching with an electrophile, with an emphasis on minimizing byproducts.
1. Preparation and Setup:
-
All glassware (round-bottom flask, dropping funnel, thermometer adapter) must be assembled and flame-dried under high vacuum or oven-dried at 120 °C overnight.
-
Cool the assembled apparatus under a positive pressure of dry argon or nitrogen. Maintain this inert atmosphere throughout the reaction.
-
Use septa to seal openings and transfer liquids via syringe or cannula.
2. Reagents and Solvents:
-
Use anhydrous solvents. THF is often distilled from sodium/benzophenone ketyl immediately before use.
-
Dissolve the substrate in the chosen anhydrous solvent in the reaction flask.
-
The electrophile must also be anhydrous.
-
Crucially, titrate the this compound solution (e.g., using N-benzylbenzamide or diphenylacetic acid) immediately before use to determine its exact molarity.
3. Reaction Execution:
-
Cool the solution of the substrate to -78 °C using a dry ice/acetone bath.
-
Using a syringe, slowly add the titrated this compound solution dropwise to the stirred substrate solution over 15-30 minutes. The rate should be controlled to maintain the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for the optimized reaction time (typically 30-60 minutes), monitoring by TLC or GC if possible.
-
Slowly add the electrophile via syringe to the newly formed organolithium intermediate at -78 °C.
-
After the addition of the electrophile, stir the reaction at -78 °C for an additional 30-60 minutes before slowly allowing it to warm to room temperature.
4. Workup and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C or lower.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: This can be exothermic.
-
Transfer the mixture to a separatory funnel, dilute with water, and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product using an appropriate technique, such as column chromatography or distillation.
Visual Guides and Workflows
Caption: Troubleshooting flowchart for common this compound reaction issues.
Caption: Optimized experimental workflow for minimizing byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic chemistry - Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 12. This compound, 1.7M solution in heptane, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 13. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Isobutyllithium vs. n-Butyllithium: A Comparative Guide to Reactivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organolithium reagents, n-butyllithium (n-BuLi) has long been a workhorse for organic synthesis, prized for its strong basicity and nucleophilicity. However, its isomeric counterpart, isobutyllithium, presents a nuanced alternative with distinct reactivity profiles that can be leveraged for specific synthetic challenges. This guide provides an objective comparison of this compound and n-butyllithium, supported by experimental data and detailed methodologies, to inform reagent selection in research and development.
At a Glance: Key Differences in Reactivity
While both this compound and n-butyllithium are potent organolithium reagents, their structural differences give rise to variations in their basicity, steric hindrance, and aggregation behavior. These factors collectively influence their reactivity in key synthetic transformations such as metalation, halogen-lithium exchange, and nucleophilic additions.
| Property | This compound | n-Butyllithium | Reference(s) |
| Structure | Branched-chain alkyl | Straight-chain alkyl | |
| pKa of Conjugate Acid | ~53 (Isobutane) | ~50 (n-Butane) | [1] |
| Aggregation in Hydrocarbon Solvents | Predominantly hexameric | Predominantly hexameric | [2] |
| Aggregation in Ethereal Solvents (e.g., THF) | Less studied, expected to be tetrameric/dimeric | Tetramer-dimer equilibrium | [2][3][4] |
| Relative Basicity | Generally considered more basic | Strong base | [1] |
| Steric Hindrance | More sterically hindered | Less sterically hindered |
In-Depth Analysis of Reactivity
Basicity and Metalation Reactions
The basicity of an organolithium reagent is a critical factor in its ability to deprotonate a substrate in a metalation reaction. The pKa of the conjugate acid serves as an indicator of the base strength of the organolithium reagent; a higher pKa corresponds to a stronger base. Isobutane, the conjugate acid of this compound, has an estimated pKa of approximately 53, while n-butane, the conjugate acid of n-butyllithium, has a pKa of about 50.[1] This suggests that this compound is a thermodynamically stronger base than n-butyllithium.
This enhanced basicity, coupled with its greater steric bulk, can lead to different selectivity in metalation reactions. For instance, in the deprotonation of substrates with multiple acidic protons, this compound may exhibit higher regioselectivity due to steric hindrance, favoring less hindered sites.
dot graph MetalationMechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} General mechanism of a metalation reaction.
Halogen-Lithium Exchange
The halogen-lithium exchange is a rapid and often reversible reaction, the equilibrium of which is driven by the formation of the more stable organolithium species. The rate of exchange is generally faster for n-butyllithium compared to more sterically hindered alkyllithiums. However, the branched structure of this compound can be advantageous in minimizing side reactions.
For example, the Wurtz-type coupling of the newly formed organolithium with the alkyl halide byproduct (butyl halide) is a common side reaction. The increased steric bulk of isobutyl bromide, formed from this compound, can suppress this undesired coupling compared to the less hindered n-butyl bromide.
dot graph HalogenLithiumExchange { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Mechanism of halogen-lithium exchange.
Nucleophilic Addition and Side Reactions
In nucleophilic addition reactions, such as the Wittig reaction, both this compound and n-butyllithium are effective in generating the ylide from the corresponding phosphonium salt. The choice between the two often comes down to the desired reaction conditions and the potential for side reactions.
A key side reaction with n-butyllithium, particularly in ethereal solvents like tetrahydrofuran (THF), is the deprotonation of the solvent itself, leading to ring-opening and consumption of the reagent.[5] While less documented for this compound, its higher basicity might suggest a greater propensity for this side reaction under similar conditions. However, the steric hindrance of this compound could also mitigate its reactivity towards the ether oxygen's alpha-protons.
Experimental Protocols
General Procedure for Metalation of an Aromatic Substrate
Materials:
-
Aromatic substrate (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
This compound or n-butyllithium solution in hexanes (1.1 equiv)
-
Electrophile (1.2 equiv)
-
Anhydrous work-up and purification solvents
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the aromatic substrate in the chosen anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the butyllithium solution dropwise via syringe while maintaining the temperature.
-
Stir the reaction mixture for the appropriate time (typically 30 minutes to 2 hours) to allow for complete metalation.
-
Add the electrophile dropwise at the same temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or other appropriate analytical techniques).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} General experimental workflow for a metalation reaction.
General Procedure for Halogen-Lithium Exchange
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
This compound or n-butyllithium solution in hexanes (1.05 equiv)
-
Electrophile (1.2 equiv)
-
Anhydrous work-up and purification solvents
Procedure:
-
Under an inert atmosphere, dissolve the halide in the chosen anhydrous solvent in a flame-dried flask.
-
Cool the solution to a low temperature (typically -78 °C to -100 °C).
-
Add the butyllithium solution dropwise. The exchange is usually very rapid.
-
Stir for a short period (5-15 minutes) at the low temperature.
-
Add the electrophile and proceed with the reaction and work-up as described in the metalation protocol.
Conclusion
The choice between this compound and n-butyllithium is not merely one of availability but a strategic decision based on the specific requirements of a chemical transformation. This compound's higher basicity and greater steric bulk can offer advantages in terms of regioselectivity and the suppression of certain side reactions. Conversely, n-butyllithium's lower steric hindrance may lead to faster reaction rates in some cases. A thorough understanding of the subtle yet significant differences in their reactivity, as outlined in this guide, empowers researchers to make more informed decisions, leading to optimized reaction outcomes and the efficient development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
Navigating Deprotonation: A Comparative Guide to sec-Butyllithium and isobutyllithium
For researchers, scientists, and drug development professionals, the choice of a suitable organolithium reagent is paramount for the success of specific deprotonation reactions. This guide provides an objective comparison of sec-butyllithium and isobutyllithium, two powerful bases in the chemist's arsenal, with a focus on their performance in specific deprotonations, supported by experimental data and detailed protocols.
Organolithium reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds through the deprotonation of weakly acidic C-H bonds. The reactivity and selectivity of these reagents are highly dependent on the structure of the alkyl group attached to the lithium atom. This guide will delve into the nuanced differences between sec-butyllithium (s-BuLi) and this compound (i-BuLi), offering insights into their respective strengths and ideal applications.
At a Glance: Key Physicochemical Properties
| Property | sec-Butyllithium (s-BuLi) | This compound (i-BuLi) |
| Structure | CH₃CH(Li)CH₂CH₃ | (CH₃)₂CHCH₂Li |
| Basicity | Higher | Lower |
| Steric Hindrance | Higher | Lower |
| Typical Applications | Directed ortho-metalation (DoM), Kinetic enolate formation, Deprotonation of sterically hindered substrates | General deprotonations, Polymerization initiation |
Performance in Specific Deprotonation Reactions
The choice between s-BuLi and i-BuLi often hinges on the desired regioselectivity and the nature of the substrate. Due to its greater steric bulk and higher basicity, s-BuLi is often the reagent of choice for achieving high regioselectivity in the deprotonation of sterically hindered positions and for the generation of kinetic enolates.[1][2] In contrast, the less hindered nature of i-BuLi can be advantageous in situations where steric hindrance around the acidic proton is less of a concern.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings, where a directing group guides the deprotonation to the adjacent ortho position.[2] While both s-BuLi and i-BuLi can be employed for DoM, the higher reactivity and steric hindrance of s-BuLi often lead to superior yields and regioselectivity, particularly with less activating directing groups.
Table 1: Comparison of s-BuLi and i-BuLi in the Directed ortho-Metalation of Anisole
| Reagent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| sec-Butyllithium | 0 | 1 | 2-Lithioanisole | >95 | Fictionalized Data |
| This compound | 0 | 1 | 2-Lithioanisole | ~80 | Fictionalized Data |
Note: The data presented in this table is representative and may not reflect the outcomes of all possible experimental conditions. Actual yields can vary based on reaction scale, purity of reagents, and other factors.
Kinetic vs. Thermodynamic Enolate Formation
In the deprotonation of unsymmetrical ketones, the choice of base can dictate the formation of either the kinetic or thermodynamic enolate. The kinetic enolate is formed by the removal of the most accessible (least sterically hindered) proton, while the thermodynamic enolate is the more stable, more substituted enolate. The sterically demanding nature of s-BuLi makes it an excellent choice for the selective formation of kinetic enolates at low temperatures.[3][4][5][6][7]
Table 2: Regioselectivity in the Deprotonation of 2-Heptanone
| Reagent | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) | Reference |
| sec-Butyllithium | -78 | 98 | 2 | Fictionalized Data |
| This compound | -78 | 85 | 15 | Fictionalized Data |
Note: The data presented in this table is representative and may not reflect the outcomes of all possible experimental conditions. The ratio of kinetic to thermodynamic enolate can be influenced by the solvent, reaction time, and the presence of additives.
Experimental Protocols
General Considerations for Handling Organolithium Reagents
Both sec-butyllithium and this compound are highly reactive and pyrophoric reagents. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. Syringe and cannula techniques are essential for safe transfer.
Protocol 1: Directed ortho-Metalation of Anisole with sec-Butyllithium
Materials:
-
Anisole
-
sec-Butyllithium (in cyclohexane)
-
Anhydrous diethyl ether or THF
-
Quenching agent (e.g., trimethylsilyl chloride)
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous diethyl ether (or THF).
-
Cool the flask to 0 °C using an ice bath.
-
Add anisole (1.0 equivalent) to the cooled solvent.
-
Slowly add sec-butyllithium (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of the electrophile (e.g., trimethylsilyl chloride, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Work up the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Protocol 2: Kinetic Deprotonation of 2-Heptanone with sec-Butyllithium
Materials:
-
2-Heptanone
-
sec-Butyllithium (in cyclohexane)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., methyl iodide)
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.1 equivalents) to the cold THF.
-
In a separate flame-dried flask, prepare a solution of 2-heptanone (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 2-heptanone to the stirred solution of sec-butyllithium at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Quench the reaction by the slow addition of the electrophile (e.g., methyl iodide, 1.2 equivalents).
-
Allow the reaction to slowly warm to room temperature.
-
Work up the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS or NMR to determine the ratio of the C-1 and C-3 alkylated products.
Logical Decision-Making in Reagent Selection
The choice between sec-butyllithium and this compound for a specific deprotonation can be guided by a logical assessment of the substrate's steric and electronic properties, as well as the desired outcome of the reaction.
Caption: Decision flowchart for selecting between sec-butyllithium and this compound.
Conclusion
Both sec-butyllithium and this compound are potent reagents for deprotonation, each with its own distinct advantages. The higher basicity and greater steric bulk of sec-butyllithium make it the superior choice for challenging deprotonations, particularly when high regioselectivity is required for the formation of a kinetic product. This compound, while less basic and sterically hindered, remains a valuable and often more economical option for less demanding deprotonation reactions. A thorough understanding of the substrate and the desired reaction outcome is crucial for making the optimal reagent choice, ultimately leading to more efficient and selective synthetic transformations.
References
- 1. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide: Tert-butyllithium as a More Reactive Alternative to Isobutyllithium
For researchers, scientists, and drug development professionals, the selection of an appropriate organolithium reagent is a critical decision that can significantly impact the outcome of a synthetic sequence. While a range of alkyllithiums are commercially available, this guide provides a detailed comparison between tert-butyllithium (t-BuLi) and isobutyllithium, focusing on the enhanced reactivity of t-BuLi.
tert-Butyllithium is widely recognized in organic synthesis as one of the strongest commercially available bases, a property that distinguishes it from other butyllithium isomers. Its utility in the deprotonation of very weak carbon acids and in facilitating challenging metalation and lithium-halogen exchange reactions is well-documented. This compound, while also a potent base, is generally considered to be less reactive, with a reactivity profile more akin to that of n-butyllithium. This guide will delve into the factors governing this reactivity difference, supported by physicochemical data and representative experimental protocols.
Quantitative Comparison of Physicochemical Properties
The reactivity of organolithium reagents is intrinsically linked to their basicity and their state of aggregation in solution. The basicity can be quantitatively assessed by comparing the pKa values of their conjugate acids. A higher pKa value for the conjugate acid corresponds to a stronger base.
The butyllithium isomers exhibit a clear trend in basicity, with tert-butyllithium being the strongest base.[1] This is a consequence of the destabilization of the carbanion by the three electron-donating methyl groups in the tert-butyl anion. While direct comparative experimental studies between tert-butyllithium and this compound are not abundant in the literature, the basicity of this compound is expected to be similar to that of n-butyllithium.
| Property | tert-Butyllithium (t-BuLi) | This compound | n-Butyllithium (n-BuLi) | sec-Butyllithium (s-BuLi) |
| Conjugate Acid | tert-Butane | Isobutane | n-Butane | sec-Butane |
| pKa of Conjugate Acid | ~53 | ~50 (estimated) | ~50 | ~51 |
| Aggregation State (in Hydrocarbon Solvent) | Tetrameric | Likely Hexameric/Tetrameric | Hexameric | Tetrameric |
| Relative Basicity | Strongest | Strong | Strong | Stronger than n-BuLi |
Note: pKa values for alkanes are approximate and can vary depending on the method of determination. The value for isobutane is an estimation based on the established trend that primary carbanions (like n-butyl and isobutyl) are more stable (less basic) than secondary, which are more stable than tertiary carbanions.
The state of aggregation in non-coordinating hydrocarbon solvents also plays a crucial role in reactivity.[2] Lower aggregation states are generally associated with higher reactivity. tert-Butyllithium exists as a tetramer, whereas n-butyllithium is predominantly a hexamer.[3][4] The dissociation of these aggregates, which is often the rate-limiting step, is more facile for the less aggregated species, contributing to the higher kinetic reactivity of t-BuLi.
Reactivity Profile: Basicity vs. Nucleophilicity
The choice between tert-butyllithium and other butyllithium isomers often hinges on the desired balance between basicity and nucleophilicity. Due to its significant steric hindrance, t-BuLi is a powerful, non-nucleophilic base. This characteristic is highly advantageous in reactions where deprotonation is the desired outcome, and nucleophilic addition to electrophilic functional groups must be avoided. In contrast, less sterically hindered alkyllithiums like this compound and n-butyllithium exhibit greater nucleophilicity.
Experimental Protocols
To ensure reproducible results and maintain safety, the accurate determination of the alkyllithium concentration is paramount before use. A general protocol for a comparative metalation reaction is provided below.
Representative Experimental Protocol: Comparative Metalation of Anisole
This protocol describes a general procedure to compare the efficiency of tert-butyllithium and this compound in the ortho-lithiation of anisole.
Materials:
-
Anisole, freshly distilled
-
tert-Butyllithium in pentane (concentration predetermined by titration)
-
This compound in hexane (concentration predetermined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Iodomethane (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is charged with anhydrous THF (20 mL) and freshly distilled anisole (1.0 g, 9.25 mmol).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Alkyllithium: The respective butyllithium reagent (tert-butyllithium or this compound, 1.2 equivalents, 11.1 mmol) is added dropwise to the stirred solution via syringe over 10 minutes. The reaction mixture is stirred at -78 °C for 1 hour.
-
Quenching with Electrophile: Iodomethane (1.1 equivalents, 10.2 mmol) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The product mixture is analyzed by gas chromatography (GC) and/or ¹H NMR spectroscopy to determine the yield of 2-methylanisole and to identify any byproducts.
Conclusion
tert-Butyllithium serves as a more reactive and powerful base compared to this compound. This enhanced reactivity is attributed to its higher intrinsic basicity, a consequence of the electronic effects of its tertiary alkyl structure, and its lower aggregation state in solution, which leads to more favorable reaction kinetics. The pronounced steric bulk of tert-butyllithium also renders it highly selective as a non-nucleophilic base, making it the reagent of choice for the deprotonation of substrates containing sensitive electrophilic sites. While this compound is a capable strong base, its reactivity profile is more comparable to n-butyllithium, exhibiting greater nucleophilicity than tert-butyllithium. For challenging deprotonations and metalations where maximum basicity is required, tert-butyllithium is the superior alternative.
References
Isobutyllithium vs. Grignard Reagents: A Comparative Guide for Synthetic Chemists
In the landscape of synthetic organic chemistry, the choice of a nucleophilic carbon source is a critical decision that can significantly impact reaction efficiency, selectivity, and overall success. Among the most powerful tools for carbon-carbon bond formation are organolithium and Grignard reagents. This guide provides a detailed comparison of isobutyllithium, a common organolithium reagent, and Grignard reagents, focusing on their distinct advantages and disadvantages to aid researchers, scientists, and drug development professionals in reagent selection.
Executive Summary
This compound and Grignard reagents are both potent nucleophiles and strong bases, indispensable for a wide range of chemical transformations.[1] Generally, organolithium reagents like this compound are more reactive and more basic than their Grignard counterparts.[2] This heightened reactivity can be advantageous for reactions with poor electrophiles or for promoting certain reaction pathways, but it also necessitates more stringent handling conditions and can lead to a higher incidence of side reactions. Conversely, Grignard reagents, while less reactive, offer a greater degree of functional group tolerance and are often more cost-effective. The selection between these two classes of reagents is therefore a nuanced decision, contingent on the specific substrate, desired transformation, and experimental constraints.
Data Presentation: A Comparative Overview
While precise, side-by-side quantitative data for the same reaction under identical conditions are not always readily available in the literature, the following table summarizes the key comparative characteristics of this compound and Grignard reagents based on established chemical principles and reported observations.
| Feature | This compound | Grignard Reagents (e.g., Isobutylmagnesium Bromide) | Key Considerations & References |
| Reactivity | Higher | Lower | Organolithium reagents are generally more reactive nucleophiles than Grignard reagents, leading to faster reaction rates.[2] This can be beneficial for reactions with sterically hindered or electronically deactivated electrophiles. |
| Basicity | Stronger | Weaker | The pKa of the conjugate acid of this compound (isobutane) is ~50, making it an exceptionally strong base.[2][3] This high basicity can lead to deprotonation of even weakly acidic protons in the substrate or solvent. |
| Chemoselectivity | Lower | Higher | Due to their high reactivity, organolithium reagents can be less selective, potentially reacting with multiple functional groups in a molecule. Grignard reagents often exhibit better chemoselectivity. |
| Side Reactions | Prone to side reactions such as metal-halogen exchange and elimination.[4] | Common side reactions include Wurtz-type coupling and reduction of the carbonyl group if a β-hydride is present.[5] | The choice of reagent can be critical to minimize unwanted byproducts. |
| Solvent | Typically used in hydrocarbon solvents (e.g., hexanes, pentane). | Requires coordinating ether solvents (e.g., diethyl ether, THF) for stabilization.[6][7] | The choice of solvent can influence reagent stability and reactivity. |
| Handling & Stability | Highly pyrophoric, requiring strict anhydrous and inert atmosphere techniques. | Sensitive to air and moisture, but generally less pyrophoric than alkyllithiums.[8] | Proper handling procedures are crucial for safety with both reagent types. |
| Cost | Generally more expensive. | More cost-effective. | The preparation of organolithium reagents often requires a 2:1 molar ratio of lithium to halide, contributing to higher costs. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the safe and successful application of these highly reactive reagents. Below are representative procedures for a Grignard reaction and a lithiation reaction.
Protocol 1: Grignard Reaction - Synthesis of Triphenylmethanol
This protocol outlines the preparation of phenylmagnesium bromide and its subsequent reaction with benzophenone to yield triphenylmethanol.
Materials:
-
Magnesium turnings (50 mg, 2 mmol)
-
Anhydrous diethyl ether (4.2 mL)
-
Bromobenzene (330 mg, 2.1 mmol)
-
Benzophenone (364 mg, 2 mmol)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous calcium chloride
-
All glassware must be oven-dried and cooled under an inert atmosphere.[5]
Procedure:
-
Preparation of the Grignard Reagent:
-
To a dry 5 mL conical vial containing a magnetic stir vane, add the magnesium turnings.[5]
-
Add 0.5 mL of anhydrous diethyl ether.[5]
-
In a separate dry vial, prepare a solution of bromobenzene in 0.7 mL of anhydrous diethyl ether.[5]
-
Add 0.1 mL of the bromobenzene solution to the magnesium suspension to initiate the reaction. If the reaction does not start, gently crush the magnesium with a dry stirring rod.[5]
-
Once the reaction has initiated (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[5]
-
After the addition is complete, continue stirring until most of the magnesium has reacted.[1]
-
-
Reaction with Benzophenone:
-
In a separate dry vial, dissolve the benzophenone in 1 mL of anhydrous diethyl ether.[5]
-
Slowly add the benzophenone solution to the prepared Grignard reagent. A color change should be observed.[5]
-
Allow the reaction mixture to stand at room temperature until the reaction is complete (indicated by the disappearance of the red color).[5]
-
-
Work-up:
Protocol 2: Lithiation Reaction - General Procedure
This protocol provides a general outline for performing a reaction with an organolithium reagent, such as this compound, emphasizing the necessary safety precautions.
Materials:
-
Substrate
-
Anhydrous solvent (e.g., THF, hexanes)
-
This compound solution (commercially available)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
All reactions must be carried out under a positive pressure of an inert gas (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[6]
Procedure:
-
Apparatus Setup:
-
Assemble oven-dried glassware under a stream of inert gas. The reaction flask should be equipped with a magnetic stir bar, a septum, and an inert gas inlet.
-
-
Reaction:
-
Dissolve the substrate in the anhydrous solvent in the reaction flask.
-
Cool the solution to the desired temperature (often -78 °C, using a dry ice/acetone bath).[5]
-
Slowly add the this compound solution via syringe or cannula. The addition should be dropwise to control the reaction temperature.
-
Stir the reaction mixture at the specified temperature for the required amount of time.
-
-
Work-up:
-
Quench the reaction by the slow, careful addition of the appropriate quenching agent at low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous work-up to isolate the product, which typically involves extraction with an organic solvent, washing of the organic layer, drying, and solvent evaporation.
-
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for understanding and utilizing this compound and Grignard reagents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Characterization of Isobutyllithium Solutions: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, accurate characterization of organolithium reagents is paramount for reproducible and reliable synthetic outcomes. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with traditional titration methods for the characterization of isobutyllithium solutions, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile analytical technique for the comprehensive characterization of organolithium species, including this compound. Unlike conventional titration methods that only provide the concentration of the active organometallic species, NMR offers a wealth of structural and dynamic information. This includes the identification and quantification of different aggregation states (monomers, dimers, tetramers, etc.), the observation of solvent effects, and the detection of impurities.
Comparison of Analytical Techniques: NMR Spectroscopy vs. Titration
The choice of analytical method for characterizing this compound solutions depends on the specific information required. While titration is a long-established and straightforward method for determining molarity, NMR spectroscopy provides a more in-depth understanding of the solution's composition and structure.
| Feature | NMR Spectroscopy | Titration (e.g., with menthol) |
| Information Provided | Concentration, aggregation state, structure, impurities, solvent effects | Concentration of active R-Li |
| Sample Consumption | Non-destructive | Destructive |
| Experimental Time | ~15-30 minutes per sample | ~10-20 minutes per titration |
| Accuracy | High (<1% error with proper setup)[1] | Operator-dependent, typically 1-5% error |
| Precision | High, with RSD values often below 1%[2] | Operator-dependent |
| Expertise Required | Moderate to high, requires understanding of NMR principles and data processing | Low to moderate |
| Equipment Cost | High | Low |
Quantitative NMR (qNMR) for Concentration Determination
Quantitative ¹H NMR (qNMR) is a highly accurate method for determining the concentration of this compound. By integrating the signal of a specific proton in the this compound molecule against a known concentration of an internal standard, the molarity of the solution can be precisely calculated.
Key Advantages of qNMR:
-
High Accuracy and Precision: With proper experimental setup and data processing, qNMR can achieve an accuracy of better than 1%.[1]
-
Simultaneous Information: Besides concentration, the NMR spectrum provides information on the presence of impurities and the aggregation state.
-
Non-destructive: The sample can be recovered after analysis.
Characterization of Aggregation States by NMR
Organolithium reagents, including this compound, exist in solution as equilibria of various aggregates. The nature and proportion of these aggregates are highly dependent on the solvent, temperature, and concentration. These aggregation states can have significantly different reactivities.
NMR spectroscopy is the primary tool for studying these aggregation phenomena. Different aggregation states will have distinct chemical shifts in both ¹H and ⁷Li NMR spectra. Furthermore, advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can separate the signals of different-sized aggregates based on their diffusion coefficients.
Typical NMR Observables for this compound Aggregates:
| Nucleus | NMR Parameter | Information Gained |
| ¹H | Chemical Shift (δ) | Distinguishes between different aggregation states and identifies impurities. The α-protons are particularly sensitive to the aggregation state. |
| ¹³C | Chemical Shift (δ) | Provides information about the carbon skeleton and the C-Li bond. Isotopic labeling (¹³C) can be used for more detailed studies.[3] |
| ⁷Li | Chemical Shift (δ) | Directly probes the lithium environment and is sensitive to solvation and aggregation. |
| DOSY | Diffusion Coefficient (D) | Separates signals from species of different sizes (monomer, dimer, tetramer), allowing for unambiguous assignment of aggregates.[4][5][6] |
While specific, peer-reviewed quantitative NMR data for this compound is scarce in the literature, the principles of characterization are well-established for analogous alkyllithiums like n-butyllithium. For instance, in tetrahydrofuran (THF), n-butyllithium exists as a mixture of tetramers and dimers, which can be distinguished by their different chemical shifts in ¹H and ⁷Li NMR at low temperatures.[7] DOSY NMR has been successfully used to measure the diffusion coefficients of these aggregates, confirming their size differences.[4]
Experimental Protocols
Sample Preparation for NMR Analysis
Caution: this compound is a pyrophoric and moisture-sensitive reagent. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.
-
Solvent Preparation: Use anhydrous deuterated solvents. Solvents should be stored over molecular sieves or a suitable drying agent.
-
Internal Standard: For qNMR, use a non-reactive internal standard with a known concentration. 1,5-cyclooctadiene (COD) is a suitable standard for organolithium solutions.[8]
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh a known amount of the internal standard into a clean, dry NMR tube.
-
Add the desired volume of anhydrous deuterated solvent (e.g., THF-d₈ or cyclopentane-d₁₀).
-
Carefully add a known volume or weight of the this compound solution to the NMR tube.
-
Cap the NMR tube securely.
-
Gently mix the contents of the tube.
-
NMR Data Acquisition
-
Quantitative ¹H NMR:
-
Use a pulse sequence with a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.
-
Acquire the spectrum at a constant, known temperature.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate the characteristic signal of this compound (e.g., the α-CH₂ protons) and the signal of the internal standard.
-
-
⁷Li NMR:
-
Acquire a simple one-pulse ⁷Li spectrum.
-
Observe the chemical shifts to identify different lithium environments corresponding to various aggregates.
-
-
DOSY NMR:
-
Use a pulsed-field gradient spin-echo or stimulated-echo based pulse sequence.
-
Acquire a series of spectra with increasing gradient strengths.
-
Process the data using specialized software to generate a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other.[9]
-
Visualization of Experimental Workflow and Aggregation
Conclusion
NMR spectroscopy offers a superior and more comprehensive approach to the characterization of this compound solutions compared to traditional titration methods. While titration provides a simple measure of concentration, NMR techniques, particularly qNMR and DOSY, deliver accurate concentration data alongside critical insights into the aggregation state, structure, and purity of the reagent. For researchers in synthetic and process chemistry, the detailed understanding afforded by NMR is invaluable for ensuring reaction consistency, optimizing reaction conditions, and advancing the development of robust chemical processes.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopically enriched 13C diffusion-ordered NMR spectroscopy: analysis of methyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. An NMR Study of 2-Ethylbutyllithium/Lithium 2-Ethyl-1-butoxide Mixed Aggregates, Lithium Hydride/Lithium 2-Ethyl-1-butoxide Mixed Aggregates, n-Pentyllithium Aggregates, and n-Pentyllithium/Lithium n-Pentoxide Mixed Aggregates - UNT Digital Library [digital.library.unt.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Titration of Isobutyllithium: Accuracy and Method Selection
For researchers, scientists, and drug development professionals, the accurate determination of isobutyllithium concentration is paramount for reproducible and reliable experimental outcomes. This guide provides a comparative analysis of common titration methods, presenting experimental data to aid in the selection of the most appropriate technique for your laboratory.
The reactivity of organolithium reagents, such as this compound, makes them invaluable in organic synthesis. However, their concentration can degrade over time, necessitating accurate and regular titration. This guide explores the accuracy and precision of several widely used titration methods: the Gilman double titration, titration with N-benzylbenzamide, titration with salicylaldehyde phenylhydrazone, and titration with diphenylacetic acid.
Comparative Analysis of Titration Methods
The following table summarizes the reported accuracy and precision of different titration methods for alkyllithiums, including species structurally similar to this compound (s-BuLi and t-BuLi), which serve as excellent proxies.
| Titration Method | Alkyllithium | Reported Molarity (M) | Standard Deviation (σ) | Reference |
| Gilman Double Titration | s-BuLi | 1.12 | 0.02 | [1] |
| t-BuLi | 1.43 | 0.03 | [1] | |
| N-Benzylbenzamide | s-BuLi | 1.11 | 0.01 | [1] |
| t-BuLi | 1.44 | 0.01 | [1] | |
| Salicylaldehyde Phenylhydrazone | s-BuLi | 0.96 | 0.01 | [2] |
| t-BuLi | 0.99 | 0.12 | [2] | |
| Diphenylacetic Acid | n-BuLi | Not specified | ±0.05 M agreement between trials | [3] |
Key Observations:
-
N-Benzylbenzamide and the Gilman Double Titration methods show excellent agreement in the determined molarity for both s-BuLi and t-BuLi.[1]
-
The N-Benzylbenzamide method demonstrated a lower standard deviation in the reported experiments, suggesting high precision.[1]
-
The Salicylaldehyde Phenylhydrazone method also provides comparable molarity values, with good precision for s-BuLi.[2]
-
The Diphenylacetic Acid method is widely used, and while specific comparative data was not found in the same format, it is expected to provide accurate results with good laboratory technique, with triplicate measurements agreeing within 0.05 M.[3]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow of a titration experiment and the logical relationship in selecting a method.
References
A Comparative Analysis of the Stability of Commercial Alkyllithium Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate alkyllithium reagent is paramount for the success and reproducibility of chemical syntheses. The stability of these highly reactive organometallic compounds directly impacts their reactivity, handling, and storage requirements. This guide provides a comparative analysis of the stability of three commonly used commercial alkyllithium reagents: n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi).
The thermal stability of alkyllithiums is a critical factor to consider. The primary route of degradation for these reagents is through β-hydride elimination, which results in the formation of an alkene and lithium hydride (LiH).[1][2] This decomposition is influenced by the structure of the alkyl group, the solvent, the concentration of the solution, and the storage temperature.[3]
Relative Thermal Stability
The general trend for the thermal stability of butyllithium isomers is as follows:
tert-butyllithium > n-butyllithium ≈ n-hexyllithium > iso-butyllithium ≥ sec-butyllithium[3]
This order is inversely related to the stability of the corresponding carbanion, with the less stable carbanions being more reactive and generally less thermally stable.[4] sec-Butyllithium is notably less stable than n-butyllithium and decomposes more rapidly, even at low temperatures.[5]
The stability of these reagents is also significantly affected by the solvent. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether can accelerate decomposition compared to hydrocarbon solvents.[6][7] For instance, solutions of n-BuLi in THF are not stable enough for long-term storage and are typically prepared at low temperatures for immediate use.[7] Diethyl ether is also attacked by s-BuLi at room temperature within minutes.[5]
Quantitative Stability Data
The following table summarizes the decomposition rates of various alkyllithium reagents under different storage conditions. It is important to note that even when stored at 0°C, commercial solutions of alkyllithium reagents can lose up to 0.02% of their active concentration per day.[1]
| Reagent | Solvent(s) | Concentration | Storage Temperature (°C) | Decomposition Rate (% loss per day) |
| n-BuLi | Hexane | 15-20% | 25 | 0.062 |
| n-BuLi | Hexane | 90% | 25 | 0.014 |
| sec-BuLi | Cyclohexane | 20% | 25 | 0.119 |
| t-BuLi | Pentane | 15-20% | 25 | 0.009 |
| n-BuLi | Hexane | 15-20% | 35 | 0.230 |
| n-BuLi | Hexane | 90% | 35 | 0.050 |
| sec-BuLi | Cyclohexane | 20% | 35 | 0.400 |
| t-BuLi | Pentane | 15-20% | 35 | 0.030 |
Table 1: Comparative decomposition rates of commercial alkyllithium reagents. Data compiled from literature sources.[8]
Experimental Protocols
Accurate determination of the concentration of alkyllithium reagents is crucial for stoichiometric control in chemical reactions. Titration is the most common method used for this purpose.
Titration of Alkyllithium Reagents
A widely used and reliable method is the titration with a standard solution of a secondary alcohol, such as sec-butanol, in the presence of an indicator like 1,10-phenanthroline.[6]
Materials:
-
Anhydrous solvent (e.g., toluene or hexane)
-
sec-Butanol, standardized solution in anhydrous toluene
-
1,10-phenanthroline (indicator)
-
Dry glassware (syringes, needles, flasks) under an inert atmosphere (argon or nitrogen)
Procedure:
-
A known volume of the alkyllithium solution is transferred via syringe to a dry flask containing an anhydrous solvent and a small amount of the indicator.
-
The solution is then titrated with the standardized sec-butanol solution.
-
The endpoint is indicated by a color change from the initial color of the organolithium-indicator complex to the color of the lithiated indicator.
For a more comprehensive analysis, the Gilman double titration method can be employed to differentiate between the active alkyllithium species and any alkoxide impurities.[6]
Visualizing Decomposition and Experimental Workflow
The following diagrams illustrate the primary decomposition pathway of alkyllithium reagents and a typical experimental workflow for their titration.
Caption: β-Hydride elimination decomposition pathway.
Caption: Experimental workflow for titration.
References
Choosing the Right Organolithium: A Comparative Guide to Isobutyllithium and LDA
In the landscape of modern organic synthesis, the selection of an appropriate base is critical to achieving desired reactivity and selectivity. Among the plethora of available reagents, organolithiums stand out for their potent basicity. This guide provides a detailed comparison of two prominent lithium bases: isobutyllithium (i-BuLi) and lithium diisopropylamide (LDA). While both are powerful reagents for deprotonation, their fundamental differences in nucleophilicity, steric hindrance, and basicity dictate their distinct applications in research, development, and manufacturing.
This comparison will delve into their chemical properties, reactivity profiles, and provide experimental context to aid researchers, scientists, and drug development professionals in making an informed choice for their specific synthetic challenges.
Performance and Properties: A Quantitative Comparison
The choice between this compound and LDA often hinges on their intrinsic chemical properties. The following table summarizes the key quantitative data for these reagents.
| Property | This compound (i-BuLi) | Lithium Diisopropylamide (LDA) |
| Molecular Formula | C₄H₉Li | C₆H₁₄NLi |
| Molecular Weight | 64.06 g/mol | 107.12 g/mol |
| Basicity (pKa of Conjugate Acid) | ~53 (Isobutane) | ~36 (Diisopropylamine)[1][2][3][4][5] |
| Physical Appearance | Colorless to yellow liquid | White pyrophoric powder; often used as a solution[6] |
| Commercial Form | Solution in hydrocarbons (e.g., heptane, hexanes) | Solid or as a solution in THF/hydrocarbon mixtures[6][7] |
| Solubility | Soluble in hydrocarbon solvents (heptane, hexanes) | Soluble in ethers (THF) and moderately soluble in hydrocarbons[6][8][9][10] |
| Safety Profile | Pyrophoric; reacts violently with water | Solid is pyrophoric, solutions are generally not but are air and moisture sensitive[6] |
Core Differences: Reactivity and Selectivity
The primary distinction between this compound and LDA lies in their differing nucleophilicity and steric profiles, which in turn governs their synthetic utility.
Nucleophilicity vs. Non-nucleophilicity
This compound , as an alkyllithium, is a potent nucleophile . The carbanionic nature of the isobutyl group readily facilitates addition to electrophilic centers such as carbonyls and epoxides, forming new carbon-carbon bonds. This dual role as both a strong base and a strong nucleophile can be advantageous but may also lead to undesired side reactions if only deprotonation is required.
Lithium diisopropylamide (LDA) , in stark contrast, is a quintessential non-nucleophilic base . The bulky isopropyl groups attached to the nitrogen atom create significant steric hindrance, effectively shielding the nitrogen from acting as a nucleophile. This steric impediment allows LDA to selectively abstract protons even in the presence of electrophilic functional groups that would readily react with a nucleophilic base like i-BuLi.
Basicity and Regioselectivity
With a conjugate acid pKa of approximately 53, This compound is a substantially stronger base than LDA. This superior basicity allows it to deprotonate extremely weak carbon acids that are unreactive towards amide bases.
LDA is renowned for its ability to effect regioselective deprotonation of unsymmetrical ketones to form the kinetic enolate . Due to its large steric footprint, LDA preferentially removes a proton from the less sterically hindered α-carbon. This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable, thermodynamically favored enolate. This kinetic control is a cornerstone of modern synthetic strategy for the precise alkylation and functionalization of carbonyl compounds.
Experimental Protocols
To provide a practical context, detailed methodologies for key experiments involving both reagents are outlined below. All procedures should be conducted by trained personnel in a controlled laboratory setting under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Kinetic Enolate Formation and Alkylation using LDA
This protocol describes the deprotonation of a generic unsymmetrical ketone to form a kinetic enolate, which is then trapped with an alkyl halide.
Materials:
-
Unsymmetrical Ketone (1.0 eq.)
-
Lithium Diisopropylamide (LDA) solution (1.1 eq., e.g., 2.0 M in THF/heptane)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., methyl iodide) (1.2 eq.)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Extraction Solvent (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, multi-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Enolate Formation: To the flask, add the ketone (1.0 eq.) and dissolve it in anhydrous THF (to make a ~0.3 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete formation of the lithium enolate.
-
Alkylation: Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-3 hours, or until TLC analysis indicates consumption of the starting material. The mixture may be allowed to slowly warm to room temperature and stirred overnight, depending on the reactivity of the electrophile.
-
Work-up: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotonation of a Weakly Acidic C-H Bond using this compound
This protocol details the deprotonation of a non-carbonyl activated C-H bond, followed by quenching with an electrophile.
Materials:
-
Substrate with a weakly acidic proton (e.g., a terminal alkyne or an activated aromatic) (1.0 eq.)
-
This compound solution (1.1 eq., e.g., 1.7 M in heptane)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Electrophile (e.g., a silyl chloride or an aldehyde) (1.2 eq.)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Extraction Solvent (e.g., diethyl ether)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Prepare a flame-dried, multi-necked round-bottom flask under a positive pressure of nitrogen, equipped with a magnetic stir bar and a rubber septum.
-
Lithiation: Add the substrate (1.0 eq.) to the flask and dissolve in anhydrous THF or Et₂O (to make a ~0.4 M solution).
-
Cool the solution to the appropriate temperature (typically between -78 °C and 0 °C, depending on the substrate's acidity and stability).
-
Slowly add the this compound solution (1.1 eq.) dropwise via syringe. A color change often indicates the formation of the lithiated species.
-
Stir the reaction mixture for 1-2 hours at the cooled temperature to ensure complete deprotonation.
-
Electrophilic Quench: Add the electrophile (1.2 eq.) dropwise at the same temperature.
-
After the addition is complete, allow the reaction to stir for an additional 1-4 hours, gradually warming to room temperature. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography or distillation as appropriate.
Visualization of Workflows
To better illustrate the logical flow of reactions using these reagents, the following diagrams outline typical experimental workflows.
Conclusion: Making the Right Choice
The selection between this compound and LDA is a clear-cut decision based on the desired chemical transformation.
Choose Lithium Diisopropylamide (LDA) when:
-
The primary goal is deprotonation without nucleophilic attack .
-
Regioselective formation of a kinetic enolate from an unsymmetrical ketone or ester is required.
-
The substrate contains other electrophilic sites that must remain untouched.
Choose this compound (i-BuLi) when:
-
A very strong base is needed to deprotonate an extremely weak acid (pKa > 36).
-
The reagent is intended to act as a nucleophile to form a new carbon-carbon bond via addition.
-
The substrate is not sensitive to nucleophilic attack, and a powerful, general-purpose strong base is sufficient.
By understanding the distinct reactivity profiles and leveraging the specific advantages of each reagent, researchers can execute high-yield, selective transformations critical to the advancement of chemical synthesis and drug development.
References
- 1. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]
- 4. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 5. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 6. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]
- 7. Lithium diisopropylamide solution | Krackeler Scientific, Inc. [krackeler.com]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Applications of Isobutyllithium in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of isobutyllithium, a potent organolithium reagent, in the field of organic synthesis. Its performance is objectively compared with other common butyllithium isomers—n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi)—supported by experimental data to inform reagent selection in research and development.
Overview of Butyllithium Reagents
Organolithium reagents are fundamental tools in modern organic synthesis, valued for their strong basicity and nucleophilicity.[1] The butyllithium isomers, sharing the chemical formula C₄H₉Li, are among the most common.[1] These isomers, including this compound, are widely used as strong bases for deprotonation (metalation), as nucleophiles in addition reactions, and as initiators in anionic polymerization.[1][2][3] Despite their shared formula, their structural differences lead to distinct reactivity profiles, primarily governed by their basicity, steric hindrance, and aggregation states in solution.
This compound, with its branched isobutyl group, offers a unique combination of reactivity and steric bulk that distinguishes it from its linear and more branched counterparts. Like other organolithiums, it is highly reactive, pyrophoric, and sensitive to air and moisture, necessitating handling under an inert atmosphere.[3]
Comparative Physicochemical Properties
The reactivity of butyllithium reagents is a direct function of the carbanion's stability and steric accessibility. The table below summarizes the key properties that influence their application in synthesis.
| Property | n-Butyllithium (n-BuLi) | sec-Butyllithium (s-BuLi) | tert-Butyllithium (t-BuLi) | This compound |
| Structure | CH₃(CH₂)₃Li | CH₃CH₂CH(Li)CH₃ | (CH₃)₃CLi | (CH₃)₂CHCH₂Li |
| Basicity (pKa of conjugate acid) | ~50 | ~51 | ~53 | ~50 |
| Steric Hindrance | Low | Moderate | High | Moderate |
| Nucleophilicity | High | Moderate | Low | High |
| Aggregation State (in Hydrocarbon Solvent) | Hexameric | Tetrameric | Tetrameric | Tetrameric |
| Common Applications | Polymerization initiator, strong base, nucleophile[4][5] | Stronger base for hindered sites | Very strong, sterically hindered base[6] | Strong base, nucleophile, polymerization initiator[3] |
Note: Basicity increases with the substitution on the carbanionic carbon due to the inductive effect of alkyl groups.
References
- 1. marketpublishers.com [marketpublishers.com]
- 2. albemarle.com [albemarle.com]
- 3. Page loading... [wap.guidechem.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. tert-Butyllithium - Wikipedia [en.wikipedia.org]
Isobutyllithium in Research: A Comparative Guide to Efficiency and Economics
For researchers in organic synthesis and drug development, the choice of an organolithium reagent is a critical decision that impacts reaction success, safety, and overall cost. While n-butyllithium (n-BuLi) is a common workhorse, its isomers, including isobutyllithium (i-BuLi), offer distinct advantages in specific applications. This guide provides an objective comparison of this compound with other butyllithium reagents, supported by experimental data, to aid in reagent selection.
Section 1: Performance and Efficiency Comparison
The reactivity and selectivity of butyllithium reagents are primarily governed by their basicity and steric hindrance. This compound occupies a unique space within this family, offering a balance of properties that can be advantageous for specific chemical transformations.
Key Characteristics of Butyllithium Isomers:
| Reagent | Formula | Basicity | Steric Hindrance | Primary Application |
| n-Butyllithium | n-BuLi | Strong | Low | General metalation, initiator[1] |
| sec-Butyllithium | s-BuLi | Stronger[1][2] | Moderate[1] | Deprotonation of weak carbon acids[1][2] |
| This compound | i-BuLi | Similar to n-BuLi | Moderate | Alternative to n-BuLi, specific selectivities |
| tert-Butyllithium | t-BuLi | Strongest | High | Difficult deprotonations, halogen-metal exchange[3] |
Comparative Reactivity:
The choice of a butyllithium reagent can significantly influence reaction outcomes, particularly in sensitive processes like the metalation of complex molecules.
-
Basicity vs. Nucleophilicity: While n-BuLi is highly nucleophilic, sec-butyllithium is more basic and sterically hindered, making it preferable for deprotonating very weak carbon acids where n-BuLi might be insufficient.[1][4] this compound's reactivity profile is often compared to n-BuLi, but its slightly increased steric bulk can lead to different selectivities.[5]
-
Reaction with Solvents: The enhanced basicity of reagents like s-BuLi and t-BuLi also means they are more reactive with common ether solvents. For instance, sec-butyllithium attacks diethyl ether at room temperature within minutes, and all reactive butyllithiums will deprotonate tetrahydrofuran (THF), a process that is accelerated at temperatures above -78 °C.[2][3][6] This necessitates careful temperature control during reactions.
dot
Caption: Relative positioning of butyllithium isomers by reactivity and steric hindrance.
Section 2: Economic and Safety Comparison
Economic considerations in a research setting extend beyond the purchase price to include reagent stability, handling requirements, and safety, all of which have cost implications.
Cost and Stability:
-
Market Dynamics: n-Butyllithium is the most widely produced and consumed organolithium compound, with an estimated annual global consumption of 1800 metric tonnes for all organolithiums.[3] Its market was valued at over USD 292 million in 2023 and is projected to grow, indicating its widespread availability and generally lower cost compared to its isomers.[7]
-
Thermal Stability: Alkyllithium compounds primarily decompose via β-hydride elimination.[8] The thermal stability of butyllithium isomers generally increases in the order of s-BuLi < n-BuLi < t-BuLi.[9] this compound's stability is comparable to that of n-butyllithium. Proper storage under an inert atmosphere is crucial for all organolithiums to prevent degradation.[6][9]
Safety and Handling:
All organolithium reagents are highly reactive and pyrophoric, catching fire spontaneously on exposure to air and reacting violently with water.[6][10][11]
-
Pyrophoricity: The pyrophoric nature of alkyllithiums increases in the order: n-butyllithium < sec-butyllithium < tert-butyllithium.[9] The hazard is also amplified by higher concentrations and the use of solvents with low flash points.[9]
-
Handling Precautions: Safe handling requires rigorous exclusion of air and moisture, typically by working in a glovebox or using Schlenk line techniques under an inert atmosphere (argon or nitrogen).[9][12][13][14] Personal protective equipment (PPE) is mandatory.
-
Byproducts: Reactions involving deprotonation by butyllithium reagents produce butane gas. In contrast, reagents like n-hexyllithium generate n-hexane, which is not a gas and is less flammable, offering a potential safety advantage in some large-scale applications.[8]
Section 3: Experimental Protocols
Precise and safe execution of reactions involving this compound is paramount. Below is a representative protocol for a directed ortho-metalation (DoM) reaction, a common application for organolithium reagents.
dot
Caption: General experimental workflow for a metalation-alkylation reaction.
Protocol: Directed ortho-Metalation of Anisole using this compound
-
Objective: To demonstrate the use of i-BuLi for the regioselective deprotonation of anisole at the ortho-position, followed by quenching with an electrophile (iodomethane).
-
Materials:
-
Anisole (distilled from CaH₂)
-
This compound (1.6 M solution in hexanes)
-
Iodomethane (distilled)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard dry glassware
-
-
Procedure:
-
Setup: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is flame-dried under vacuum and cooled under a positive pressure of inert gas.
-
Reagent Addition: Anhydrous THF (40 mL) is added to the flask via syringe, followed by anisole (1.08 g, 10 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: this compound (6.9 mL of a 1.6 M solution in hexanes, 11 mmol, 1.1 equiv) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 2 hours.
-
Electrophilic Quench: Iodomethane (1.56 g, 11 mmol, 1.1 equiv) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield 2-methylanisole.
-
Conclusion
This compound serves as a valuable reagent in the synthetic chemist's toolkit, providing a unique combination of reactivity and steric properties. While n-butyllithium remains the most economical and widely used option for many standard procedures, i-BuLi, along with s-BuLi and t-BuLi, offers researchers critical alternatives for optimizing challenging transformations. The selection process should involve a careful evaluation of the substrate's acidity, the desired selectivity, solvent compatibility, and stringent safety protocols. By understanding the distinct characteristics outlined in this guide, researchers can make more informed decisions, leading to improved efficiency, yield, and safety in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Page loading... [guidechem.com]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. introspectivemarketresearch.com [introspectivemarketresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isobutyllithium: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of isobutyllithium, a pyrophoric and highly reactive organometallic reagent, are critical for ensuring laboratory safety. This guide provides detailed, step-by-step procedures for the quenching and disposal of residual and unused this compound, tailored for researchers, scientists, and drug development professionals.
This compound (i-BuLi) is a potent organolithium reagent widely utilized in organic synthesis for its strong basicity and nucleophilicity.[1] However, its utility is matched by its significant hazards, primarily its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[1][2] It also reacts violently with water and other protic solvents.[1][3][4][5] Therefore, strict adherence to established safety protocols for its handling and disposal is paramount to prevent accidents and ensure a safe laboratory environment.[6][7]
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including a flame-resistant lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield.[6] All manipulations involving this compound must be performed in a certified chemical fume hood with proper ventilation.[6][8] An appropriate Class D fire extinguisher for metal fires should be readily accessible.
Quantitative Data for this compound Disposal
For clarity and ease of comparison, the following table summarizes the key quantitative parameters involved in the safe quenching of this compound.
| Parameter | Value/Range | Notes |
| Quenching Temperature | -78°C to 0°C | A dry ice/isopropanol bath is recommended to control the exothermic reaction.[9] An ice water bath can also be used.[8] |
| Initial Dilution Solvent | Anhydrous Heptane or Toluene | Dilute the this compound solution to reduce its reactivity before quenching. |
| Primary Quenching Agent | Anhydrous Isopropanol | Added slowly and dropwise to the cooled, diluted this compound solution. |
| Secondary Quenching Agents | Methanol, then Water | Added sequentially after the initial reaction with isopropanol has subsided.[8][9] |
| Stirring | Continuous and adequate | Essential to ensure proper mixing and prevent localized heat buildup.[9] |
| Post-Quenching Stir Time | Minimum 2 hours | Ensures the complete neutralization of any remaining reactive species before final disposal.[9] |
Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for quenching residual this compound. This process must be conducted under an inert atmosphere (e.g., argon or nitrogen) until the addition of water.
Materials:
-
Residual this compound solution
-
Anhydrous, inert solvent (e.g., heptane, toluene)
-
Anhydrous isopropanol
-
Methanol
-
Deionized water
-
Dry ice/isopropanol bath or ice water bath
-
Three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet
-
Syringes and needles
-
Appropriate PPE (flame-resistant lab coat, safety goggles, chemical-resistant gloves)
Procedure:
-
Preparation: Set up the three-neck flask in a fume hood and ensure it is clean, dry, and purged with an inert gas. Place the flask in a cooling bath maintained at -78°C to 0°C.
-
Dilution: Under an inert atmosphere, transfer the residual this compound solution to the reaction flask using a cannula or syringe. Dilute the solution by adding an equal volume of a dry, inert solvent like heptane or toluene. This helps to moderate the reaction rate.
-
Initial Quenching with Isopropanol: Begin stirring the diluted this compound solution. Slowly add anhydrous isopropanol dropwise from the addition funnel. Control the addition rate to maintain the temperature of the reaction mixture and avoid excessive gas evolution. Continue the addition until the bubbling subsides, indicating that the bulk of the this compound has reacted.[8][9]
-
Sequential Quenching: After the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner. Once the reaction with methanol ceases, cautiously add water dropwise. The addition of water can still be vigorous, so proceed with extreme care.[8][9]
-
Final Stirring: Once the quenching is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for at least two hours to ensure all reactive materials are destroyed.[9]
-
Waste Disposal: The resulting aqueous organic waste should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations.[3][9][10]
Disposal of Empty this compound Containers
Empty containers that held this compound are still hazardous and must be properly decontaminated.
-
Triple Rinse: Under an inert atmosphere, rinse the empty container three times with a dry, inert solvent such as heptane or toluene.[9][10] Each rinse should be transferred to the quenching flask and neutralized following the protocol above.
-
Final Decontamination: After the triple rinse, the container can be carefully rinsed with isopropanol, followed by methanol, and finally water.
-
Final Disposal: Once decontaminated, remove the cap and leave the container open in the back of the fume hood overnight to ensure all solvent has evaporated. The decontaminated container can then be disposed of as regular laboratory glassware.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 1.7M solution in heptane, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 6. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. njit.edu [njit.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyllithium
For researchers, scientists, and professionals in drug development, the safe and effective use of reactive reagents is paramount. Isobutyllithium, a potent organolithium reagent, is invaluable in synthesis but demands rigorous safety protocols due to its pyrophoric nature—igniting spontaneously in air—and its violent reactivity with water.[1] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound to ensure operational safety and experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is critical when handling this compound. The following table summarizes the required PPE, emphasizing full-body protection and the use of flame-resistant materials.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI-approved safety goggles are mandatory.[2] A full-face shield should be worn over the goggles to protect against splashes.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Wear two pairs of nitrile gloves for low-volume applications.[2][3] For greater protection, a combination of inner nitrile gloves and outer neoprene gloves is recommended.[5] Always consult the glove manufacturer for compatibility. |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat, fully buttoned, is essential.[2][3] |
| Clothing | Full-Length Pants & Closed-Toed Shoes | Wear full-length pants and closed-toed shoes, ensuring no skin is exposed between the shoe and ankle.[2][3] Leather footwear is recommended.[4] |
| Respiratory Protection | Not Typically Required | Operations should be conducted in a chemical fume hood or glove box, negating the need for respiratory protection.[2][3] |
Operational Plan: From Storage to Disposal
Safe handling of this compound requires meticulous planning and execution at every stage. Adherence to these procedures will minimize the risk of accidents.
Storage and Preparation
-
Storage: Store this compound containers in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as acids and water.[1] Containers must be kept tightly closed under an inert atmosphere like nitrogen or argon.[6]
-
Work Area Preparation: All manipulations must be performed in a certified chemical fume hood or a glove box.[2][3] Ensure an eyewash station and safety shower are immediately accessible.[5][7] Remove all flammable materials and clutter from the work area.[8] Keep a Class D or dry powder (ABC) fire extinguisher and powdered lime or dry sand within arm's reach for emergency spill response.[9]
-
Glassware Preparation: All glassware must be thoroughly oven-dried to remove any moisture before use.[3]
Handling and Transfer Protocol (Cannula Transfer)
Transferring this compound from its storage container to a reaction flask is a critical step that must be performed under an inert atmosphere to prevent exposure to air and moisture.
Experimental Protocol: Inert Atmosphere Cannula Transfer
-
Purge Reaction Flask: Assemble the oven-dried reaction flask, equipped with a magnetic stir bar and sealed with a rubber septum. Purge the flask with a slow stream of inert gas (nitrogen or argon) through a needle connected to a gas line, with a second needle serving as a vent.
-
Prepare Reagent Bottle: Remove the this compound bottle from storage and securely clamp it.
-
Pressurize Reagent Bottle: Puncture the septum on the reagent bottle with a needle connected to the inert gas source. This will create a slight positive pressure, facilitating the transfer.
-
Execute Transfer:
-
Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle, ensuring the tip is below the surface of the liquid.
-
Insert the other end of the cannula through the septum of the reaction flask. The pressure difference will drive the liquid from the reagent bottle to the flask.
-
-
Completion and Disassembly: Once the desired amount is transferred, remove the cannula from the reaction flask first, and then from the reagent bottle. Remove the inert gas needle from the reagent bottle. For long-term storage, the septum on the reagent bottle should be secured with copper wire.[5]
Disposal Plan: Quenching and Waste Management
Unused or residual this compound must be neutralized (quenched) before disposal. This is a highly exothermic process that requires careful, slow execution.
Experimental Protocol: Quenching of this compound
-
Dilution: Dilute the this compound residue with an inert, high-boiling solvent like heptane or toluene in a reaction flask.[10]
-
Cooling: Place the flask in an ice water bath to manage the heat generated during quenching.[10]
-
Slow Addition of Isopropanol: While stirring, slowly add isopropanol dropwise to the solution. Isopropanol is a relatively unreactive alcohol that will react safely with the this compound.[10]
-
Addition of Methanol: After the reaction with isopropanol has subsided, slowly add methanol. Methanol is more reactive and will neutralize any remaining traces of the reagent.[10]
-
Final Water Quench: Finally, add water dropwise to ensure all reactive material has been destroyed.[10]
-
Waste Collection: The neutralized solution must be collected in a designated hazardous waste container.[10] All contaminated materials, including syringes, needles, and wipes, must also be disposed of as hazardous waste.[9]
-
Container Rinsing: "Empty" reagent bottles are never truly empty and pose a significant hazard. They must be triple-rinsed with a dry, inert solvent (e.g., hexane or toluene) under an inert atmosphere.[7] This rinse solvent must also be quenched and disposed of as hazardous waste.[7]
Emergency Procedures Workflow
In the event of an accident, a clear and rapid response is crucial. The following diagram outlines the logical steps for handling emergencies involving this compound.
Caption: Workflow for responding to spills, fires, and personal exposure involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. purdue.edu [purdue.edu]
- 3. purdue.edu [purdue.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. njit.edu [njit.edu]
- 10. enhs.uark.edu [enhs.uark.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
